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Core Science & Biosynthesis

Foundational

3-iodo-1H-indazole derivatives synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodo-1H-Indazole Derivatives Foreword: The Strategic Importance of the Indazole Scaffold In the landscape of medicinal chemistry, certain molecular f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodo-1H-Indazole Derivatives

Foreword: The Strategic Importance of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The indazole ring system is a quintessential example of such a "privileged scaffold".[1][2] Its unique bicyclic structure, featuring a fused benzene and pyrazole ring, offers a rigid yet versatile template for interacting with a multitude of biological targets, particularly protein kinases.[2][3] Consequently, indazole derivatives are at the core of numerous approved drugs and clinical candidates for diseases ranging from cancer to inflammation.[4][5]

This guide focuses on a specific, yet critically important, subclass: 3-iodo-1H-indazole derivatives . The introduction of an iodine atom at the C3 position is not merely an arbitrary substitution. It transforms the indazole core into a powerful and versatile synthetic intermediate. The carbon-iodine bond is exceptionally well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of vast chemical libraries for drug discovery.[6] Understanding the synthesis and definitive characterization of these building blocks is therefore a foundational skill for researchers in drug development and organic synthesis.

This document provides a comprehensive overview of the prevailing synthetic methodologies, the underlying chemical principles, and the robust analytical techniques required to produce and validate 3-iodo-1H-indazole derivatives with confidence.

Part 1: Synthetic Methodologies for 3-Iodo-1H-Indazoles

The synthesis of 3-iodo-1H-indazoles is dominated by a highly regioselective and efficient method: direct electrophilic iodination. The electronic nature of the indazole ring system inherently favors substitution at the C3 position.

The Core Strategy: Direct C3-Iodination

The most common and direct route to 3-iodo-1H-indazole derivatives is the electrophilic substitution of a 1H-indazole precursor with an iodine source.[7] This reaction is typically performed in the presence of a base.

Causality Behind the Experimental Choices:

  • The Reagent (Iodine, I₂): Molecular iodine is a mild and effective electrophilic iodinating agent for this transformation.

  • The Base (e.g., KOH, K₂CO₃): The 1H-indazole starting material possesses a slightly acidic proton on the N1 nitrogen. The base serves to deprotonate this position, forming an indazolide anion. This anion significantly increases the electron density of the heterocyclic ring system, making it much more nucleophilic and thus highly activated towards electrophilic attack by iodine.[7]

  • The Solvent (e.g., DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal for this reaction. It readily dissolves the indazole precursor and the inorganic base, facilitating a homogeneous reaction mixture. Its high boiling point also allows for heating if required, although many C3-iodinations proceed efficiently at room temperature.[7]

The general mechanism involves the formation of the indazolide anion, which then attacks molecular iodine to yield the 3-iodo product and an iodide ion.

G cluster_0 Direct C3-Iodination Workflow start 1H-Indazole Derivative reagents + I₂, Base (e.g., KOH) + Solvent (e.g., DMF) start->reagents reaction Reaction at Room Temp (or gentle heating) reagents->reaction workup Aqueous Workup (e.g., quench with Na₂S₂O₃) reaction->workup purify Purification (Filtration/Recrystallization/ Chromatography) workup->purify product 3-Iodo-1H-Indazole Product purify->product G cluster_1 Sandmeyer Reaction Concept start Amino-Indazole (e.g., 6-Amino-1H-indazole) step1 Diazotization (NaNO₂, HCl, 0-5 °C) start->step1 intermediate Indazole Diazonium Salt step1->intermediate step2 Iodide Displacement (KI) intermediate->step2 product Iodo-Indazole (e.g., 6-Iodo-1H-indazole) step2->product G cluster_2 Utility of 3-Iodo-1H-Indazole main 3-Iodo-1H-Indazole Derivative suzuki Suzuki Coupling (+ R-B(OH)₂) main->suzuki sonogashira Sonogashira Coupling (+ R-C≡CH) main->sonogashira heck Heck Coupling (+ Alkene) main->heck buchwald Buchwald-Hartwig (+ R₂NH) main->buchwald prod_suzuki 3-Aryl-1H-Indazole suzuki->prod_suzuki prod_sono 3-Alkynyl-1H-Indazole sonogashira->prod_sono prod_heck 3-Alkenyl-1H-Indazole heck->prod_heck prod_buch 3-Amino-1H-Indazole buchwald->prod_buch

Caption: Cross-coupling reactions branching from a 3-iodo-1H-indazole core.

Part 2: Comprehensive Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is required to validate the identity and purity of the synthesized 3-iodo-1H-indazole derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these molecules.

[8]* ¹H NMR: The most telling piece of evidence for a successful C3-iodination is the disappearance of the C3-H proton signal . In a typical 1H-indazole starting material, this proton appears as a singlet around δ 8.1 ppm. I[8]ts absence in the product spectrum is a strong indicator of substitution at this position. The N1-H proton remains, typically as a very broad singlet at a downfield chemical shift (>10 ppm). The remaining protons on the benzene ring will still be present in the aromatic region (δ 7.1-7.8 ppm), though their precise chemical shifts may be slightly altered by the electronic effect of the iodine atom.

  • ¹³C NMR: The carbon spectrum will show a signal for the iodine-bearing C3 carbon. Due to the "heavy atom effect" of iodine, this signal is often observed at a significantly upfield chemical shift compared to the C3 carbon in the starting material. The other carbon signals will remain in the aromatic region (109-141 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. T[9]he molecular ion peak ([M]+ or [M+H]+) should correspond to the calculated mass of the 3-iodo-1H-indazole derivative.

Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy can provide useful confirmation of key functional groups. *[8] N-H Stretch: A characteristic broad band in the region of 3150-3000 cm⁻¹ confirms the presence of the 1H-indazole tautomer.

  • Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

  • Aromatic Ring Stretches (C=C and C=N): A series of bands in the 1620-1450 cm⁻¹ region are characteristic of the indazole ring system.

Table 1: Representative Spectroscopic Data Comparison
Analyte ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
6-Bromo-1H-indazole (Precursor) δ 13.3 (br s, 1H, N1-H), δ 8.1 (s, 1H, C3-H), δ 7.8-7.2 (m, 3H, Ar-H)δ ~134 (C3), δ ~142, 125, 123, 122, 115, 112 (Ar-C)
6-Bromo-3-iodo-1H-indazole (Product) [7]δ 13.62 (br s, 1H, N1-H), C3-H absent , δ 7.82 (d, 1H), δ 7.40 (d, 1H), δ 7.33 (dd, 1H)C3-I signal expected upfield , remaining aromatic signals present

Note: Exact chemical shifts can vary based on solvent and other substituents.

Part 3: Validated Experimental Protocols

The following protocols are based on established and published methodologies, providing a reliable starting point for synthesis and analysis.

Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole[7]

This protocol is a direct adaptation of a literature procedure for the C3-iodination of a substituted indazole.

Materials:

  • 6-Bromo-1H-indazole

  • Potassium Hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) and Potassium Carbonate (K₂CO₃)

  • Deionized Water

Procedure:

  • To a solution of 6-bromo-1H-indazole (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.).

  • Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the indazolide anion.

  • In a separate flask, dissolve iodine (1.5 equiv.) in a minimal amount of DMF.

  • Add the iodine solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate and potassium carbonate. This will quench any unreacted iodine and precipitate the product.

  • A solid precipitate should form. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water to remove any residual salts.

  • Dry the collected solid under vacuum to yield the 6-bromo-3-iodo-1H-indazole product. The reported yield for this procedure is 71.2%.

[7]#### Protocol 2: General Protocol for NMR Sample Preparation [8]

Materials:

  • Synthesized 3-iodo-1H-indazole derivative (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5 mm NMR tube

Procedure:

  • Weigh 5-10 mg of the dry, purified indazole compound.

  • Transfer the solid into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

  • If the sample is not fully soluble, it can be filtered through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.

  • The sample is now ready for data acquisition on an NMR spectrometer.

Conclusion

3-Iodo-1H-indazole derivatives are foundational building blocks in the synthesis of complex molecules for drug discovery. Their preparation is most effectively achieved through a direct and highly regioselective electrophilic iodination at the C3 position, a reaction that is both high-yielding and operationally simple. The causality for this selectivity is rooted in the enhanced nucleophilicity of the indazole ring upon deprotonation. The successful synthesis must be validated by a suite of spectroscopic techniques, with ¹H NMR providing the most definitive evidence through the disappearance of the C3 proton signal. Mastery of the synthesis and characterization of these key intermediates empowers researchers to efficiently explore the vast chemical space surrounding the privileged indazole scaffold, accelerating the development of next-generation therapeutics.

References

  • BenchChem. (2025). A Technical Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole: Synthesis, Properties, and Experimental Protocols.
  • BenchChem. (2025). 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole.
  • BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.
  • Various Authors. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • BenchChem. (2025). Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • Google Patents. (2006). Methods for preparing indazole compounds.
  • Wikipedia. (2022). Sandmeyer reaction.
  • BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
  • Wikipedia. (2024). Sandmeyer reaction.
  • Wang, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • BenchChem. (2025). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Legros, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Regioselectivity, and Applications of Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate in Drug Discovery

Executive Summary The indazole ring system is a privileged scaffold in modern medicinal chemistry, frequently serving as a bioisostere for indoles and benzimidazoles. Among its functionalized derivatives, ethyl 2-(3-iodo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system is a privileged scaffold in modern medicinal chemistry, frequently serving as a bioisostere for indoles and benzimidazoles. Among its functionalized derivatives, ethyl 2-(3-iodo-1H-indazol-1-yl)acetate represents a highly versatile, bifunctional building block. The presence of the C3-iodo substituent provides an ideal handle for transition-metal-catalyzed cross-coupling reactions[1], while the N1-acetate moiety offers a vector for further structural elaboration, such as amide bond formation or saponification. This whitepaper provides an in-depth mechanistic guide to the regioselective synthesis of this compound and its downstream applications in developing complex pharmacophores, including complement factor D inhibitors[2].

Chemical Identity & Physicochemical Profiling

A common point of confusion in chemical databases is the exact Chemical Abstracts Service (CAS) registry number for the ethyl ester variant of this scaffold. While the methyl ester and tert-butyl ester analogs have widely circulated CAS numbers, the ethyl ester is frequently synthesized in situ as a bespoke intermediate in pharmaceutical patent literature without a universally indexed standalone CAS number[2][3][4].

The quantitative physicochemical properties of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate are summarized below to aid in analytical tracking and lipophilicity modeling[4][5].

PropertyValueStructural Significance
IUPAC Name Ethyl 2-(3-iodo-1H-indazol-1-yl)acetateStandard nomenclature.
Molecular Formula C11H11IN2O2-
Molecular Weight 330.12 g/mol -
Exact Mass 329.986 DaTarget mass for high-resolution LC-MS (M+H = 331.0).
Topological Polar Surface Area 44.1 ŲFavorable for membrane permeability (Rule of 5 compliant).
XLogP3 (Estimated) ~2.8Optimal lipophilicity for oral bioavailability.
Methyl Ester CAS (Analog) 944899-49-4Reference for structurally identical core[4].
tert-Butyl Ester CAS (Analog) 1279833-53-2Reference for structurally identical core[3].

Mechanistic Insights: N1 vs. N2 Regioselectivity

The core challenge in indazole functionalization is the inherent tautomerism of the 1H and 2H forms, which leads to competing alkylation at the N1 and N2 positions.

Causality in Reaction Design: Alkylation with ethyl 2-bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) is under thermodynamic control. While the N2 position is often more nucleophilic (kinetic product), the N1-alkylated product is thermodynamically favored due to the preservation of the fully aromatic benzenoid system. By utilizing a mild base and allowing the reaction to proceed at room temperature overnight, the equilibrium is driven toward the more stable N1-isomer[2].

Alkylation A 3-Iodo-1H-indazole B Base (K2CO3) Solvent (DMF) A->B Deprotonation C Ethyl 2-bromoacetate B->C SN2 Attack D N1-Alkylated Product (Thermodynamic/Major) Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate C->D Major Pathway E N2-Alkylated Product (Kinetic/Minor) C->E Minor Pathway

Workflow and regioselectivity of 3-iodo-1H-indazole alkylation.

Downstream Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate lies in its C3-iodo group. Iodine is an excellent leaving group for oxidative addition by Palladium(0) species, making this intermediate highly reactive in Suzuki-Miyaura and Stille cross-coupling reactions[1]. This allows medicinal chemists to rapidly install diverse heteroaryl groups (e.g., pyrroles, thiazoles, pyridines) at the C3 position, a critical vector for target binding in kinase inhibitors and complement factor D antagonists[1][2].

CrossCoupling A Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate C Oxidative Addition (Pd inserts into C-I bond) A->C B Pd(0) Catalyst B->C D Transmetalation (with Heteroaryl Boronic Acid) C->D E Reductive Elimination D->E E->B Catalyst Regeneration F 3-Heteroaryl N1-Functionalized Indazole E->F

Palladium-catalyzed Suzuki cross-coupling catalytic cycle at the C3 position.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and in-process analytical checks.

Protocol A: Synthesis of Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate

Objective: Regioselective N1-alkylation of 3-iodo-1H-indazole.

  • Reaction Setup: To a solution of 3-iodo-1H-indazole (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.2 M) under a nitrogen atmosphere, add finely powdered K₂CO₃ (3.0 equiv).

    • Causality: Powdered K₂CO₃ provides a high surface area for efficient deprotonation without being strong enough to cause unwanted side reactions (e.g., ester hydrolysis)[2].

  • Alkylation: Dropwise add ethyl 2-bromoacetate (1.1 equiv).

    • Causality: A slight excess of the electrophile compensates for trace moisture-induced hydrolysis, ensuring complete consumption of the valuable indazole starting material.

  • Incubation: Stir the suspension at room temperature (20-25 °C) for 16 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, lower Rf) should be completely consumed, replaced by a major higher Rf spot (N1-isomer) and a faint lower Rf spot (N2-isomer).

  • Workup: Dilute the mixture with Ethyl Acetate (3x reaction volume) and wash sequentially with 10% aqueous LiCl solution (3x) and brine (1x).

    • Causality: DMF is highly soluble in both water and organic solvents. The addition of LiCl drastically increases the ionic strength of the aqueous phase, forcing DMF to partition entirely into the aqueous layer, preventing it from contaminating the final product[2].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography to yield the pure N1-alkylated product.

  • Analytical Validation: Confirm identity via LC-MS (Expected [M+H]⁺ = 331.0) and ¹H NMR (look for the diagnostic N1-CH₂ singlet integrating to 2 protons around δ 5.2 ppm).

Protocol B: C3-Suzuki Cross-Coupling

Objective: Installation of a heteroaryl group at the C3 position.

  • Reaction Setup: In a microwave vial, combine ethyl 2-(3-iodo-1H-indazol-1-yl)acetate (1.0 equiv), a heteroaryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 4:1).

    • Causality: The bidentate dppf ligand prevents palladium black precipitation. Degassing the solvent (via argon sparging) is critical because molecular oxygen rapidly oxidizes active Pd(0) to inactive Pd(II), killing the catalytic cycle. Water is required to dissolve the inorganic base and facilitate the transmetalation step[1].

  • Heating: Seal the vial and heat at 90 °C for 4 hours.

  • Workup & Validation: Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify via reverse-phase HPLC. Validate the loss of the iodine isotope pattern in MS and the appearance of new aromatic protons in ¹H NMR.

References

  • Fraile, A., et al. "Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles." Tetrahedron (2010).
  • Wiles, J. A., et al. "Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders." WO2018160889A1 (2018).
  • PubChem. "Methyl (3-iodo-1H-indazol-1-YL)acetate | C10H9IN2O2 | CID 49835832".
  • PubChem. "L-Tryptophan, 6-iodo- | C11H11IN2O2 | CID 9945386".
  • Guidechem. "tert-butyl 2-(3-iodoindazol-1-yl)

Sources

Foundational

physicochemical properties of iodinated indazoles

An In-Depth Technical Guide to the Physicochemical Properties of Iodinated Indazoles Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Iodinated Indazoles

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] The strategic introduction of an iodine atom onto the indazole core is a critical synthetic and drug design maneuver. Iodination not only provides a versatile chemical handle for further molecular elaboration through cross-coupling reactions but also profoundly modulates the molecule's physicochemical properties.[4][5] This guide offers a detailed exploration of these properties, including lipophilicity (LogP/LogD), aqueous solubility, ionization constant (pKa), and thermal characteristics. By synthesizing theoretical principles with field-proven experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the full potential of iodinated indazoles.

Introduction: The Indazole Scaffold in Modern Chemistry

The Privileged Indazole Core

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring. The system contains 10 π-electrons and can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[1][4] This structural motif is found in numerous pharmaceuticals, including the anti-cancer kinase inhibitors Axitinib and Pazopanib, and the anti-emetic agent Granisetron, underscoring its significance in drug discovery.[1][6] The indazole ring can act as a bioisostere for indoles or phenols, offering a unique combination of a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyridinic nitrogen), which allows for critical interactions with biological targets like protein kinases.[6]

The Strategic Role of Iodination: A Gateway to Chemical Diversity and Property Modulation

The carbon-iodine bond is relatively weak, making iodinated arenes excellent substrates for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This reactivity allows chemists to readily introduce new functional groups and build molecular complexity, which is essential for structure-activity relationship (SAR) studies.[4][7]

Beyond its synthetic utility, the iodine atom itself significantly impacts the molecule's intrinsic properties. As a large, polarizable, and lipophilic atom, its introduction can drastically alter a compound's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in the drug development process.[8] Understanding these changes is paramount for designing molecules with optimal pharmacokinetic and pharmacodynamic profiles.

Core Physicochemical Properties: A Quantitative Analysis

The utility of any drug candidate is fundamentally governed by its physicochemical properties. For iodinated indazoles, the position of the iodine atom can lead to substantial differences between isomers.

Lipophilicity (LogP & LogD): Quantifying the Balance of Polarity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical parameters in drug design, heavily influencing absorption, distribution, metabolism, and excretion (ADME).[9] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is more relevant as it accounts for all species (ionized and neutral) in the aqueous phase.[10]

The introduction of iodine, a large and nonpolar atom, significantly increases the lipophilicity of the indazole core.[8] This is a key consideration for Lipinski's "Rule of Five," which suggests that orally bioavailable drugs should ideally have a LogP value of less than 5.[9] While increased lipophilicity can improve membrane permeability, it can also lead to lower aqueous solubility, increased plasma protein binding, and higher metabolic turnover.

Table 1: Experimental and Predicted Physicochemical Values of Indazole and Iodinated Derivatives

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)LogP (Predicted)
1H-Indazole118.14148[11]140-145 (@ 14 Torr)[11]~13.9~1.8
3-Iodo-1H-indazole244.03142[12][13]206.9[12][13]12.04[13]~2.9
5-Iodo-1H-indazole244.03151-156[14]N/A12.87~2.9
6-Iodo-1H-indazole244.03207-211[15][16][17]358.2 (Predicted)[16]12.96[16]~2.9

Note: Predicted values are estimations based on computational models and should be confirmed experimentally.

Aqueous Solubility: The Critical Hurdle in Drug Development

Aqueous solubility is a prerequisite for absorption and distribution in the body.[18] Iodinated indazoles are generally characterized by low aqueous solubility. This can be attributed to two primary factors:

  • Increased Lipophilicity: As discussed, the iodine atom makes the molecule less favorable to solvation in a polar aqueous environment.[8]

  • Strong Crystal Lattice Energy: The high melting points observed for many iodinated indazoles (see Table 1) suggest strong intermolecular interactions in the solid state.[19] A significant amount of energy is required to break this crystal lattice, which disfavors dissolution.

Low solubility can pose significant challenges for formulation and may lead to poor or variable bioavailability.[20]

Ionization Constant (pKa): The Influence of pH on Molecular Behavior

The pKa value defines the pH at which a compound exists as 50% ionized and 50% neutral. The indazole nucleus possesses both a weakly acidic proton on the pyrrole-like nitrogen (N1) and a basic, pyridine-like nitrogen (N2).[4] The pKa of the N-H proton is typically high, meaning it is not significantly deprotonated at physiological pH. However, its value is crucial for understanding potential hydrogen bonding interactions and solubility in basic media. The predicted pKa values for several iodo-isomers are presented in Table 1, indicating they are very weak acids.[13][16]

Thermal Properties and Solid-State Characterization

The melting point (MP) and boiling point (BP) provide insights into the purity and intermolecular forces of a compound. As shown in Table 1, the melting point of iodinated indazoles is highly dependent on the substitution pattern. For instance, 6-iodo-1H-indazole has a significantly higher melting point (207-211°C) than 3-iodo-1H-indazole (142°C), which strongly suggests a more stable and efficient crystal packing arrangement for the 6-iodo isomer.[12][13][15][16] This difference in solid-state packing directly influences the energy required for dissolution and thus affects thermodynamic solubility. Definitive structural information, including bond lengths, angles, and intermolecular interactions, can be obtained through single-crystal X-ray crystallography.[21][22]

Experimental Design & Protocols for Property Determination

A systematic approach to physicochemical profiling is essential. The following workflow illustrates a logical sequence for characterizing a novel iodinated indazole.

G cluster_0 Physicochemical Profiling Workflow A Synthesized Compound (Purified & Validated) B Thermodynamic Solubility (Shake-Flask Method) A->B Is solubility sufficient for further testing? C pKa Determination (Potentiometric Titration) B->C If ionizable E Comprehensive Profile for Drug Development Decisions B->E D LogD at pH 7.4 (Shake-Flask Method) C->D D->E

Caption: A logical workflow for the physicochemical characterization of a novel compound.

Protocol for LogD₇.₄ Determination (Shake-Flask Method)

This protocol is the gold standard for determining the distribution coefficient, providing a direct measure of a compound's partitioning behavior.[10][23]

Causality: The shake-flask method physically equilibrates the compound between two immiscible phases (n-octanol and a pH 7.4 buffer), mimicking its partitioning between a lipid membrane and the aqueous environment of the body. The subsequent concentration analysis provides a robust and reliable LogD value.

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol by stirring the two phases together overnight and then allowing them to separate. Similarly, saturate n-octanol with the PBS buffer.

  • Stock Solution: Prepare a stock solution of the iodinated indazole in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, combine 990 µL of the pre-saturated PBS buffer (pH 7.4) and 100 µL of pre-saturated n-octanol. Add 10 µL of the compound's DMSO stock solution.

  • Equilibration: Seal the vial and place it on a rotator for at least 1 hour at room temperature to ensure thorough mixing and allow the system to reach equilibrium.[10]

  • Phase Separation: Centrifuge the vial at high speed (e.g., >10,000 g) for 10-15 minutes to achieve a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

G A 1. Prepare Pre-saturated Octanol & Buffer B 2. Add Compound Stock to Biphasic System A->B C 3. Equilibrate (e.g., 1h Rotation) B->C D 4. Separate Phases (Centrifugation) C->D E 5. Sample Aqueous & Octanol Layers D->E F 6. Quantify Concentration (HPLC or LC-MS) E->F G 7. Calculate LogD F->G

Caption: Step-by-step workflow for the Shake-Flask LogD determination method.

Protocol for Thermodynamic Aqueous Solubility Measurement

This method determines the equilibrium solubility of a compound, which is the most relevant value for predicting in vivo dissolution.[20]

Causality: By adding an excess of solid compound to the aqueous buffer, the system is allowed to reach a true thermodynamic equilibrium where the solution is saturated. This avoids the potential for supersaturation that can occur in kinetic methods, providing a more accurate and reproducible value.

Methodology:

  • Dispensing: Add an excess amount of the solid iodinated indazole to a vial containing a known volume of aqueous buffer (e.g., PBS at pH 7.4). Ensure there is undissolved solid material present.

  • Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 18-24 hours) to ensure equilibrium is reached.

  • Separation: Remove the vial and allow any undissolved solid to settle. Filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) to remove all solid particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using HPLC-UV or LC-MS/MS against a standard curve.

  • Result: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.

Protocol for pKa Determination via Potentiometric Titration

This classic technique measures changes in pH as a titrant is added, allowing for the precise determination of the pKa.[24]

Causality: This method directly measures the pH at which the compound is half-neutralized by a strong acid or base. This half-equivalence point on the titration curve corresponds directly to the pKa of the ionizable group, providing a fundamental measure of its acidity or basicity.[24][25]

Methodology:

  • Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[24]

  • Sample Preparation: Accurately weigh and dissolve the iodinated indazole in a co-solvent system (e.g., water with a small amount of methanol or DMSO if solubility is low) to a known concentration (e.g., 1-5 mM). Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[24]

  • Titration Setup: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) on a magnetic stirrer. Immerse the calibrated pH electrode.

  • Titration: For an acidic proton (like the indazole N-H), titrate the solution by making incremental additions of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition, ensuring the reading is stable.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the sigmoid curve), which corresponds to the half-equivalence point. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) can be used to locate the equivalence point, from which the half-equivalence point is calculated.

Synthesis and Structural Validation Considerations

Common Synthetic Routes to Iodinated Indazoles

Iodinated indazoles are typically synthesized via electrophilic iodination of the parent indazole ring. Reagents such as iodine (I₂) in the presence of a base, or N-Iodosuccinimide (NIS), are commonly employed.[26] The regioselectivity of the reaction can be complex and may yield a mixture of isomers. Alternative strategies include iodine-mediated intramolecular cyclizations of appropriately substituted precursors.[1] A patent for the synthesis of 6-iodo-1H-indazole describes a method involving the displacement of a bromine atom using potassium iodide and a copper catalyst.[27]

The Imperative of Structural Validation: Distinguishing Isomers

Given the possibility of forming multiple isomers during synthesis (e.g., 3-, 4-, 5-, 6-, or 7-iodo-indazole), unambiguous structural confirmation is critical.[22] A combination of analytical techniques is required:

  • Mass Spectrometry (MS): Confirms the molecular weight and elemental formula.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HMBC): Provides detailed information about the connectivity of atoms, allowing for the definitive assignment of the iodine's position on the ring.

  • Single-Crystal X-ray Crystallography: Offers absolute proof of structure and provides insights into the solid-state packing.[22]

G Indazole Indazole Core Iodination Electrophilic Iodination Indazole->Iodination I3 3-Iodo-indazole Iodination->I3 Potential Isomers I4 4-Iodo-indazole Iodination->I4 Potential Isomers I5 5-Iodo-indazole Iodination->I5 Potential Isomers I6 6-Iodo-indazole Iodination->I6 Potential Isomers I7 7-Iodo-indazole Iodination->I7 Potential Isomers

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the expected spectroscopic data for ethyl 2-(3-iodo-1H-indazol-1-yl)acetate (CAS No. 1262500-86-6)[1]....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for ethyl 2-(3-iodo-1H-indazol-1-yl)acetate (CAS No. 1262500-86-6)[1]. As a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document synthesizes data from analogous structures and foundational spectroscopic principles to offer a predictive but robust characterization, guiding researchers in their synthetic and analytical endeavors.

Molecular Structure and Expected Spectroscopic Features

Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate is a disubstituted indazole derivative. The molecule consists of a bicyclic indazole core, iodinated at the 3-position, with an ethyl acetate group attached to the N1 nitrogen atom. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Molecular Structure Visualization

Caption: Molecular structure of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For ethyl 2-(3-iodo-1H-indazol-1-yl)acetate, high-resolution mass spectrometry (HRMS) is expected to provide a precise mass measurement.

Expected Molecular Ion: The molecular formula is C₁₁H₁₁IN₂O₂. The expected monoisotopic mass would be approximately 329.9865 g/mol . In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be observed at m/z 330.9943.

Key Fragmentation Patterns: The fragmentation of the molecular ion will likely proceed through several key pathways, providing structural information. The ethyl ester moiety is prone to characteristic fragmentation.

m/z (Predicted)Fragment IonInterpretation
330[M]⁺Molecular ion
285[M - OCH₂CH₃]⁺Loss of the ethoxy group
257[M - COOCH₂CH₃]⁺Loss of the entire ethyl acetate group
203[M - I]⁺Loss of the iodine atom
141[C₈H₅N₂]⁺Indazole fragment after loss of iodine and ethyl acetate side chain
87[CH₂COOCH₂CH₃]⁺Ethyl acetate side chain fragment

Fragmentation Pathway

fragmentation M [C₁₁H₁₁IN₂O₂]⁺˙ m/z = 330 F1 [C₉H₈IN₂O]⁺ m/z = 285 M->F1 - •OCH₂CH₃ F2 [C₇H₅IN₂]⁺˙ m/z = 257 M->F2 - •COOCH₂CH₃ F3 [C₁₁H₁₁N₂O₂]⁺ m/z = 203 M->F3 - •I F4 [C₄H₇O₂]⁺ m/z = 87 M->F4

Caption: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate is expected to show characteristic absorption bands for the aromatic ring, the ester group, and the C-I bond.

Wavenumber (cm⁻¹) (Predicted)Vibrational ModeFunctional Group
3100-3000C-H stretchAromatic
2980-2850C-H stretchAliphatic (CH₂, CH₃)
~1750C=O stretchEster
1620-1450C=C stretchAromatic ring
~1230C-O stretchEster
~550C-I stretchCarbon-Iodine bond

The ester carbonyl (C=O) stretch is expected to be a strong, sharp peak around 1750 cm⁻¹, a typical value for esters. The aromatic C=C stretching vibrations will appear in the 1620-1450 cm⁻¹ region. The C-I stretch is expected at a lower frequency, typically around 550 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Based on analogous structures, the following proton signals are predicted (in CDCl₃):

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~7.8-8.0d1HH-4 or H-7
~7.2-7.6m3HRemaining aromatic protons (H-5, H-6, and H-4 or H-7)
~5.0s2HN-CH₂
~4.2q2HO-CH₂
~1.2t3HCH₃

The aromatic protons on the indazole ring will appear in the downfield region (7.2-8.0 ppm). The singlet for the N-CH₂ protons is expected around 5.0 ppm due to the deshielding effect of the adjacent nitrogen and ester group. The ethyl group will show a characteristic quartet for the methylene (O-CH₂) protons and a triplet for the methyl (CH₃) protons, with a coupling constant of approximately 7 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

Chemical Shift (δ, ppm) (Predicted)Assignment
~168C=O (Ester)
~140-145C-7a
~120-130Aromatic CH carbons (C-4, C-5, C-6, C-7)
~125C-3a
~90C-3 (due to heavy atom effect of Iodine)
~62O-CH₂
~50N-CH₂
~14CH₃

The carbon atom attached to the iodine (C-3) is expected to be significantly shielded due to the heavy atom effect, resulting in an upfield shift to around 90 ppm. The ester carbonyl carbon will be the most downfield signal, around 168 ppm.

NMR Correlation Workflow

NMR_Correlation cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals cluster_structure Molecular Fragments H_arom Aromatic Protons ~7.2-8.0 ppm Aromatic_Ring Indazole Ring H_arom->Aromatic_Ring H_N_CH2 N-CH₂ ~5.0 ppm N_CH2_Ester N-CH₂-C=O H_N_CH2->N_CH2_Ester H_O_CH2 O-CH₂ ~4.2 ppm O_Et O-CH₂-CH₃ H_O_CH2->O_Et H_CH3 CH₃ ~1.2 ppm H_CH3->O_Et C_arom Aromatic Carbons ~120-145 ppm C_arom->Aromatic_Ring C_N_CH2 N-CH₂ ~50 ppm C_N_CH2->N_CH2_Ester C_O_CH2 O-CH₂ ~62 ppm C_O_CH2->O_Et C_CH3 CH₃ ~14 ppm C_CH3->O_Et C_CO C=O ~168 ppm C_CO->N_CH2_Ester C_I C-I ~90 ppm Iodine Iodine C_I->Iodine Iodine->Aromatic_Ring

Caption: Correlation of predicted NMR signals to the molecular structure.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

Synthesis of Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate

A plausible synthesis involves the N-alkylation of 3-iodo-1H-indazole with ethyl bromoacetate.

  • Preparation of 3-iodo-1H-indazole: This intermediate can be prepared from 1H-indazole via iodination, for instance, using iodine in the presence of a base like potassium hydroxide in DMF[2].

  • N-Alkylation:

    • To a solution of 3-iodo-1H-indazole in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or cesium carbonate.

    • Add ethyl bromoacetate dropwise to the suspension.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Work-up involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate.

    • Purify the crude product by silica gel column chromatography.

Spectroscopic Analysis
  • NMR: ¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

  • MS: High-resolution mass spectra can be acquired using an ESI-TOF or Orbitrap mass spectrometer.

Conclusion

The spectroscopic data for ethyl 2-(3-iodo-1H-indazol-1-yl)acetate, while not explicitly compiled in a single public source, can be reliably predicted based on the well-established principles of NMR, IR, and MS, and by comparison with closely related, well-characterized molecules. This guide provides a comprehensive framework for the identification and characterization of this important synthetic intermediate, serving as a valuable resource for researchers in the field of drug discovery and development. The provided protocols offer a starting point for its synthesis and detailed structural analysis.

References

  • Wiley-VCH. (2007). Supporting Information for a chemical publication. This source provides general procedures for the synthesis of 1H-indazoles and spectroscopic data for various derivatives. [Link]

  • RSC. (n.d.). ¹H and ¹³C NMR spectra of compound 2a. Royal Society of Chemistry. This document contains example NMR spectra for related organic compounds. [Link]

  • Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3 (2H). (n.d.). This article provides examples of NMR and IR data for heterocyclic compounds containing an ethyl acetate moiety. [Link]

  • University of Birmingham. (n.d.). Spectra of ethyl acetate. School of Chemistry. This resource provides reference spectra for ethyl acetate. [Link]

  • RSC. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. This publication details the synthesis and characterization of various indazole derivatives. [Link]

  • APPENDIX A Spectroscopic Data of Products from Chapter 2. (n.d.). This document provides a collection of spectroscopic data for various organic compounds. [Link]

  • Li, J., & Chen, X. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o640. [Link]

  • NIST. (n.d.). Ethyl iodoacetate. NIST WebBook. This provides mass spectral data for ethyl iodoacetate. [Link]

  • NIST. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. This provides comprehensive data for ethyl acetate. [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica. This article describes the synthesis and characterization of various indole derivatives. [Link]

  • Ruthenium (II)-Catalyzed C-H Alkenylation/Annulation Cascade for the Rapid Synthesis of Benzoimidazoisoindoles - Supporting Information. (n.d.). This document provides spectroscopic data for various heterocyclic compounds. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. This provides a detailed synthetic procedure for a related indazole. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. A comprehensive database of NMR chemical shifts. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. [Link]

  • MassBank. (2008). ETHYL ACETATE; EI-B; MS. A database entry for the mass spectrum of ethyl acetate. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. Provides an analysis of the 13C NMR of iodoethane. [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of ethyl ethanoate. An explanation of the mass spectrum of ethyl acetate. [Link]

  • University of Tartu. (n.d.). Ethyl acetate - Database of ATR-FT-IR spectra of various materials. Provides an ATR-FT-IR spectrum for ethyl acetate. [Link]

  • ResearchGate. (n.d.). Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. A publication detailing the synthesis and structure of a related indazole derivative. [Link]

  • PubChem. (n.d.). Ethyl (2,3-dioxo-2,3-dihydro-1h-indol-1-yl)acetate. Provides structural information for a related compound. [Link]

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Foundational

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privile...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of clinically successful and promising therapeutic agents. This guide provides a comprehensive technical overview of the indazole scaffold, delving into its fundamental characteristics, key synthetic methodologies, and its multifaceted role in the development of drugs targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders. We will explore the structure-activity relationships of notable indazole-containing drugs and provide detailed experimental protocols and pathway visualizations to equip researchers and drug development professionals with a thorough understanding of this critical pharmacophore.

The Indazole Nucleus: A Profile of a Privileged Scaffold

The indazole core exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer being the most thermodynamically stable and, consequently, the most prevalent form in both chemical and biological contexts.[2][3] Its aromatic nature contributes to its stability, and its structure allows for versatile functionalization, making it an ideal starting point for the synthesis of diverse compound libraries.[1] The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[4] This ability to mimic the interactions of endogenous ligands, such as the adenine portion of ATP, has been a key factor in its success, particularly in the realm of kinase inhibition.[4][5]

The indazole scaffold is considered "privileged" due to its ability to serve as a high-affinity ligand for multiple, distinct biological targets through relatively minor structural modifications. This versatility has led to the development of indazole-containing drugs with a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anti-HIV, antiarrhythmic, and antitumor effects.[2][6][7]

Synthetic Strategies for Accessing the Indazole Core

The construction of the indazole ring system is a well-established area of organic synthesis, with a variety of methods available to generate the core and its derivatives. These strategies range from classical condensation reactions to modern metal-catalyzed cross-coupling and C-H activation techniques.[1][8]

Classical Cyclization Reactions

A traditional and robust method for synthesizing the 1H-indazole core involves the cyclization of appropriately substituted benzene derivatives. For instance, the reaction of o-hydrazino cinnamic acid was one of the earliest reported syntheses of the indazole ring system.[3] Another common approach involves the intramolecular cyclization of o-aminobenzaldehydes or o-aminoketones with reagents like hydroxylamine.[1]

Modern Metal-Catalyzed Methodologies

More contemporary approaches often employ transition metal catalysts, such as palladium and copper, to facilitate the formation of the indazole ring with greater efficiency and functional group tolerance.[1][8] These methods include intramolecular C-H amination reactions and cascade cyclizations. For example, a palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a direct route to 1H-indazoles.[6] Similarly, iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes has been developed, proceeding through a benzyl C-H functionalization.[6]

Experimental Protocol: General Synthesis of 1H-Indazoles via Intramolecular C-H Amination

This protocol provides a general procedure for the synthesis of 1H-indazoles from substituted aminohydrazones using a ligand-free palladium catalyst, based on methodologies reported in the literature.[6]

Materials:

  • Substituted aminohydrazone (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried reaction vessel, add the substituted aminohydrazone, potassium carbonate, and palladium(II) acetate.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1H-indazole derivative.

Therapeutic Applications of the Indazole Scaffold

The versatility of the indazole scaffold is evident in the broad spectrum of its therapeutic applications. Indazole-containing compounds have been successfully developed as anticancer agents, anti-inflammatory drugs, and treatments for neurodegenerative diseases, among others.[2][9]

Oncology: A Powerhouse in Kinase Inhibition

The most significant impact of the indazole scaffold in medicinal chemistry has arguably been in the field of oncology, particularly in the development of protein kinase inhibitors.[10][11] The indazole core is an excellent "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition of ATP binding.[4] This has led to the development of several FDA-approved anticancer drugs.

Table 1: Prominent Indazole-Based Kinase Inhibitors in Oncology

Drug NameTarget Kinase(s)FDA-Approved IndicationsReference(s)
Pazopanib VEGFR, PDGFR, c-KitRenal cell carcinoma, soft tissue sarcoma[6][10][12]
Axitinib VEGFR-1, -2, -3Advanced renal cell carcinoma[2][10][12]
Niraparib Poly (ADP-ribose) polymerase (PARP)Recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer[6][10]
Entrectinib Tropomyosin receptor kinases (TRK), ROS1, ALKNTRK gene fusion-positive solid tumors, ROS1-positive non-small cell lung cancer (NSCLC)[12][13]

The mechanism of action of these drugs involves the competitive inhibition of ATP at the catalytic site of their target kinases, thereby disrupting downstream signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis.[4][5]

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Downstream Signaling ATP ATP Kinase Kinase ATP->Kinase Binds Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->Kinase Competitively Inhibits Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cell_Proliferation Cell Proliferation & Angiogenesis Phosphorylated_Substrate->Cell_Proliferation Activates

Caption: Mechanism of action of indazole-based kinase inhibitors.

Anti-Inflammatory Activity

Indazole derivatives have also demonstrated significant anti-inflammatory properties.[14][15] Marketed drugs like Benzydamine and Bendazac are used to treat pain and inflammation.[2][6] The anti-inflammatory effects of some indazole compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, as well as pro-inflammatory cytokines like TNF-α and IL-1β.[14]

Neurodegenerative Diseases

The indazole scaffold is being actively investigated for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[16][17] The core structure can be modified to target various kinases implicated in these diseases, including Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2).[16][17] Inhibition of these kinases can potentially reduce tau hyperphosphorylation and neuroinflammation, which are hallmarks of several neurodegenerative conditions.[16]

Neuroprotection_Workflow Start Indazole Derivative Library Screening In Vitro Kinase Inhibition Assays (e.g., GSK-3β, LRRK2) Start->Screening Cell_Based Cell-Based Assays (e.g., Neuronal Viability, Tau Phosphorylation) Screening->Cell_Based Lead_Selection Lead Compound Selection & Optimization (SAR Studies) Cell_Based->Lead_Selection In_Vivo In Vivo Efficacy Studies (e.g., Mouse Models of Neurodegeneration) Lead_Selection->In_Vivo Clinical_Candidate Preclinical & Clinical Development In_Vivo->Clinical_Candidate

Sources

Exploratory

A Technical Guide to the Synthetic Routes for C3-Functionalized Indazoles

Introduction: The Strategic Importance and Synthetic Challenge of C3-Functionalized Indazoles The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance and Synthetic Challenge of C3-Functionalized Indazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Molecules like Pazopanib, a tyrosine kinase inhibitor, and Niraparib, a PARP inhibitor, underscore the pharmacological significance of this bicyclic system.[1] While the indazole nucleus offers significant opportunities for drug design, its functionalization presents distinct synthetic challenges. The N1 and N2 positions are inherently nucleophilic and readily undergo alkylation or arylation.[2][3] In contrast, the C3 position is electronically less reactive, making its direct functionalization a more complex synthetic problem that has spurred the development of innovative chemical methodologies.[2][3][4][5]

This technical guide provides an in-depth review of the core synthetic strategies developed to access the crucial class of C3-functionalized indazoles. We will move beyond a simple catalog of reactions to explore the mechanistic underpinnings and strategic considerations behind each approach, providing field-proven insights for researchers in organic synthesis and drug development. The discussion is organized by major synthetic paradigms: direct C-H functionalization, cross-coupling of pre-functionalized indazoles, and umpolung (polarity inversion) strategies.

Part 1: The Rise of Direct C-H Functionalization

Direct C–H functionalization has emerged as a powerful and atom-economical strategy, circumventing the need for pre-functionalization (e.g., halogenation) of the indazole core.[5] This approach streamlines synthetic sequences, reduces waste, and allows for the late-stage modification of complex molecules. These reactions can be broadly categorized into transition-metal-catalyzed and radical-mediated pathways.

Transition-Metal-Catalyzed C3-Arylation and Alkenylation

Palladium catalysis is a cornerstone of C-H functionalization. The direct arylation of indazoles at the C3 position, historically a significant challenge, has been achieved under various conditions.[4][5]

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for achieving high regioselectivity and yield. For instance, early methods often required high temperatures and organic solvents.[5] However, recent advancements have enabled these transformations under milder and more sustainable conditions. A notable example is the use of a simple Pd(OAc)₂/PPh₃ system in water, which provides moderate to good yields of C3-arylated 1H-indazoles, showcasing a significant step towards greener chemistry.[4][5] The reaction mechanism typically involves a concerted metalation-deprotonation (CMD) pathway or oxidative addition, followed by reductive elimination.

C3_Arylation_Mechanism Indazole Indazole (1H or 2H) Intermediate C-H Activation Intermediate Indazole->Intermediate ArylHalide Ar-X PdII_Aryl Ar-Pd(II)-X ArylHalide->PdII_Aryl Pd0 Pd(0)L_n Pd0->PdII_Aryl Oxidative Addition PdII_Aryl->Intermediate C-H Activation/ Metalation Product C3-Aryl Indazole Intermediate->Product Reductive Elimination HX H-X Intermediate->HX Product->Pd0 Catalyst Regeneration Base Base Base->Intermediate

Caption: Generalized catalytic cycle for Pd-catalyzed C3-arylation.

Experimental Protocol: "On Water" Palladium-Catalyzed Direct C3-Arylation of 1H-Indazole [4][5]

  • Setup: To a 25 mL sealed tube, add 1H-indazole (1.0 mmol, 1.0 equiv.), the corresponding aryl iodide (1.1 mmol, 1.1 equiv.), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.10 mmol, 10 mol%).

  • Reagents: Add K₂CO₃ (2.0 mmol, 2.0 equiv.) as the base.

  • Solvent: Add 5 mL of deionized water.

  • Reaction: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 16-24 hours.

  • Workup: After cooling to room temperature, extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired C3-arylated 1H-indazole.

Radical-Mediated C3-Functionalization

Radical pathways offer a complementary approach to C-H functionalization, enabling the introduction of a diverse array of functional groups that can be challenging to install via organometallic cycles.[6][7] Visible-light photoredox catalysis, in particular, has gained prominence for its ability to generate radicals under exceptionally mild conditions.[6][8]

Causality Behind Experimental Choices: These reactions hinge on the generation of a radical species that is reactive enough to engage with the C3 position of the indazole. The choice of photocatalyst (e.g., 4CzIPN), radical precursor, and solvent is paramount. For example, in the C3-carbamoylation of 2H-indazoles, oxamic acids serve as the carbamoyl radical source under visible light irradiation.[6] The reaction proceeds via a plausible mechanism where the excited photocatalyst oxidizes the oxamic acid, which then decarboxylates to form the key nucleophilic radical. This radical adds to the C3 position of the indazole, followed by oxidation and deprotonation to yield the final product.

Radical_Carbamoylation_Workflow Start 2H-Indazole + Oxamic Acid Conditions Photocatalyst (e.g., 4CzIPN) Visible Light (405 nm) Base (Cs₂CO₃), O₂ Start->Conditions Step1 Excited Photocatalyst [PC*] Conditions->Step1 Step2 Oxamic Acid Oxidation & Decarboxylation Step1->Step2 Radical Carbamoyl Radical (•CONR₂) Step2->Radical Step3 Radical Addition to Indazole C3 Radical->Step3 Intermediate Indazolyl Radical Intermediate Step3->Intermediate Step4 Oxidation & Deprotonation Intermediate->Step4 Product C3-Carbamoyl-2H-Indazole Step4->Product

Caption: Workflow for visible-light-promoted C3-carbamoylation.

Table 1: Comparison of Radical C3-Functionalization Methods

FunctionalizationRadical SourceCatalyst/MediatorConditionsTypical YieldsReference
Carbamoylation Oxamic Acids4CzIPN (Photocatalyst)Visible Light (405nm), 35°C58-94%[6]
Alkylation Sulfoxonium YlidesEosin Y (Photocatalyst)Visible Light, rtGood[8]
Formylation DMSOSelectfluorMicrowave, 120°CModerate to Excellent[7]
Trifluoromethylation Umemoto's Reagent(NH₄)₂S₂O₈80°CGood[6]
Amination Indazol-3(2H)-onesCu(OAc)₂80°CModerate to Excellent[7]

Part 2: Cross-Coupling of Pre-Functionalized Indazoles

The classical yet powerful strategy for C3 functionalization involves a two-stage process: regioselective installation of a handle, typically a halogen, at the C3 position, followed by a transition-metal-catalyzed cross-coupling reaction. This approach offers immense versatility and predictability.

C3-Halogenation: Installing the Synthetic Handle

Halogenation, particularly iodination and bromination, is the most common method for preparing indazoles for subsequent cross-coupling.[9]

Causality Behind Experimental Choices: The reaction conditions are chosen to favor electrophilic substitution at the C3 position. For unprotected 1H-indazoles, using iodine (I₂) in the presence of a strong base like potassium hydroxide (KOH) in a polar solvent like DMF is highly effective.[9] The base deprotonates the N1-H, increasing the electron density of the heterocyclic ring and activating it towards electrophilic attack by iodine at the C3 position.

Experimental Protocol: C3-Iodination of 1H-Indazole [9][10]

  • Setup: In a round-bottom flask, dissolve 1H-indazole (10 mmol, 1.0 equiv.) in DMF (20 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add powdered KOH (12 mmol, 1.2 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Iodination: Stir the mixture at 0 °C for 30 minutes, then add a solution of iodine (I₂) (11 mmol, 1.1 equiv.) in DMF (10 mL) dropwise over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate (10%). Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-iodo-1H-indazole.

Palladium-Catalyzed Cross-Coupling Reactions

With a C3-haloindazole in hand, a variety of powerful cross-coupling reactions can be employed to form C-C bonds. The Negishi coupling has proven particularly effective for this scaffold.[11][12]

Negishi Coupling: A Mild and Versatile Choice

Causality Behind Experimental Choices: The Negishi coupling (using an organozinc reagent) is often favored over Suzuki (organoboron) or Stille (organotin) couplings for C3-arylation due to its mild reaction conditions and high functional group tolerance, which minimizes side reactions like proto-dehalogenation.[11] A key innovation for this reaction is the use of an N2-SEM (2-(trimethylsilyl)ethoxymethyl) protecting group. This group directs regioselective deprotonation at C3 with a strong base (e.g., n-BuLi), followed by transmetalation with ZnCl₂ to generate the required indazolylzinc species in situ.[11][12] This avoids the need to handle potentially unstable organozinc reagents directly.

Experimental Protocol: Negishi C3-Arylation of N(2)-SEM-Protected Indazole [11][12]

  • Indazole Preparation: Protect commercially available indazole with SEM-Cl to synthesize 2-(2-(trimethylsilyl)ethoxy)methyl)-2H-indazole.

  • Zincation: In a flame-dried flask under an argon atmosphere, dissolve the N(2)-SEM-indazole (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) and cool to -78 °C. Add n-BuLi (1.1 mmol, 1.1 equiv., 2.5 M in hexanes) dropwise and stir for 1 hour at this temperature. Add a solution of ZnCl₂ (1.2 mmol, 1.2 equiv.) in THF and allow the mixture to warm to room temperature over 1 hour.

  • Coupling: To the freshly prepared indazolylzinc solution, add the (hetero)aryl halide (1.2 mmol, 1.2 equiv.) and the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Reaction: Stir the mixture at room temperature or gentle heat (40-60 °C) until the starting material is consumed (monitor by LC-MS or TLC).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify by flash column chromatography to obtain the C3-arylated product. The SEM group can be removed under acidic conditions if desired.

Table 2: Comparison of Key Cross-Coupling Methods for C3-Functionalization

MethodOrganometallic ReagentKey AdvantagesKey DisadvantagesReference
Negishi Organozinc (R-ZnX)High functional group tolerance; Mild conditionsMoisture-sensitive reagents[11][12]
Suzuki-Miyaura Organoboron (R-B(OR)₂)Stable, commercially available reagents; Low toxicityCan require stronger bases/higher temps; Proto-dehalogenation risk[7][10]
Stille Organotin (R-SnR'₃)Tolerant of many functional groupsHigh toxicity of tin byproducts; Purification challenges[11]

Part 3: Umpolung Strategy - Inverting the Reactivity of Indazole

A conceptually elegant approach to C3-functionalization involves an "umpolung," or inversion of polarity. Instead of using the indazole as a nucleophile, it is transformed into an electrophile, opening up new reaction pathways.[2][3]

Causality Behind Experimental Choices: This strategy is exemplified by the work of Buchwald and others, who developed a highly C3-selective allylation using N-(benzoyloxy)indazoles as electrophiles.[2][3] In this system, the N-O bond acts as a leaving group. A copper hydride (CuH) catalyst, generated in situ, reacts with an allene to form a nucleophilic copper-allyl intermediate. This intermediate then attacks the electrophilic indazole at the C3 position. The reaction proceeds with high enantioselectivity when a chiral phosphine ligand is used, suggesting a highly organized, six-membered Zimmerman-Traxler-type transition state.[2][3] This method is particularly valuable for creating C3-quaternary stereocenters, which are challenging to construct otherwise.[3][13]

Umpolung_Allylation Indazole_E N-(Benzoyloxy)indazole (Electrophile) TS Zimmerman-Traxler Transition State Indazole_E->TS Allene Allene CuAllyl Nucleophilic (L)Cu-Allyl Intermediate Allene->CuAllyl CuH LCuH (from Catalyst) CuH->CuAllyl CuAllyl->TS Attack at C3 Product C3-Allyl Indazole (Quaternary Center) TS->Product BzOCu L*CuOBz TS->BzOCu

Caption: Umpolung strategy for enantioselective C3-allylation.

Conclusion and Future Outlook

The synthesis of C3-functionalized indazoles has evolved from classical halogenation/cross-coupling sequences to sophisticated direct C-H activation and umpolung strategies. The modern emphasis on atom economy, catalytic cycles, and milder conditions is evident across the field. Transition-metal catalysis, particularly with palladium and copper, remains central, enabling the formation of diverse C-C and C-heteroatom bonds. Concurrently, photoredox catalysis is opening new frontiers, allowing for radical-mediated functionalizations under exceptionally benign conditions.

Looking ahead, the development of highly regioselective and enantioselective methods will continue to be a primary focus. The ability to install complex chiral centers at the C3 position, as demonstrated by the CuH-catalyzed allylation, is a significant breakthrough that will undoubtedly be expanded to other functionalities. Furthermore, the push for more sustainable and scalable processes will drive innovation in catalyst design, solvent choice, and energy input, ensuring that these vital pharmacophores can be synthesized with greater efficiency and environmental responsibility.

References

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  • Dhimane, A.-L.; Lagnel, B.; Blanchard, F.; Dallemagne, P.; Rault, S.; Fabis, F. Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Arkivoc. 2011; 2011(1): 213-233. [Link]

  • Kim, H.; Kim, H.; Lee, S.; Kim, J.; Baik, M.-H.; Kim, H. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. 2020; 142(22): 10048-10057. [Link]

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Foundational

The Indazole Scaffold in Kinase Drug Discovery: Structural Rationale, Screening Workflows, and Clinical Translation

Introduction: The Privileged Nature of the Indazole Pharmacophore In the landscape of targeted oncology and inflammatory disease therapies, the dysregulation of protein kinases remains a primary driver of pathogenesis. A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Nature of the Indazole Pharmacophore

In the landscape of targeted oncology and inflammatory disease therapies, the dysregulation of protein kinases remains a primary driver of pathogenesis. As a Senior Application Scientist overseeing kinase inhibitor development, I approach scaffold selection not as a matter of chemical convenience, but of structural causality. Among the various heterocyclic cores utilized in medicinal chemistry, the indazole scaffold has emerged as a highly privileged pharmacophore for kinase inhibition[1].

The fundamental reason for the indazole ring's success lies in its bioisosteric relationship with the adenine ring of adenosine triphosphate (ATP)[2]. The N1 and N2 atoms of the indazole core act as highly efficient hydrogen bond donors and acceptors. When an indazole derivative enters the ATP-binding pocket of a kinase, these nitrogen atoms form critical hydrogen bonds with the backbone amides of the kinase hinge region (typically involving residues like Glutamate and Methionine/Cysteine), effectively anchoring the inhibitor and blocking oncogene signaling networks[2]. This structural mimicry has enabled the development of highly potent inhibitors against a broad spectrum of targets, including Vascular Endothelial Growth Factor Receptors (VEGFR), Tropomyosin Receptor Kinases (TRK), and Aurora kinases[3].

Structural Biology and Structure-Activity Relationship (SAR)

The versatility of the indazole core allows for extensive functionalization, enabling medicinal chemists to tune both potency and kinome selectivity. By substituting the indazole ring at the 3-, 5-, and 6-positions, we can direct functional groups into distinct micro-environments of the kinase domain[4]:

  • 3-Position Substitutions: Typically project toward the solvent-exposed region or the ribose-binding pocket, allowing for the addition of solubilizing groups (e.g., piperazine rings) without disrupting hinge binding[4].

  • 5- and 6-Position Substitutions: Often directed toward the deep hydrophobic back pocket (especially in DFG-out conformations characteristic of Type II inhibitors), which is critical for achieving high isoform selectivity[4].

This rational design approach has successfully translated into several FDA-approved therapies. For instance, Axitinib , a substituted indazole derivative, is a potent second-generation tyrosine kinase inhibitor[5]. It selectively inhibits VEGFR-1, VEGFR-2, and VEGFR-3 at sub-nanomolar concentrations (IC50 of 0.1–0.3 nM)[6]. Similarly, Pazopanib utilizes the indazole core to block VEGFR signaling in renal cell carcinoma and soft tissue sarcoma[7], while Entrectinib , an indazole derivative approved in 2019, targets NTRK1/2/3 and ROS1 fusions in solid tumors[8].

G VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase (Target) VEGF->VEGFR2 PLCg PLC-γ Pathway VEGFR2->PLCg PI3K PI3K / AKT Pathway VEGFR2->PI3K Axitinib Indazole Inhibitor (e.g., Axitinib) Axitinib->VEGFR2 ATP-Competitive Inhibition Angiogenesis Tumor Angiogenesis & Proliferation PLCg->Angiogenesis PI3K->Angiogenesis

Mechanism of VEGFR2 inhibition by indazole derivatives like Axitinib, blocking downstream angiogenesis.

Quantitative Data: Clinical Indazole Kinase Inhibitors

To contextualize the efficacy of the indazole scaffold, the following table summarizes key FDA-approved indazole derivatives, their primary kinase targets, and their clinical indications[5][6][7][8].

Drug NameChemical ClassificationPrimary Kinase TargetsTarget IC50 (nM)Primary Clinical Indications
Axitinib Substituted IndazoleVEGFR-1, VEGFR-2, VEGFR-30.1 – 0.3 nMAdvanced Renal Cell Carcinoma (RCC)
Pazopanib Indazole/PyrimidineVEGFR-1/2/3, PDGFR, c-KIT10 – 30 nMRCC, Soft Tissue Sarcoma
Entrectinib Indazole DerivativeTRKA/B/C, ROS1, ALK1.7 – 2.0 nMNTRK-fusion Solid Tumors, ROS1+ NSCLC

Experimental Methodologies: A Self-Validating System

In drug discovery, generating a compound is only half the battle; proving its mechanism of action requires a rigorous, self-validating cascade of assays. As an application scientist, I mandate that biochemical potency must be orthogonally validated by cellular target engagement. Indazole derivatives, due to their conjugated aromatic systems, can occasionally exhibit intrinsic fluorescence, which leads to false positives in standard biochemical assays. To circumvent this, we employ Time-Resolved FRET (TR-FRET), followed by the Cellular Thermal Shift Assay (CETSA).

Protocol 1: Biochemical Screening via TR-FRET

Causality Check: TR-FRET utilizes lanthanide fluorophores (e.g., Europium) that possess exceptionally long emission half-lives (milliseconds). By introducing a 100 µs delay between excitation and measurement, all prompt autofluorescence from the indazole compound decays, ensuring the signal is strictly indicative of kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute the recombinant target kinase, ATP (at the Km​ concentration), and the specific biotinylated peptide substrate.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense the indazole library in a 10-point dose-response format into a 384-well low-volume plate. Rationale: Acoustic dispensing eliminates plastic tip retention and minimizes DMSO volume, preventing solvent-induced kinase denaturation.

  • Kinase Reaction: Add the kinase/substrate mixture to the compounds and incubate for 15 minutes at room temperature to allow for binding equilibrium. Initiate the reaction by adding ATP.

  • Reaction Termination & Detection: After 60 minutes, halt the reaction by adding a TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop catalysis), a Europium-labeled anti-phospho antibody, and Streptavidin-APC (allophycocyanin).

  • Readout: Incubate for 1 hour, then read on a multimode microplate reader. Excite at 337 nm, wait 100 µs, and measure emission at 620 nm (Europium) and 665 nm (APC). Calculate the IC50 using the 665/620 ratio.

Protocol 2: Cellular Target Engagement via CETSA

Causality Check: An IC50 of 0.1 nM is meaningless if the indazole cannot cross the cell membrane or binds non-specifically to serum proteins. CETSA relies on the thermodynamic principle that a ligand-bound protein is more resistant to heat-induced unfolding than an unbound protein. A positive CETSA shift proves the indazole engages the kinase inside a living cell.

Step-by-Step Methodology:

  • Cell Treatment: Culture the target cancer cell line (e.g., HUVEC for VEGFR inhibitors). Treat cells with either the indazole lead compound (at 10x biochemical IC50) or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Profiling: Harvest the cells, wash with PBS, and divide the cell suspension equally into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Rationale: Heat-denatured, unbound kinases will aggregate and pellet, while the indazole-stabilized kinase remains in the soluble supernatant.

  • Quantification: Analyze the soluble supernatant via Western Blot or AlphaLISA using an antibody specific to the target kinase. Plot the fraction of soluble protein against temperature to determine the melting temperature ( Tm​ ). A significant positive shift ( ΔTm​>2∘C ) confirms cellular target engagement.

G Design Indazole Scaffold Design & Modeling Synthesis Library Synthesis (3, 5, 6-substitutions) Design->Synthesis TRFRET TR-FRET Kinase Assay Synthesis->TRFRET CETSA CETSA Target Engagement TRFRET->CETSA Lead Lead Candidate Selection CETSA->Lead

Sequential drug discovery workflow for validating indazole-based kinase inhibitors.

Conclusion

The exploration of indazole derivatives as kinase inhibitors represents a triumph of structure-based drug design. By leveraging the indazole ring's innate ability to mimic ATP and anchor into the kinase hinge region[2], researchers have successfully developed therapies that target the fundamental drivers of angiogenesis and tumor proliferation, such as Axitinib and Entrectinib[5][8]. Moving forward, the integration of rigorous, artifact-free biochemical screening (TR-FRET) and definitive cellular validation (CETSA) will remain critical as we push the boundaries of the indazole scaffold toward overcoming emerging kinase resistance mutations.

Sources

Protocols & Analytical Methods

Method

synthesis of 3-aryl-1H-indazoles using ethyl 2-(3-iodo-1H-indazol-1-yl)acetate

Application Note: High-Fidelity Synthesis of 3-Aryl-1H-Indazole Derivatives via Suzuki-Miyaura Cross-Coupling of Ethyl 2-(3-Iodo-1H-indazol-1-yl)acetate Executive Summary The 3-aryl-1H-indazole scaffold is a highly privi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 3-Aryl-1H-Indazole Derivatives via Suzuki-Miyaura Cross-Coupling of Ethyl 2-(3-Iodo-1H-indazol-1-yl)acetate

Executive Summary

The 3-aryl-1H-indazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, anticancer agents, and antiparasitic drugs such as Trypanothione synthetase inhibitors[1]. Synthesizing these derivatives with high regiochemical fidelity can be challenging due to the tautomeric nature of the indazole core (N1 vs. N2).

This application note details a robust, self-validating workflow for the synthesis of 3-aryl-1H-indazoles utilizing ethyl 2-(3-iodo-1H-indazol-1-yl)acetate as the pivotal intermediate. By performing N1-alkylation prior to C3-arylation, researchers can bypass regioselectivity issues, prevent catalyst poisoning by the free N-H group, and seamlessly install an acetic acid handle—a common functional group in bioactive molecules (e.g., Lonidamine and Bendazac analogs).

Mechanistic Rationale & Strategic Design

As an application scientist, it is critical to understand why this specific synthetic sequence (Alkylation Suzuki Coupling Hydrolysis) is superior to alternative routes:

  • Regioselective N1-Alkylation: Unprotected 1H-indazoles are prone to yielding mixtures of N1- and N2-alkylated products. However, starting with 3-iodo-1H-indazole provides a distinct stereoelectronic advantage. The bulky iodine atom at the C3 position imposes significant steric hindrance on the adjacent N2 nitrogen. When reacted with ethyl bromoacetate under mild basic conditions (K 2​ CO 3​ ), alkylation is strongly directed to the less hindered N1 position, ensuring high regiochemical fidelity[1].

  • C3-Suzuki-Miyaura Cross-Coupling: The C3-iodine bond is highly polarized and reactive towards oxidative addition by Palladium(0) species, making it vastly superior to 3-bromo or 3-chloro analogs[2]. The choice of catalyst and solvent heavily influences the overall yield of this transformation[3]. While Pd(PPh 3​ ) 4​ is commonly used, computational and empirical studies demonstrate that bidentate ligands like PdCl 2​ (dppf) exhibit a lower energy barrier for intermediate formation[4]. The larger bite angle of the dppf ligand accelerates the rate-limiting reductive elimination step, which is especially crucial when coupling sterically demanding ortho-substituted arylboronic acids.

  • The Role of Water: Utilizing a biphasic or miscible aqueous solvent system (e.g., 1,4-Dioxane/H 2​ O) is not merely for dissolving the inorganic base. Water is mechanistically essential to convert the unreactive Palladium-halide complex into a highly reactive Palladium-hydroxo or Palladium-carbonato species, which subsequently undergoes rapid transmetalation with the arylboronic acid.

Synthesis Workflow Diagram

SynthesisWorkflow SM 3-Iodo-1H-indazole (Starting Material) Step1 N1-Alkylation Ethyl bromoacetate, K2CO3 SM->Step1 Int1 Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate (Key Intermediate) Step1->Int1 Step2 Suzuki-Miyaura Coupling Ar-B(OH)2, Pd(dppf)Cl2 Int1->Step2 Prod Ethyl 2-(3-aryl-1H-indazol-1-yl)acetate (Coupled Product) Step2->Prod Step3 Ester Hydrolysis LiOH, THF/H2O Prod->Step3 Final 2-(3-Aryl-1H-indazol-1-yl)acetic acid (Bioactive Pharmacophore) Step3->Final

Synthesis workflow from 3-iodo-1H-indazole to 3-aryl-1H-indazole acetic acid derivatives.

Reaction Optimization Data

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate with a standard arylboronic acid. Note the dramatic impact of the bidentate catalyst and aqueous solvent mixtures[3],[4].

EntryPalladium Catalyst (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Isolated Yield (%)
1Pd(PPh 3​ ) 4​ K 2​ CO 3​ DMF (Anhydrous)10055%
2Pd(PPh 3​ ) 4​ Na 2​ CO 3​ 1,4-Dioxane/H 2​ O (4:1)9068%
3 PdCl 2​ (dppf) Na 2​ CO 3​ 1,4-Dioxane/H 2​ O (4:1) 90 89%
4PdCl 2​ (dppf)Cs 2​ CO 3​ Toluene/H 2​ O (4:1)10082%
5Pd(OAc) 2​ / SPhosK 3​ PO 4​ Toluene/H 2​ O (4:1)10091%

Data Interpretation: Entry 3 represents the optimal balance of cost, operational simplicity, and yield, making it the standard protocol described below.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate (N1-Alkylation)

This step establishes the N1-protecting/functional group prior to cross-coupling[1].

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 3-iodo-1H-indazole (1.0 eq, 10 mmol) and anhydrous DMF (50 mL, 0.2 M) under an Argon atmosphere.

  • Deprotonation: Add finely powdered, anhydrous K 2​ CO 3​ (1.5 eq, 15 mmol). Stir the suspension at room temperature for 15 minutes to generate the indazolyl anion.

  • Alkylation: Dropwise add ethyl bromoacetate (1.1 eq, 11 mmol) via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 3:1; UV active).

  • Workup: Cool to room temperature and quench by pouring into 150 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine (5 × 50 mL) to thoroughly remove residual DMF. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to afford the pure N1-alkylated intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol utilizes PdCl 2​ (dppf) to efficiently couple the C3-iodine with diverse arylboronic acids[2],[4].

  • Preparation: In an oven-dried Schlenk tube, combine ethyl 2-(3-iodo-1H-indazol-1-yl)acetate (1.0 eq, 5 mmol), the desired arylboronic acid (1.2 eq, 6 mmol), and Na 2​ CO 3​ (2.0 eq, 10 mmol).

  • Solvent Addition: Add 50 mL of a 1,4-Dioxane/H 2​ O mixture (4:1 v/v). Critical Step: Sparge the solvent mixture with Argon for at least 15 minutes prior to addition to prevent catalyst oxidation.

  • Catalyst Loading: Quickly add PdCl 2​ (dppf) (0.05 eq, 0.25 mmol) and purge the headspace with Argon for an additional 5 minutes.

  • Reaction: Seal the Schlenk tube and heat the biphasic mixture at 90 °C in an oil bath for 8–12 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the entire mixture through a tightly packed pad of Celite to remove palladium black. Wash the Celite pad with additional Ethyl Acetate (2 × 20 mL).

  • Purification: Separate the aqueous layer, wash the organic phase with brine, dry over Na 2​ SO 4​ , and concentrate. Purify the crude residue via flash chromatography (Hexanes/EtOAc gradient) to yield the ethyl 2-(3-aryl-1H-indazol-1-yl)acetate .

Protocol C: Saponification to the Free Acid (Optional but Recommended)

Hydrolysis of the ester yields the free acetic acid, a primary pharmacophore for target binding.

  • Preparation: Dissolve the coupled ester (1.0 eq, 3 mmol) in a mixture of THF and H 2​ O (3:1 v/v, 30 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H 2​ O) (3.0 eq, 9 mmol). Stir the reaction at room temperature for 3–4 hours until TLC indicates complete consumption of the starting material.

  • Isolation: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 10 mL of water and wash once with Diethyl Ether (15 mL) to remove any non-polar organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH reaches ~3. The 2-(3-aryl-1H-indazol-1-yl)acetic acid will precipitate as a solid.

  • Collection: Filter the precipitate under vacuum, wash with ice-cold water, and dry overnight in a vacuum desiccator.

Sources

Application

Application Note: C-3 Functionalization of 3-Iodoindazoles via Suzuki-Miyaura Cross-Coupling

Strategic Rationale & Mechanistic Insights The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors and anti-inflammatory agents[1]. Functionalizing the C-3 pos...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors and anti-inflammatory agents[1]. Functionalizing the C-3 position is a critical step in exploring the structure-activity relationship (SAR) of these molecules. Among halogenated indazoles, 3-iodoindazoles are the premier electrophiles for palladium-catalyzed cross-coupling due to the high reactivity of the C-I bond toward oxidative addition by Pd(0) species[1].

The N-Protection Paradigm Shift: Historically, cross-coupling on the indazole core required N-1 protection (e.g., Boc, THP, or p-methoxybenzyl) to prevent catalyst deactivation by the free NH group and to enhance substrate solubility[2]. However, recent methodological advances have proven that unprotected (free NH) 3-iodoindazoles can undergo highly efficient Suzuki-Miyaura couplings[3]. Bypassing the protection/deprotection sequence significantly improves atom economy. In fact, for electron-deficient substrates like nitro-indazoles, N-Boc protection is often labile under the basic coupling conditions, leading to spontaneous in-situ deprotection and poor yields of the protected product[4]. Thus, utilizing unprotected 3-iodoindazoles is not only viable but often the preferred strategic choice[3].

Catalytic Cycle & Causality in Experimental Design

A successful Suzuki-Miyaura coupling is a self-validating system where the catalyst, base, and solvent must act synergistically.

  • Oxidative Addition: Pd(0) inserts into the C-I bond. The relatively weak C-I bond ensures this step is rapid, even with electron-rich unprotected indazoles.

  • Transmetalation (The Critical Bottleneck): The base (e.g., Na₂CO₃, K₃PO₄) is essential for activating the boronic acid/ester into a highly nucleophilic "ate" complex (boronate)[3]. Without sufficient base solubility, transmetalation stalls. This dictates the absolute necessity of water in the solvent system (e.g., 1,4-dioxane/H₂O)[3].

  • Reductive Elimination: The Pd(II) intermediate expels the C-3 functionalized indazole and regenerates the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (C-I Bond Cleavage) Pd0->OA 3-Iodoindazole PdII Pd(II) Intermediate (Indazole-Pd-I) OA->PdII TM Transmetalation (Boronate + Base) PdII->TM Base PdII_2 Pd(II) Intermediate (Indazole-Pd-R) TM->PdII_2 R-B(OH)2 RE Reductive Elimination (C-C Bond Formation) PdII_2->RE RE->Pd0 Regenerate Pd(0) Product C-3 Substituted Indazole RE->Product

Catalytic cycle of Suzuki-Miyaura cross-coupling for 3-iodoindazoles.

Quantitative Data: Condition Optimization

The following table synthesizes optimized reaction conditions for the Suzuki-Miyaura coupling of 3-iodoindazoles, highlighting the impact of heating modality and base selection[1].

Substrate TypeCoupling PartnerCatalyst (mol%)BaseSolvent SystemTemp / TimeYield (%)
Unprotected 3-IodoindazolePinacol Vinyl BoronatePd(PPh₃)₄ (5%)Na₂CO₃ (2M aq)1,4-Dioxane120 °C (MW) / 40 min75 - 87%
N-Protected 3-IodoindazoleAryl Boronic AcidPdCl₂(dppf) (5%)K₃PO₄Dioxane / H₂O100 °C (Heat) / 15 h>80%
Unprotected 3-IodoindazoleAryl Boronic AcidPd(PPh₃)₄ (5%)Cs₂CO₃Dioxane/EtOH/H₂O140 °C (MW) / 1 hGood

Experimental Protocols

Protocol A: Microwave-Assisted C-3 Vinylation/Arylation of Unprotected 3-Iodoindazoles

Microwave (MW) irradiation is highly recommended as it superheats the polar aqueous-organic mixture, drastically reducing reaction times from hours to minutes and minimizing protodeboronation side reactions[4].

Step-by-Step Methodology:

  • Reagent Preparation: To a microwave-safe vial, add 3-iodo-1H-indazole (1.0 mmol) and the boronic acid or pinacol ester (1.5 - 2.0 mmol)[1].

    • Causality: An excess of the boron partner compensates for potential hydrolytic degradation (protodeboronation) at high temperatures.

  • Solvent & Base Addition: Add 1,4-dioxane (5 mL) and 2M aqueous Na₂CO₃ solution (2 mL)[1].

    • Causality: The biphasic mixture ensures solubility of both the organic substrates and the inorganic base, which is mandatory for the transmetalation step[3].

  • Rigorous Degassing: Seal the vial with a septum and purge the mixture by bubbling inert gas (Argon or N₂) directly through the solvent for 10-15 minutes[3].

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) or Pd black, permanently halting the catalytic cycle.

  • Catalyst Addition: Quickly remove the septum, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and immediately reseal the vial with a microwave crimp cap under a positive flow of inert gas[3].

  • Reaction Execution: Place the vial in the microwave reactor and irradiate at 120 °C for 40 minutes[1].

  • Work-up: Cool to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL)[3]. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

  • Purification: Purify the crude residue via silica gel column chromatography (e.g., Hexanes/EtOAc gradient) to afford the pure C-3 substituted 1H-indazole[3].

Workflow Step1 1. Reagent Preparation Weigh 3-Iodoindazole & Boronate Step2 2. Degassing Purge Dioxane/H2O with Argon Step1->Step2 Step3 3. Catalyst Addition Add Pd(PPh3)4 under Inert Flow Step2->Step3 Step4 4. Reaction Execution Microwave 120°C, 40 min Step3->Step4 Step5 5. Work-up & Extraction Quench, Extract with EtOAc Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting & Self-Validation Matrix

  • Symptom: Low conversion with a visible black precipitate.

    • Root Cause: Catalyst degradation (Pd black formation) due to oxygen ingress or poor ligand stability.

    • Validation/Fix: Ensure strict Schlenk techniques during degassing. If using conventional heating over long periods, consider switching to a more robust bidentate catalyst like PdCl₂(dppf)[1].

  • Symptom: Starting material consumed, but low product yield (high boronic acid consumption).

    • Root Cause: Protodeboronation of the boronic acid.

    • Validation/Fix: Switch to the corresponding pinacol boronate ester, which is significantly more stable, or reduce the water content slightly while maintaining base solubility[4].

  • Symptom: Incomplete reaction with N-protected substrates (e.g., N-Boc).

    • Root Cause: Base-induced deprotection competing with cross-coupling, altering substrate solubility and reactivity[4].

    • Validation/Fix: Switch to an unprotected 3-iodoindazole starting material or use a milder base (e.g., K₂CO₃) at a lower temperature[3].

References

  • Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.3

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. NIH (PMC).4

  • Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols. Benchchem. 1

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. 2

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. MDPI. 5

Sources

Method

Heck reaction conditions for ethyl 2-(3-iodo-1H-indazol-1-yl)acetate

High-Efficiency Heck Cross-Coupling of Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate: Application Notes and Protocols Introduction & Strategic Importance The indazole ring system is a highly privileged scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Heck Cross-Coupling of Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate: Application Notes and Protocols

Introduction & Strategic Importance

The indazole ring system is a highly privileged scaffold in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, anti-inflammatory agents, and complement Factor D inhibitors[1]. The functionalization of the indazole C3-position via palladium-catalyzed cross-coupling is a critical strategy for generating molecular diversity[2].

Specifically, ethyl 2-(3-iodo-1H-indazol-1-yl)acetate represents a highly versatile, pre-functionalized building block. The N1-alkylation is strategically established early in the synthetic sequence to bypass the regioselectivity issues (N1 vs. N2 alkylation) that plague late-stage modifications[3]. Furthermore, the ethyl acetate moiety serves a dual purpose: it acts as a robust N-protecting group during palladium catalysis[4], and it provides a critical pharmacophore handle that can be subsequently hydrolyzed to an acetic acid derivative for target binding.

Mechanistic Insights & Causality (E-E-A-T)

Executing a successful Heck reaction on this specific substrate requires careful calibration of the reaction conditions to balance catalytic turnover with functional group tolerance.

  • The Role of N1-Protection: Unprotected 1H-indazoles possess a free N-H group that can coordinate with palladium species, leading to catalyst poisoning or competing N-vinylation[5]. The presence of the N1-ethyl acetate group entirely suppresses these off-target pathways, ensuring that oxidative addition occurs exclusively at the highly polarized C3–I bond[4].

  • Base Selection (Critical Parameter): The Heck reaction requires a base to facilitate the reductive elimination of HX and regenerate the active Pd(0) catalyst[2]. However, the substrate contains an ethyl ester. Utilizing strong aqueous bases (e.g., NaOH, KOH) or high-temperature carbonate solutions will result in premature saponification of the ester. Therefore, mild, non-nucleophilic organic bases such as triethylamine (Et₃N) or anhydrous inorganic bases like NaHCO₃ are strictly required to maintain the integrity of the ethyl acetate group[2].

  • Ligand Acceleration: While standard triphenylphosphine (PPh₃) is often sufficient, electron-rich and sterically demanding ligands like tri(o-tolyl)phosphine (P(o-tolyl)₃) can accelerate the dissociation of the ligand from the Pd(II) intermediate, facilitating faster alkene coordination and migratory insertion, which is particularly useful for electron-deficient alkenes like methyl acrylate[6].

Visualizations of the Catalytic Workflow

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C3-I Cleavage) Pd0->OxAdd Substrate PdII Pd(II) Aryl Complex (Indazole-Pd-I) OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene MigIns Migratory Insertion Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim Product C3-Vinylated Indazole Product BetaElim->Product RedElim Reductive Elimination (Base Promoted) BetaElim->RedElim HPd(II)I RedElim->Pd0 Base (Et3N) - Et3N·HI

Caption: Catalytic cycle of the Pd-catalyzed Heck coupling tailored for N1-protected 3-iodoindazoles.

Workflow S1 Reagent Preparation S2 Degassing (Argon Purge) S1->S2 S3 Heating (100 °C, 12h) S2->S3 S4 Reaction Monitoring S3->S4 S5 Aqueous Workup S4->S5 S6 Column Purification S5->S6

Caption: Step-by-step experimental workflow for the Heck cross-coupling reaction.

Quantitative Data Presentation

The following table summarizes the optimization landscape for the Heck coupling of N1-protected 3-iodoindazoles with terminal alkenes (e.g., methyl acrylate or styrene). The data highlights the necessity of mild bases to preserve ester functionalities[2],[6],[4].

Table 1: Optimization of Heck Coupling Conditions for N1-Protected 3-Iodoindazoles

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(OAc)₂ (5 mol%)PPh₃Et₃NDMF1001285Standard robust conditions; ester remains intact.
2Pd(OAc)₂ (5 mol%)P(o-tolyl)₃Et₃NDMF100889Accelerated reaction due to steric bulk of ligand.
3PdCl₂(PPh₃)₂ (5 mol%)NoneK₂CO₃ (aq)Toluene1101242Poor: Significant ester hydrolysis observed.
4Pd(OAc)₂ (5 mol%)dppfNaHCO₃MeCN801674Milder conditions; lower conversion rate.
5Pd₂(dba)₃ (2.5 mol%)P(t-Bu)₃Cy₂NMeDioxane100691Highly efficient, but reagents are cost-prohibitive.

Experimental Protocol: Heck Coupling with Methyl Acrylate

This protocol details the optimized coupling of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate with methyl acrylate to yield the corresponding C3-propenoate derivative, a direct precursor to 2-azatryptamine analogs[6].

Materials Required:

  • Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate (1.0 equiv, 1.0 mmol, ~330 mg)

  • Methyl acrylate (1.5 equiv, 1.5 mmol, 135 µL)

  • Palladium(II) acetate, Pd(OAc)₂ (0.05 equiv, 5 mol%, 11.2 mg)

  • Tri(o-tolyl)phosphine, P(o-tolyl)₃ (0.10 equiv, 10 mol%, 30.4 mg)

  • Triethylamine, Et₃N (2.5 equiv, 2.5 mmol, 348 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add ethyl 2-(3-iodo-1H-indazol-1-yl)acetate, Pd(OAc)₂, and P(o-tolyl)₃.

  • Solvent & Base Addition: Seal the tube with a rubber septum. Evacuate and backfill the tube with Argon (repeat 3 times) to ensure a strictly oxygen-free environment. Inject anhydrous DMF, followed by Et₃N and methyl acrylate via a gastight syringe.

  • Degassing (Critical Step): Sparge the resulting solution with a stream of Argon for 10 minutes. Note: Pd(0) intermediates are highly susceptible to oxidation; rigorous degassing prevents the irreversible formation of inactive Pd(II) peroxo complexes.

  • Heating: Replace the septum with a Teflon screw cap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for 8–12 hours.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3). The starting material (UV active, higher R_f) should be completely consumed, replaced by a new fluorescent spot corresponding to the conjugated product.

  • Aqueous Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel.

  • DMF Removal (Pro-Tip): Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 20 mL). Causality: LiCl drastically increases the polarity of the aqueous phase, efficiently partitioning the stubborn DMF out of the organic layer. Follow with a final brine wash (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure C3-vinylated product.

References

  • Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols . Benchchem. Retrieved from:[2]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation . MDPI. Retrieved from:[5]

  • Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines . ResearchGate. Retrieved from:[6]

  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions . Benchchem. Retrieved from:[4]

  • Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles . ResearchGate. Retrieved from:[3]

  • WO2018160889A1 - Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders . Google Patents. Retrieved from:[1]

Sources

Application

Application Notes and Protocols: Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate as a Key Intermediate in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry The indazole nucleus is a privileged heterocyclic motif frequently in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged heterocyclic motif frequently incorporated into the core structures of a diverse range of therapeutic agents. Its unique bicyclic aromatic system, capable of engaging in various non-covalent interactions, makes it an ideal scaffold for designing molecules that can effectively bind to biological targets. A notable application of indazole-based compounds is in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Within this context, ethyl 2-(3-iodo-1H-indazol-1-yl)acetate emerges as a crucial and versatile intermediate, particularly in the synthesis of the potent tyrosine kinase inhibitor, Axitinib.

This document serves as a comprehensive technical guide, providing detailed application notes and protocols for the synthesis and utilization of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate in drug discovery and development.

Synthesis of Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate: A Detailed Protocol and Mechanistic Insights

The synthesis of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate is primarily achieved through the N-alkylation of the 3-iodo-1H-indazole core. The regioselectivity of this reaction is a critical aspect, as alkylation can occur at either the N1 or N2 position of the indazole ring. For the synthesis of many kinase inhibitors, including Axitinib, the N1-alkylated isomer is the desired product. The choice of base and solvent system plays a pivotal role in directing the regioselectivity of the alkylation.

Protocol: N1-Alkylation of 3-iodo-1H-indazole

This protocol details a robust method for the regioselective N1-alkylation of 3-iodo-1H-indazole using ethyl bromoacetate. The use of a strong, non-nucleophilic base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N1-isomer.

Materials:

  • 3-iodo-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-iodo-1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous THF (10-15 mL per gram of 3-iodo-1H-indazole) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to facilitate the formation of the indazolide anion.

  • Alkylation: Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 2-(3-iodo-1H-indazol-1-yl)acetate.

Table 1: Reaction Parameters and Expected Outcome

ParameterCondition
Starting Material 3-iodo-1H-indazole
Reagents Sodium hydride, Ethyl bromoacetate
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Expected Product Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate
Typical Yield Moderate to high, dependent on precise conditions and purification

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the indazole ring, forming the indazolide anion. This anion is a more potent nucleophile for the subsequent alkylation reaction. The use of a non-nucleophilic base prevents side reactions with the electrophile.

  • Anhydrous THF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction while not interfering with the strong base. The absence of water is crucial to prevent the quenching of the sodium hydride.

  • Ethyl Bromoacetate: This serves as the electrophile, providing the ethyl acetate moiety that is appended to the indazole nitrogen. Ethyl iodoacetate can also be used and may be more reactive.

  • N1-Regioselectivity: In many cases, the N1-substituted indazole is the thermodynamically more stable isomer. The reaction conditions, particularly the use of NaH in THF, are often optimized to favor the formation of this isomer.

Characterization of Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate

Accurate characterization of the synthesized intermediate is paramount for its use in subsequent drug synthesis steps. The following are the expected analytical data for the title compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and signals in the aromatic region corresponding to the protons on the indazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methylene carbons, the methyl carbon of the ethyl group, and the carbons of the indazole ring, including the carbon bearing the iodine atom.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Application in Drug Synthesis: The Case of Axitinib

Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate is a pivotal intermediate in several patented synthetic routes to Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma.[1][2]

The synthesis of Axitinib from this intermediate typically involves a series of key transformations, including a Heck or Suzuki coupling to introduce the vinylpyridine side chain at the 3-position of the indazole ring, and subsequent modifications to build the final drug molecule.

Figure 1: Synthesis of Axitinib Intermediate

G cluster_0 Synthesis of Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate 3-iodo-1H-indazole 3-iodo-1H-indazole Reaction N-Alkylation 3-iodo-1H-indazole->Reaction 1.0 eq Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Reaction 1.1 eq Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate Reaction->Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate Base NaH (1.2 eq) Base->Reaction Solvent Anhydrous THF Solvent->Reaction

Caption: Workflow for the synthesis of the key intermediate.

Protocol: Synthesis of an Axitinib Precursor via Suzuki Coupling

This protocol outlines a general procedure for the Suzuki coupling of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate with a suitable vinyl boronate ester to construct a key precursor of Axitinib.

Materials:

  • Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate

  • (E)-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane/water mixture or DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a reaction vessel, add ethyl 2-(3-iodo-1H-indazol-1-yl)acetate (1.0 eq), (E)-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine (1.2 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cooling and Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Dilute the filtrate with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired Axitinib precursor.

Figure 2: Key Coupling Reaction in Axitinib Synthesis

G Intermediate Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate Suzuki_Coupling Suzuki Coupling Intermediate->Suzuki_Coupling Vinyl_Boronate (E)-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine Vinyl_Boronate->Suzuki_Coupling Axitinib_Precursor Ethyl 2-(3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-1-yl)acetate Suzuki_Coupling->Axitinib_Precursor Catalyst Pd Catalyst Catalyst->Suzuki_Coupling Base Base (e.g., K₂CO₃) Base->Suzuki_Coupling Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Suzuki_Coupling

Caption: Suzuki coupling reaction for Axitinib precursor synthesis.

Conclusion

Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate is a valuable and strategically important intermediate in the synthesis of complex drug molecules, most notably the kinase inhibitor Axitinib. The protocols and insights provided in this document are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize this key building block. The ability to efficiently and regioselectively synthesize this intermediate is a critical step in the development of new and improved indazole-based therapeutics.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • An improved process for preparation of axitinib.
  • Method for preparing intermediate of axitinib and application of...
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021. [Link]

  • Wiley-VCH 2007 - Supporting Information. wiley-vch.de. [Link]

  • Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3 (2H). ARKIVOC, 2011. [Link]

Sources

Method

Application Note: High-Yield Regioselective N-Alkylation of 3-Iodo-1H-Indazole

Executive Summary The functionalization of 3-iodo-1H-indazole is a critical juncture in medicinal chemistry and drug development. The C3-iodo substituent serves as an indispensable handle for downstream palladium-catalyz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 3-iodo-1H-indazole is a critical juncture in medicinal chemistry and drug development. The C3-iodo substituent serves as an indispensable handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Stille couplings). However, before these elaborations can occur, the indazole core often requires N-alkylation. Because indazoles exhibit annular tautomerism, alkylation inherently risks producing a mixture of N1- and N2-substituted isomers.

This application note provides a comprehensive, self-validating guide to controlling the regioselectivity of 3-iodo-1H-indazole N-alkylation. By manipulating thermodynamic and kinetic parameters—specifically base selection, solvent polarity, and non-covalent transition-state interactions—researchers can selectively drive the reaction to either the N1 or N2 isomer with >95% selectivity.

Mechanistic Insights: The N1 vs. N2 Conundrum

To achieve strict regiocontrol, one must move beyond empirical screening and understand the underlying causality of the indazole system.

Thermodynamic vs. Kinetic Control

The N1-alkylated indazole is generally the thermodynamically favored product. Alkylation at the N1 position preserves the full aromaticity of the fused benzenoid ring. Conversely, N2-alkylation yields a product with more quinonoid character, which is thermodynamically less stable but often kinetically accessible due to the higher nucleophilicity of the N2 nitrogen in the intermediate anion[1].

The Causality of Base and Solvent
  • N1-Selectivity (Thermodynamic Pathway): Utilizing a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar aprotic solvent like Tetrahydrofuran (THF) generates a "naked" indazolide anion. This environment allows the system to equilibrate toward the thermodynamically stable N1-isomer[1].

  • N2-Selectivity (Kinetic & Steric Pathway): To force N2-alkylation, kinetic control is required. The Mitsunobu reaction (using an alcohol, DIAD, and PPh₃) bypasses the free anion entirely, forming a bulky betaine intermediate that sterically favors attack at the less hindered N2 position[1].

The Unique Role of the C3-Iodo Substituent

The bulky iodine atom at the C3 position exerts significant steric hindrance, which naturally biases standard alkylations toward N1. However, advanced Density Functional Theory (DFT) and transition state (TS) modeling reveal that the C3-halogen can engage in non-covalent interactions (NCIs). Specifically, the highly polarizable iodine atom can stabilize the N2-alkylation transition state via halogen bonding with protonated electrophiles or specific chelation mechanisms, effectively narrowing the activation energy gap between the N1 and N2 pathways under certain conditions[2][3].

Pathway Visualization

Regioselectivity Start 3-Iodo-1H-indazole (Tautomeric Mixture) Deprotonation Indazolide Anion Formation (Base Mediated) Start->Deprotonation Strong Base Mitsunobu DIAD / PPh3 / ROH (Kinetic Control) Start->Mitsunobu Neutral Conditions NaHTHF NaH / THF (Thermodynamic Control) Deprotonation->NaHTHF N1 N1-Alkyl-3-iodo-1H-indazole (Major Product: >95%) NaHTHF->N1 Aromaticity Preservation N2 N2-Alkyl-3-iodo-2H-indazole (Major Product: >90%) Mitsunobu->N2 Bulky Betaine Sterics & C3-Iodo NCIs

Logical mapping of N1 vs N2 regioselectivity pathways for 3-iodo-1H-indazole.

Quantitative Regioselectivity Data

The following table synthesizes expected isomeric ratios based on established literature parameters for 3-iodo-1H-indazole and closely related analogs[1][3].

Reagent SystemSolventTemperaturePrimary MechanismPrincipal IsomerTypical Ratio (N1:N2)
NaH / Alkyl Halide THF0 °C to RTThermodynamicN1 > 95 : 5
K₂CO₃ / Alkyl Halide DMF80 °CMixed / EquilibrationMixed ~ 50 : 50
Cs₂CO₃ / Alkyl Halide DMFRTChelation / NCIMixed ~ 40 : 60
ROH, DIAD, PPh₃ THF0 °C to RTKinetic (Steric)N2 < 10 : 90

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems featuring built-in Quality Control (QC) checkpoints.

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

This protocol utilizes NaH in THF to selectively drive the formation of the N1-alkylated isomer[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 3-iodo-1H-indazole (1.0 equiv, 10 mmol) in anhydrous THF (0.1 M).

    • Causality: Moisture quenches NaH, leading to incomplete deprotonation. THF prevents the formation of solvent-separated ion pairs that would otherwise increase N2-alkylation.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 15 minutes.

    • Causality: The 0 °C environment safely controls the exothermic evolution of H₂ gas.

  • Alkylation: Re-cool the reaction to 0 °C. Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: NH₄Cl provides a mild, buffered proton source to neutralize unreacted NaH without degrading the product.

  • Purification: Purify the crude mixture via flash column chromatography (Hexanes/EtOAc gradient).

QC Checkpoints (Self-Validation):

  • TLC Analysis: The N1-isomer typically exhibits a higher Rf value (less polar) than the N2-isomer on silica gel.

  • ¹H-NMR Validation: In ¹H-NMR, the protons of the alkyl group attached to N1 generally resonate further upfield compared to those attached to N2 (due to the differing deshielding effects of the indazole core).

Protocol B: N2-Selective Alkylation (Mitsunobu Kinetic Control)

This protocol utilizes Mitsunobu conditions to sterically force alkylation at the N2 position[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-iodo-1H-indazole (1.0 equiv, 10 mmol), the desired primary or secondary alcohol (1.5 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M) under argon.

  • Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes.

    • Causality: Slow addition prevents the thermal degradation of the reactive betaine intermediate formed between PPh₃ and DIAD. The bulky intermediate selectively activates the alcohol and directs the indazole nucleophile to the N2 position due to the steric shielding of the N1 position by the adjacent benzenoid ring.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 12–16 hours.

  • Workup & Purification: Concentrate the reaction mixture directly under reduced pressure. Purify via flash column chromatography to separate the N2-alkylated product from triphenylphosphine oxide (TPPO) and reduced DIAD byproducts.

Workflow Visualization

Workflow Step1 Step 1: Prep Dry THF, 0°C Argon Atm Step2 Step 2: Deprotonation NaH Addition H2 Evolution Step1->Step2 Step3 Step 3: Alkylation Alkyl Halide Warm to RT Step2->Step3 Step4 Step 4: Quench Sat. NH4Cl Extraction Step3->Step4 Step5 Step 5: QC & Purify Flash Silica NMR Validation Step4->Step5

Step-by-step experimental workflow for the N1-selective alkylation protocol.

References

  • Mechanism of a Highly Selective N2 Alkylation of Indazole WuXi Biology URL:[Link][2]

  • Regioselective N-alkylation of the 1H-indazole scaffold Beilstein Journal of Organic Chemistry (via D-NB) URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations National Center for Biotechnology Information (PMC) URL:[Link][3]

Sources

Application

Introduction: The Strategic Importance of Iodinated Indazoles

An In-Depth Guide to the Experimental Iodination of 1H-Indazole for Pharmaceutical Research and Development The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Experimental Iodination of 1H-Indazole for Pharmaceutical Research and Development

The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly as kinase inhibitors in oncology research.[1][2] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties. The introduction of an iodine atom onto the indazole ring is a pivotal synthetic transformation. The C-I bond serves as a versatile synthetic handle, facilitating a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through metal-catalyzed cross-coupling strategies like Suzuki, Heck, and Sonogashira reactions.[3][4] This strategic functionalization is crucial for building molecular complexity and exploring the structure-activity relationships (SAR) of novel drug candidates.

This application note provides a comprehensive overview of the experimental procedures for the regioselective iodination of 1H-indazole, focusing on the synthesis of 3-iodo-1H-indazole and 5-iodo-1H-indazole. It delves into the mechanistic underpinnings of these transformations, offers detailed, field-proven protocols, and addresses critical safety and purification considerations.

Mechanistic Insights: Directing the Electrophilic Attack

The functionalization of the indazole ring is governed by the principles of electrophilic aromatic substitution. The C3 position of the 1H-indazole nucleus is particularly susceptible to electrophilic attack due to its electron-rich nature, making direct iodination at this position a feasible and common strategy.[3][5] In contrast, direct iodination at other positions, such as C5, is challenging and often requires indirect methods.

The direct C3-iodination typically proceeds via an electrophilic substitution mechanism. The reaction is often performed using molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][5][6] The base deprotonates the N-H of the indazole, forming an indazolide anion. This anion is more electron-rich than the neutral indazole, thus activating the ring system towards electrophilic attack by iodine.

G cluster_0 Mechanism: C3-Iodination of 1H-Indazole Indazole 1H-Indazole Indazolide Indazolide Anion (Activated Intermediate) Indazole->Indazolide Deprotonation Base Base (e.g., KOH) SigmaComplex σ-complex Indazolide->SigmaComplex Electrophilic Attack Iodine I₂ Product 3-Iodo-1H-indazole SigmaComplex->Product Rearomatization

Caption: General mechanism for base-mediated C3-iodination of 1H-indazole.

For positions less amenable to direct electrophilic substitution, such as the C5 position, multi-step strategies are employed. A classic and reliable approach is the Sandmeyer reaction, which proceeds through a diazonium salt intermediate generated from a corresponding amino-indazole.[7][8]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of key iodinated indazole intermediates. Researchers should adapt these protocols based on the specific scale and available laboratory equipment.

Protocol 1: Direct C3-Iodination of 1H-Indazole

This protocol describes the direct and regioselective iodination of 1H-indazole at the C3 position using molecular iodine and a base. This method is widely cited for its reliability and good yields.[5][6]

Materials:

  • 1H-Indazole

  • Potassium Hydroxide (KOH) pellets or Potassium Carbonate (K₂CO₃)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂S₂O₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1H-indazole (1.0 eq). Dissolve the starting material in anhydrous DMF (approx. 10-15 mL per gram of indazole).

  • Base Addition: Add potassium hydroxide (2.0 eq) or potassium carbonate (2.0 eq) to the solution. Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the formation of the indazolide anion.[3][6]

  • Iodine Addition: Add molecular iodine (1.2-1.5 eq) portion-wise to the mixture over 10-15 minutes. A mild exotherm may be observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 3 to 18 hours.[3][6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexane/ethyl acetate). The product spot should be less polar than the starting material.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing cold deionized water or crushed ice.[3]

  • Quenching: Quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate or sodium bisulfite dropwise until the brown color of the solution disappears.[3][5]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3-iodo-1H-indazole.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

G cluster_workflow Workflow: Direct C3-Iodination A 1. Dissolve 1H-Indazole in DMF B 2. Add Base (KOH) & Stir A->B C 3. Add Iodine (I₂) Portion-wise B->C D 4. Stir at RT (3-18h) Monitor by TLC C->D E 5. Quench with Water & Na₂S₂O₃ D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, & Concentrate F->G H 8. Purify Crude Product (Recrystallization/Chromatography) G->H I Pure 3-Iodo-1H-indazole H->I

Caption: Experimental workflow for the direct C3-iodination of 1H-indazole.

Protocol 2: Synthesis of 5-Iodo-1H-indazole via Sandmeyer Reaction

This protocol outlines the synthesis of 5-iodo-1H-indazole from 1H-indazol-5-amine, a route necessary to achieve regioselectivity at the C5 position.[7]

Materials:

  • 1H-Indazol-5-amine

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ethyl Acetate (EtOAc)

  • 10% w/v Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice-salt bath, thermometer, and standard laboratory glassware

Procedure:

  • Initial Suspension: In a flask, suspend 1H-indazol-5-amine (1.0 eq) in a mixture of water and ice. Add concentrated HCl while maintaining the temperature below 5 °C. Stir until a solution or fine suspension is formed.

  • Diazotization: Cool the mixture to -5 to 0 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the internal temperature does not rise above 2 °C.[7] Stir the resulting brown solution for an additional 15 minutes at -5 °C to ensure complete formation of the diazonium salt.

  • Iodide Addition: In a separate flask, prepare a solution of potassium iodide (4.0 eq) in water. Slowly add the cold diazonium salt solution to the KI solution at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours. Alternatively, for some substrates, gentle heating (e.g., to 90 °C) may be required to drive the reaction to completion.[7] Monitor for the cessation of nitrogen gas evolution.

  • Work-up & Extraction: After cooling, extract the reaction mixture with ethyl acetate (4 x volume).

  • Washing: Combine the organic phases and wash sequentially with 10% w/v sodium thiosulfate solution (to remove residual iodine) and brine.[7]

  • Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-iodo-1H-indazole as a solid.

  • Purification: The crude product can be purified by column chromatography or recrystallization to obtain the final product.

Data Summary: Comparison of Iodination Methods

Target CompoundStarting MaterialKey ReagentsSolventTypical ConditionsKey Advantages/Disadvantages
3-Iodo-1H-indazole 1H-IndazoleI₂, KOH or K₂CO₃DMFRoom Temp, 3-18hAdv: Direct, single step, good yield. Disadv: Limited to C3 position.
5-Iodo-1H-indazole 1H-Indazol-5-amine1. NaNO₂, HCl2. KIWater0 °C to RT/90 °CAdv: Regiospecific for C5. Disadv: Multi-step, requires amino precursor, involves unstable diazonium salt.

Purification and Characterization

Purification of the crude iodinated indazoles is crucial to remove unreacted starting materials, reagents, and potential regioisomeric byproducts.[8]

  • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical; ethanol or mixtures of ethyl acetate and hexanes are commonly used.[3][9]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexanes is typically effective for eluting the iodinated products.[3][10]

The structure and purity of the final products must be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure and regiochemistry of the iodination.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[7][11]

Safety Precautions

Researchers must adhere to strict safety protocols when performing these reactions. A thorough risk assessment should be conducted before commencing any experimental work.

  • Iodine (I₂): Iodine is corrosive and can cause severe skin and eye irritation or burns.[8][12] It is also toxic if inhaled or ingested. Handle iodine in a well-ventilated fume hood.

  • Potassium Hydroxide (KOH): KOH is a strong base and is highly corrosive. It can cause severe burns upon contact with skin or eyes.

  • Solvents: DMF is a skin and eye irritant. Concentrated acids like HCl are highly corrosive. Handle all solvents and reagents in a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[2][13][14]

  • Quenching: The quenching of excess iodine with sodium thiosulfate and the neutralization of acids/bases can be exothermic. Perform these steps slowly and with cooling if necessary.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • ChemicalBook. (n.d.). 5-Iodo-1H-indazole synthesis.
  • BenchChem. (2025). 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers.
  • Australian Chemical Reagents. (n.d.). Iodine - SAFETY DATA SHEET.
  • BenchChem. (n.d.). Application Notes and Protocols for the Regioselective Synthesis of 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • Fisher Scientific. (2014). Iodine (USP) - SAFETY DATA SHEET.
  • ITW Reagents. (2025). Safety data sheet - Iodine (Iodate-Iodide) N/64.
  • ChemicalBook. (n.d.). 5-AMINO-3-IODO (1H)INDAZOLE synthesis.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Patsnap. (2019). Synthesis method of 6-iodine-1H-indazole. Eureka.
  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Safety Data Sheet. (n.d.). SDS- Iodine Solution.
  • PubMed. (2016). Iodoindazoles With Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • MDPI. (2023). The C-3 Iodination and N-H Protection of 1H-indazole.
  • ResearchGate. (n.d.). Iodination reaction of commercial indazole.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.

Sources

Method

Application Note: Advanced Analytical Strategies for Monitoring Indazole Cross-Coupling Reactions (TLC &amp; LC-MS)

Introduction & Mechanistic Context Indazoles are privileged nitrogen-containing heterocycles widely utilized in medicinal chemistry, particularly in the design of kinase inhibitors and central nervous system therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Indazoles are privileged nitrogen-containing heterocycles widely utilized in medicinal chemistry, particularly in the design of kinase inhibitors and central nervous system therapeutics[1]. Functionalizing the indazole core via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings) is a cornerstone of modern drug development[2][3].

However, monitoring these reactions presents unique analytical challenges. The indazole ring exhibits annular tautomerism, existing in a dynamic equilibrium between the 1H- and 2H- forms[4]. Consequently, cross-coupling or alkylation often yields a mixture of N1- and N2-substituted regioisomers[4][5]. Distinguishing these isomers, alongside tracking reaction conversion and identifying catalytic byproducts, requires a robust analytical strategy combining Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Causality of Analytical Challenges in Indazole Chemistry

To effectively monitor an indazole coupling reaction, one must understand the physical chemistry driving the analytical behavior of these molecules:

  • Regioselectivity and Isobaric Interferences: N1-alkylation/arylation is generally thermodynamically favored, while N2-substitution can be kinetically favored under specific conditions (e.g., specific bases or steric hindrance)[6]. Because these regioisomers have identical molecular weights, they are isobaric. Mass spectrometry alone cannot differentiate them without prior chromatographic separation[4].

  • Polarity and Tailing: The basic nitrogen atoms in the indazole core interact strongly with the acidic silanol groups on standard silica gel. This acid-base interaction leads to severe band broadening (tailing) on TLC plates, obscuring closely eluting impurities[7].

  • Catalytic Byproducts: Palladium-catalyzed couplings of halo-indazoles frequently suffer from competitive protodehalogenation (where the halogen is replaced by a proton via protodemetalation) or homocoupling[3]. These byproducts often exhibit similar polarities to the starting material, making them deceptive on TLC but glaringly obvious on LC-MS.

TLC Monitoring: Qualitative Rapid Screening

While LC-MS is the quantitative gold standard, TLC remains an indispensable, rapid, front-line tool for monitoring the consumption of starting materials.

Mechanistic Adjustments for Indazoles: To counteract the strong hydrogen-bonding and acid-base interactions between the indazole and silica gel, polar modifiers must be added to the mobile phase. Adding 1–5% triethylamine (Et₃N) or methanol to a standard ethyl acetate/hexane system neutralizes the silica's active sites, resulting in sharp, distinct spots[1].

Detection: Indazoles possess a highly conjugated 10-π electron aromatic system, making them strongly UV-active. Visualization under a short-wave UV lamp (254 nm) is highly effective and should be the primary detection method[7].

LC-MS Monitoring: The Quantitative Gold Standard

Reverse-phase LC-MS resolves the limitations of TLC by separating compounds based on hydrophobicity rather than polar adsorption.

Chromatographic Resolution of Isomers: The spatial arrangement of substituents in N1 vs. N2 indazoles alters their hydrophobic surface area and dipole moment. On a standard C18 column, these subtle differences translate into distinct retention times (Rt), allowing for precise quantification of the regiomeric ratio[4][5].

Ionization and Mass Identification: Indazoles are highly amenable to Positive Electrospray Ionization (ESI+), readily accepting a proton on the basic nitrogen to form a strong [M+H]⁺ signal. This allows for the immediate identification of the target mass and the detection of protodehalogenated byproducts (which appear as [M - Halogen + H]⁺)[3].

G SM Indazole Starting Material (Tautomeric Mixture) Rxn Cross-Coupling Reaction (Pd-Catalyzed) SM->Rxn N1 N1-Substituted Isomer (Thermodynamic) Rxn->N1 N2 N2-Substituted Isomer (Kinetic) Rxn->N2 TLC TLC Monitoring (Co-elution Risk) N1->TLC Similar Rf LCMS LC-MS Monitoring (Baseline Resolution) N1->LCMS Distinct Rt N2->TLC N2->LCMS

Caption: Workflow demonstrating the analytical resolution of indazole N1/N2 regioisomers via TLC and LC-MS.

Quantitative Data Presentation: TLC vs. LC-MS

The following table summarizes the comparative analytical parameters for monitoring indazole cross-coupling reactions.

Analytical ParameterTLC (Silica Gel 60 F254)LC-MS (Reverse-Phase C18, ESI+)
Primary Separation Mechanism Adsorption / PolarityHydrophobicity / Partitioning
N1/N2 Isomer Resolution Poor (High risk of co-elution)Excellent (Distinct retention times)
Byproduct Identification Low (Relies on Rf shifts)High (Exact mass identification)
Analysis Time ~2-5 minutes~3-10 minutes (Gradient dependent)
Sample Preparation Direct spotting (or mini-workup)Mandatory dilution and filtration
Quantitative Accuracy Semi-quantitative (Spot intensity)Highly quantitative (UV/TIC integration)

Self-Validating Experimental Protocol

The following protocol details a Buchwald-Hartwig amination of a halo-indazole, incorporating rigorous, self-validating sampling methodologies to ensure accurate analytical readouts[2].

Reaction Setup: Buchwald-Hartwig Amination
  • Preparation: To a dry Schlenk tube under an inert argon atmosphere, add 4-iodo-1H-indazole (1.0 equiv), the amine coupling partner (1.2 equiv), Pd₂(dba)₃ (2-5 mol%), Xantphos ligand (4-10 mol%), and Cs₂CO₃ (2.0 equiv)[2].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL/mmol).

  • Initiation: Seal the vessel and heat to 100 °C with vigorous stirring[2].

Protocol: TLC Sampling & Mini-Workup

Directly spotting crude cross-coupling mixtures onto TLC plates deposits inorganic salts (Cs₂CO₃) and palladium species that distort Rf values and cause streaking.

  • Withdraw 10 µL of the reaction mixture using a glass capillary.

  • Discharge the aliquot into a microcentrifuge tube containing 100 µL of Ethyl Acetate and 100 µL of Deionized Water.

  • Vortex for 5 seconds to partition the salts into the aqueous layer.

  • Spot the upper organic layer onto the TLC plate.

  • Elute using 50% EtOAc/Hexane containing 2% Et₃N. Visualize under 254 nm UV light[1][7].

Protocol: LC-MS Sampling & Analysis

Injecting crude reaction mixtures directly into an LC-MS will rapidly degrade the C18 column and suppress ionization due to high salt content.

  • Withdraw 10 µL of the reaction mixture.

  • Dilute into 1.0 mL of LC-MS grade Acetonitrile (MeCN) to crash out inorganic salts and precipitate palladium black.

  • Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC-MS vial.

  • LC Method: Run on a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) using a linear gradient of 5% to 95% MeCN in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • MS Method: Monitor via ESI+ mode, scanning for the expected [M+H]⁺ mass of the product and the[M - I + H]⁺ mass of the protodehalogenated byproduct[3].

G Sample Aliquoted Sample LCMS Run LC-MS (C18, ESI+) Sample->LCMS Mass Target [M+H]+ Found? LCMS->Mass Iso Check Isobaric Peaks (N1 vs N2) Mass->Iso Yes Side Identify Byproducts (Dehalogenation) Mass->Side No / Low Conversion Done Quench & Workup Iso->Done Desired Ratio Achieved Cont Continue Heating Iso->Cont Incomplete Side->Cont

Caption: Decision matrix for LC-MS monitoring of indazole cross-coupling reactions.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling PMC (National Institutes of Health) URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations PMC (National Institutes of Health) URL:[Link]

  • End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction PMC (National Institutes of Health) URL:[Link]

  • Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides Optibrium URL:[Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles RSC Advances (RSC Publishing) URL:[Link]

Sources

Application

Application of Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate in Cancer Research: A Technical Guide for Drug Discovery

Executive Summary & Mechanistic Rationale The 1H-indazole scaffold is a privileged pharmacophore in oncology, frequently acting as an adenine bioisostere in ATP-competitive kinase inhibitors[1]. Within this chemical spac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1H-indazole scaffold is a privileged pharmacophore in oncology, frequently acting as an adenine bioisostere in ATP-competitive kinase inhibitors[1]. Within this chemical space, ethyl 2-(3-iodo-1H-indazol-1-yl)acetate serves as a highly specialized, bifunctional building block designed for late-stage diversification.

From a mechanistic and synthetic standpoint, this molecule is engineered to solve two primary challenges in indazole derivatization:

  • C3-Functionalization : The C3 position of the indazole ring is notoriously unreactive towards direct C-C bond formation. The presence of the C3-iodo group drastically lowers the activation energy required for the oxidative addition step in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the efficient installation of bulky aryl or heteroaryl pharmacophores[2].

  • N1-Protection and Derivatization : Free (NH) indazoles are prone to unwanted N-arylation or N-alkylation side reactions during metal-catalyzed couplings. The N1-ethyl acetate group acts as a robust protecting group during C3-arylation[3]. Furthermore, it provides an orthogonal synthetic handle; the ester can be cleanly saponified and converted into various amides to optimize the drug's aqueous solubility, pharmacokinetic profile, and solvent-exposed target interactions[4].

Strategic Applications in Targeted Cancer Therapy

Tyrosine Threonine Kinase (TTK) Inhibition

TTK (also known as MPS1) is a critical kinase regulating the spindle assembly checkpoint (SAC). Its overexpression in cancer cells drives chromosomal instability and tumor progression. 3-substituted indazoles synthesized from iodo-indazole precursors have been identified as potent, orally bioavailable TTK inhibitors[5]. The C3-aryl group extends deep into the kinase's hydrophobic pocket adjacent to the ATP-binding hinge region, while the N1-acetate derived linkers interact with the solvent-exposed boundary, locking the kinase in an inactive conformation.

Tubulin and Microtubule Disruption

Beyond specific kinase inhibition, indazole derivatives functionalized at the N1 and C3 positions have shown profound efficacy in disrupting microtubule dynamics during the M-phase of the cell cycle. This interference leads to mitotic arrest and subsequent apoptosis in aggressive cancer models, including leukemia and breast cancer cell lines[6].

Pathway Drug Indazole-based Kinase Inhibitor ATP ATP Binding Pocket Drug->ATP Competitive Binding Kinase Target Kinase (e.g., TTK/MPS1) Mitosis Mitotic Arrest & Spindle Disruption Kinase->Mitosis Inhibition Drives ATP->Kinase Blocks Phosphorylation Apoptosis Cancer Cell Apoptosis Mitosis->Apoptosis Prolonged Arrest

Caption: Mechanism of action for indazole-derived kinase inhibitors in inducing cancer cell apoptosis.

Experimental Workflows & Methodologies

The following self-validating protocols outline the transformation of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate into a biologically active kinase inhibitor.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-3

Objective: Regioselective arylation of the C3 position to build the core kinase-binding motif.

Causality & Rationale: We utilize PdCl2​(dppf) because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step of the bulky indazole and aryl groups, preventing catalyst deactivation into Pd(0) black[2]. A biphasic solvent system (DMF/H₂O) is critical to dissolve the inorganic base and facilitate the transmetalation of the boronic acid[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine ethyl 2-(3-iodo-1H-indazol-1-yl)acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of DMF/H₂O (4:1 v/v). Purge the system with Argon for 10 minutes.

  • Catalyst Introduction: Add PdCl2​(dppf) (0.05 equiv) under a positive Argon stream.

  • Reaction: Heat the mixture to 80°C for 8–12 hours.

  • In-Process Control: Monitor the reaction via LC-MS. The disappearance of the distinct isotopic mass defect of the iodine atom confirms the consumption of the starting material.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and wash with saturated brine. Dry the organic layer over Na2​SO4​ . Purify via silica gel chromatography. Validate the product via ¹H-NMR (confirming the retention of the ethyl acetate quartet at ~4.2 ppm and triplet at ~1.2 ppm).

Protocol 2: N1-Ester Hydrolysis and Amide Derivatization

Objective: Conversion of the N1-ethyl ester to a functionalized amide to optimize target affinity and solubility.

Causality & Rationale: Lithium hydroxide (LiOH) is selected over NaOH/KOH for saponification to prevent the degradation of sensitive heteroaryl functional groups. For the subsequent amidation, HATU is utilized because it generates a highly reactive 7-aza-HOBt active ester, which is essential for driving the coupling of sterically hindered amines[5].

Step-by-Step Methodology:

  • Saponification: Dissolve the C3-arylated intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.

  • Acidification: Acidify to pH 3 using 1M HCl to precipitate the carboxylic acid. Filter and dry under vacuum.

  • Amidation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes to pre-form the active ester.

  • Amine Coupling: Add the target primary or secondary amine (1.2 equiv) and stir for 6 hours.

  • Validation: Confirm amide formation via High-Resolution Mass Spectrometry (HRMS) and observe the shift of the carbonyl stretch in IR spectroscopy (~1650 cm⁻¹ for amides).

Synthesis A Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate (Bifunctional Scaffold) B Pd-Catalyzed Cross-Coupling A->B Arylboronic Acid PdCl2(dppf) C C3-Arylated Intermediate B->C D Ester Hydrolysis & Amidation C->D LiOH, then Amine + HATU E Targeted Kinase Inhibitor D->E

Caption: Workflow for the derivatization of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate into kinase inhibitors.

Protocol 3: In Vitro Antiproliferative MTT Assay

Objective: Evaluating the biological efficacy of the synthesized indazole derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 or MCF-7) in 96-well plates at a density of 5×104 cells/mL. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the synthesized indazole compounds (0.1 nM to 100 µM). Include a known kinase inhibitor (e.g., NMS-P715 for TTK) as a positive control to validate assay sensitivity. Incubate for 48 hours.

  • Metabolic Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells reduces MTT to insoluble formazan.

  • Quantification: Dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 492 nm using a microplate reader to calculate the IC₅₀.

Quantitative Data Summary

The table below summarizes the biological activities of various 3-substituted 1H-indazole derivatives synthesized using the methodologies described above.

Compound Scaffold / DerivativeTarget / MechanismCell LineIC₅₀ / PotencyReference
3-(4-heterocyclylphenyl)-1H-indazole-5-carboxamide TTK (MPS1) KinaseHCT-116 (Colon)< 10 nM[5]
3-aryl-1H-indazole derivatives General KinasesMCF-7 (Breast)22.4 - 45.9 µM[1],[2]
3-((piperazin-1-yl)methyl)-1H-indazole Tubulin / MicrotubulesK562 (Leukemia)~ 5.15 µM[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Alkylation of Indazoles

Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I frequently consult with researchers facing the classic challenge of indazole functionalization: regioselectivit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I frequently consult with researchers facing the classic challenge of indazole functionalization: regioselectivity .

Because the indazole scaffold exists as a tautomeric mixture of 1H- and 2H-forms, direct alkylation typically yields an inseparable mixture of N1 and N2 regioisomers[1],[2]. Furthermore, forcing conditions often lead to detrimental side reactions, including over-alkylation and base-mediated elimination[3]. This guide synthesizes field-proven mechanistic insights, diagnostic workflows, and self-validating protocols to help you achieve absolute regiocontrol and eliminate side reactions.

Diagnostic Workflow: Regiocontrol Strategy

The first step in troubleshooting is understanding that N1-alkylation is generally governed by thermodynamic control , while N2-alkylation is governed by kinetic control or steric direction [1],[4]. Use the decision matrix below to select your baseline conditions before beginning optimization.

G Start Target Indazole Regioisomer? N1 N1-Alkylation (Thermodynamic) Start->N1 Favors 1H-Tautomer N2 N2-Alkylation (Kinetic/Steric) Start->N2 Favors 2H-Tautomer N1_Cond Base: NaH Solvent: THF Temp: 25-50°C N1->N1_Cond N2_Path Substrate features? N2->N2_Path N2_Steric C7-Substituted (e.g., -NO2, -CO2Me) N2_Path->N2_Steric Bulky C7 N2_Mitsunobu Unsubstituted C7 Use Mitsunobu N2_Path->N2_Mitsunobu No C7 block N2_Steric_Cond Base: NaH or K2CO3 Solvent: THF or DMF N2_Steric->N2_Steric_Cond N2_Mitsunobu_Cond Reagents: PPh3, DIAD/DEAD Solvent: THF Temp: 0°C to 50°C N2_Mitsunobu->N2_Mitsunobu_Cond

Decision matrix for achieving regioselective N1 or N2 indazole alkylation.

FAQs: Mechanistic Insights & Side Reactions

Q: Why does standard base-mediated alkylation (e.g., K₂CO₃/DMF) yield an inseparable mixture of N1 and N2 isomers? A: When deprotonated, the resulting indazolide anion is mesomeric, distributing negative charge density across both the N1 and N2 atoms[5]. The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer[1],[2]. If your reaction conditions (like weak bases in polar aprotic solvents at room temperature) do not provide enough energy for the kinetic N2 product to equilibrate into the thermodynamic N1 product, you will trap a mixture of both regioisomers[3],[1].

Q: I am seeing a highly polar, baseline-spotting side product on my TLC plate. What is this? A: This is a classic sign of over-alkylation , which results in the formation of N1,N2-dialkyl indazolium quaternary salts. Even after mono-alkylation, the indazole ring retains a lone pair on the unsubstituted nitrogen, leaving it susceptible to further nucleophilic attack. This side reaction is triggered by using an excess of the alkylating agent combined with prolonged heating.

Q: I am using a secondary alkyl halide, but I recover unreacted indazole and observe alkene formation. Why? A: You are observing an E2 elimination side reaction . When using strong or bulky bases (like Cs₂CO₃ or KOtBu) with sterically hindered secondary alkyl halides, the base acts on the β-hydrogen of the halide rather than deprotonating the indazole. Alternatively, the bulky indazolide anion itself acts as a base rather than a nucleophile.

SideReactions Indazole Indazole Anion (Mesomeric) N1_Prod N1-Alkyl Indazole (Thermodynamic) Indazole->N1_Prod NaH / THF N2_Prod N2-Alkyl Indazole (Kinetic) Indazole->N2_Prod Mitsunobu / C7-Block Elimination Alkene Byproduct (E2 Elimination) Indazole->Elimination Bulky Base + Secondary R-X QuatSalt Indazolium Salt (Over-alkylation) N1_Prod->QuatSalt Excess R-X High Temp N2_Prod->QuatSalt Excess R-X High Temp

Mechanistic pathways of indazole N-alkylation and primary side reactions.

Quantitative Data: Condition Effects on Regioselectivity

The table below summarizes how specific combinations of base, solvent, and electrophile dictate the N1:N2 ratio. Use this to benchmark your expected outcomes.

Base / ConditionsSolventElectrophile / ReagentMajor IsomerTypical N1:N2 RatioRef
K₂CO₃ (Weak Base)DMFPrimary Alkyl HalideMixture1:1 to 2:1[1]
NaH (Strong Base)THFPrimary Alkyl HalideN1 (Thermodynamic)>99:1[6]
PPh₃, DIAD (Mitsunobu)THFPrimary AlcoholN2 (Kinetic)1:2.5[7],[4]
NaH (Strong Base)THFPrimary Alkyl Halide (on C7-NO₂ Indazole)N2 (Steric Control)<1:99[7]

Troubleshooting Guide

Issue 1: Achieving Strict N1-Selectivity
  • Symptom: Your reaction yields a 3:1 or 2:1 mixture of N1:N2 isomers.

  • Causality: Insufficient thermodynamic equilibration. The kinetic N2 product has formed but lacks the activation energy or coordination environment to revert and form the stable N1 product[3].

  • Solution: Switch to NaH in THF and heat to 50 °C. The sodium cation coordinates with the N2 atom (and potentially C3 substituents), sterically directing the electrophile to N1 while the heat drives thermodynamic equilibration[6],[2].

Issue 2: Achieving Strict N2-Selectivity (Without C7-Blocking Groups)
  • Symptom: Direct base-mediated alkylation heavily favors N1, but your target is the N2 regioisomer.

  • Causality: The 1H-tautomer's intrinsic thermodynamic stability makes N2-alkylation highly unfavorable under standard basic conditions unless a bulky C7-substituent (like -NO₂ or -CO₂Me) sterically blocks the N1 position[1],[7].

  • Solution: Pivot to the Mitsunobu reaction . Utilizing an alcohol, PPh₃, and DIAD/DEAD bypasses the thermodynamic base-mediated pathway entirely, shifting the mechanism to kinetic control and favoring the N2-alkylated product[7],[4],[2].

Issue 3: Mitsunobu Reaction Yields Poor Conversion
  • Symptom: High amounts of unreacted indazole and hydrazine byproducts are recovered.

  • Causality: The pKa of an unsubstituted indazole is relatively high (~14). This means proton transfer to the basic betaine intermediate (formed by PPh₃ and DIAD) can be sluggish at room temperature, stalling the reaction before the alkoxyphosphonium ion can be attacked.

  • Solution: Increase the reaction temperature to 50 °C. Ensure strictly anhydrous conditions, as trace water will prematurely hydrolyze the DIAD-PPh₃ adduct.

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Control for N1-Alkylation

This protocol utilizes chelation and thermodynamic equilibration to drive >99:1 N1 selectivity.

  • Preparation: Dissolve the 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M concentration) under an inert argon atmosphere.

    • Causality Check: THF is a non-polar aprotic solvent that supports Na⁺ coordination, which is critical for shielding the N2 position[6],[2].

  • Deprotonation: Cool the flask to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes while warming to room temperature.

    • Causality Check: 0 °C prevents exothermic degradation. NaH ensures complete, irreversible deprotonation to the mesomeric indazolide anion[6].

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

    • Causality Check: Strict stoichiometric control (1.1 equiv max) prevents over-alkylation to the indazolium salt.

  • Equilibration: Heat the reaction to 50 °C and stir for 16–48 hours.

    • Causality Check: Thermodynamic control requires sustained thermal energy to equilibrate any kinetically formed N2 product into the more stable N1 product[3].

  • Workup: Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Kinetic Control for N2-Alkylation (Mitsunobu)

This protocol bypasses base-mediated thermodynamics to kinetically favor the N2 regioisomer.

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the target primary or secondary alcohol (1.5 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M).

    • Causality Check: Strictly anhydrous conditions are required to prevent the premature hydrolysis of the highly reactive betaine intermediate[2].

  • Activation: Cool the solution to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes.

    • Causality Check: Slow addition at 0 °C controls the highly exothermic formation of the PPh₃-DIAD adduct[1].

  • Reaction: Remove the ice bath, warm the reaction to 50 °C, and stir overnight.

    • Causality Check: Because indazoles have a high pKa, heating ensures complete proton transfer to the betaine, driving the reaction to completion[2].

  • Workup: Concentrate the mixture under reduced pressure and purify directly via column chromatography to separate the favored N2 isomer from the minor N1 isomer and phosphine oxide byproducts[8].

References[3] Title: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles

Source : Organic Letters URL : 3[1] Title : Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles Source : Benchchem URL : 1[8] Title : Technical Support Center: Regioselective Alkylation of Indazoles Source : Benchchem URL : 8[5] Title : Technical Support Center: Regioselective Synthesis of Indazole Derivatives Source : Benchchem URL : 5[6] Title : Technical Support Center: Regioselectivity in Indazole N-Alkylation Source : Benchchem URL : 6[7] Title : Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source : PMC (PubMed Central) URL : 7[4] Title : Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source : Beilstein Journal of Organic Chemistry URL : 4[2] Title : Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source : PMC (PubMed Central) URL : 2

Sources

Optimization

Technical Support Center: Managing Di-Iodination Byproducts in Indazole Synthesis

Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals encountering regioselectivity chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals encountering regioselectivity challenges—specifically, the formation of unwanted di-iodinated byproducts—during the synthesis of iodoindazoles.

Halogenation of the indazole core is a critical gateway for downstream cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). However, poor control over the reaction's kinetic and electronic parameters frequently leads to over-iodination. This guide synthesizes mechanistic causality, quantitative optimization data, and self-validating protocols to help you achieve absolute regiocontrol.

Diagnostic Overview: The Regioselectivity Challenge

The iodination of 1H-indazole typically targets the C3 position. However, the reaction's regioselectivity is heavily influenced by the indazole's electronic landscape. Once the C3 position is iodinated, the C5 position becomes highly susceptible to electrophilic substitution due to conjugation with the adjacent iodine atom at C3 1. Over-iodination leads to the formation of di-iodo species (e.g., 3,5-diiodoindazole), which complicates purification and ruins the stoichiometry of subsequent cross-coupling reactions 2.

IndazoleIodination A 1H-Indazole (Starting Material) B 3-Iodo-1H-indazole (Target Product) A->B NIS (1.05 eq) DMF, 0°C to RT C 3,5-Diiodo-1H-indazole (Unwanted Byproduct) A->C Uncontrolled Stoichiometry B->C Excess Halogen Prolonged Time

Reaction pathway illustrating primary C3-iodination and subsequent C5 over-iodination.

Mechanistic Insights: Understanding the "Why"

To eliminate a byproduct, you must first understand the causality of its formation. The iodination of indazole under basic or neutral conditions proceeds via an electrophilic aromatic substitution ( SE​Ar ) mechanism.

  • Primary Activation: Deprotonation or polarization at the N1 position increases the nucleophilicity of the pyrazole ring. The C3 position possesses the highest HOMO coefficient, making it the kinetic and thermodynamic site for the first electrophilic attack.

  • Secondary Activation: Once 3-iodoindazole is formed, the iodine atom exerts a weak inductive electron-withdrawing effect but a strong resonance-donating effect (+M). This resonance activates the fused benzenoid ring, specifically at the C5 position. If the thermal energy is too high or the halogen source is in excess, the activation energy barrier for C5 iodination is breached.

Mechanism N1 Deprotonation/Polarization of N1 (Solvent/Base Mediated) N2 Formation of Activated Indazole Core (Increased Nucleophilicity) N1->N2 N3 Electrophilic Attack at C3 (Lowest Activation Energy) N2->N3 N4 3-Iodoindazole Intermediate N3->N4 N5 Secondary Activation via +M Effect (Requires Excess Halogen/Heat) N4->N5 If Reagent > 1.05 eq N6 Electrophilic Attack at C5 (Di-iodination) N5->N6

Mechanistic flowchart of indazole activation leading to C3 iodination versus C5 di-iodination.

Troubleshooting FAQs

Q: Why am I seeing a 3,5-diiodoindazole byproduct even when I use exactly 1.0 equivalent of my iodinating agent? A: This is a classic issue of localized concentration gradients and thermal control. If you add the iodinating agent (like NIS or I2​ ) too quickly at room temperature, localized areas in the solvent will have a massive excess of the electrophile. The highly reactive 3-iodoindazole intermediate in that localized pocket will react again before the reagent can disperse. Solution: Always add the reagent portion-wise at 0 °C.

Q: Should I use N-Iodosuccinimide (NIS) or Molecular Iodine ( I2​ ) with a base? A: NIS is strongly recommended for strict mono-iodination. Historically, protocols utilizing excess molecular iodine ( I2​ ) and strong bases like potassium hydroxide (KOH) have been employed, but these often yield significant di-iodinated impurities 3. NIS provides a controlled, gradual release of the electrophilic iodine ( I+ ) species, which prevents the secondary activation of the C5 position.

Q: Can protecting the N1 position suppress di-iodination? A: Yes. Installing an electron-withdrawing protecting group (like Boc or Tosyl) at N1 drastically reduces the overall electron density of the indazole core. This raises the activation energy required for any electrophilic substitution. While you will need harsher conditions to achieve the initial C3 iodination, the subsequent C5 iodination becomes virtually impossible, effectively eliminating the di-iodo byproduct.

Q: How do I separate the mono-iodinated product from the di-iodinated byproduct? A: If di-iodination occurs, analytical validation often shows the di-iodo byproduct forming alongside unreacted starting material 4. Because 3-iodoindazole and 3,5-diiodoindazole have similar Rf​ values, standard silica gel chromatography is difficult. Reverse-phase chromatography or careful recrystallization from hot toluene/hexanes is often required. Prevention is far more efficient than purification.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution.

Halogen SourceBase / AdditiveSolventTemp (°C)Stoichiometry (eq)Mono-Iodo (C3) YieldDi-Iodo (C3, C5) YieldRecommendation
I2​ KOHDMFRT2.0~65%~25%Avoid: Excess base/halogen drives over-iodination.
I2​ K2​CO3​ DMF0 to RT1.05~82%<5%Acceptable: Milder base improves regiocontrol.
NIS NoneDMF0 to RT1.05~88%<2%Optimal : Highly controlled electrophilic transfer.
NIS NoneMeCN801.5~40%~50%Avoid: Thermal activation overrides selectivity.

Self-Validating Protocol: Selective C3-Iodination

This methodology is engineered to achieve >85% yield of 3-iodoindazole while maintaining di-iodo byproducts below 2%. Every phase includes a validation step to ensure the physical chemistry is behaving as predicted.

Step 1: Substrate Preparation & Degassing

  • Action: Dissolve 1H-indazole (1.0 eq, e.g., 8.6 mmol) in anhydrous DMF to create a 0.2 M solution. Degas the solution by bubbling argon or nitrogen through the liquid for 10 minutes 3.

  • Causality: Removing oxygen prevents unwanted oxidative side reactions that can generate reactive radical species, which broadly reduce regiocontrol.

  • Validation: Ensure complete dissolution. The solution must be entirely clear before proceeding.

Step 2: Temperature-Controlled Reagent Addition

  • Action: Cool the reaction flask strictly to 0 °C using an ice-water bath. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 to 20 minutes.

  • Causality: Portion-wise addition at 0 °C manages the exothermic SE​Ar reaction, keeping the kinetic energy of the system below the activation threshold required for C5 iodination.

Step 3: Reaction Monitoring

  • Action: Allow the reaction to slowly warm to room temperature and stir for 2.5 to 4 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete when the starting material spot is consumed. Crucial: Do not extend the reaction time past this point, as prolonged exposure to trace active iodine promotes di-iodination 2.

Step 4: Quenching & Workup

  • Action: Pour the reaction mixture into ice-cold distilled water. Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers sequentially with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) 2.

  • Validation: The organic layer will shift from a slight yellow/brown tint to completely clear. This visual cue validates that all unreacted electrophilic iodine has been successfully reduced to inert iodide, permanently halting any further halogenation.

  • Action: Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Analytical Validation

  • Action: Analyze the crude product via 1H -NMR.

  • Validation: Confirm the presence of the C5 proton (typically a doublet of doublets around 7.3-7.5 ppm depending on the solvent). The absence or integration reduction of this peak indicates the presence of the 3,5-diiodo byproduct.

References

  • Organically Functionalized Mesoporous Silica as a Support for Synthesis and Catalysis , Library and Archives Canada. Available at: [Link]

Sources

Troubleshooting

preventing decomposition of iodinated indazoles during workup

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of iodinated indazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of iodinated indazoles.

Iodinated indazoles—particularly 3-iodo-1H-indazoles—are critical early-stage intermediates in the synthesis of kinase inhibitors and other APIs[1]. However, the carbon-iodine (C-I) bond at the electron-rich C3 position is notoriously labile. Improper workup conditions frequently lead to photolytic deiodination, base-catalyzed ring degradation, and massive yield losses.

This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind decomposition and provide field-proven, self-validating protocols to ensure the structural integrity of your iodoindazole intermediates.

Diagnostic Data: Quantitative Comparison of Quenching Agents

A critical failure point during iodoindazole workup is the quenching of excess iodine ( I2​ ). The choice of reducing agent directly impacts the pH, thermal profile, and stability of the product. Below is a quantitative summary of standard quenching strategies:

Quenching AgentChemical FormulaTypical EquivalentsExothermicityOptimal pH RangeYield RetentionPrimary Drawback
Sodium Thiosulfate Na2​S2​O3​ 1.5 - 2.0Moderate6.5 - 8.070-85%Disproportionates to elemental sulfur ( S8​ ) if the mixture becomes acidic, contaminating the API.
Sodium Bisulfite NaHSO3​ 1.1 - 1.5Low4.0 - 5.585-92%Can cause premature, uncontrolled precipitation of the indazole, trapping impurities[2].
Sodium Disulfite Na2​S2​O5​ 0.25 - 0.5 (per mol I2​ )Low4.5 - 6.0>95% Requires precise dosing to trigger controlled antisolvent crystallization[1].

Troubleshooting FAQs: Causality & Solutions

Q: My reaction mixture turns from yellow to dark brown/black during rotary evaporation. Is my product decomposing? A: Yes. The dark brown or black discoloration is the visual signature of free iodine ( I2​ ) being released into the mixture. This is caused by the homolytic cleavage of the C-I bond. Iodinated indazoles are highly sensitive to photolytic stress and elevated temperatures. When subjected to temperatures above 40 °C under ambient laboratory lighting during concentration, the C-I bond undergoes homolysis. Solution: You must establish a "cold and dark" workup. Use amber glassware to exclude UV light, and never exceed a bath temperature of 30 °C during solvent removal.

Q: I am using sodium thiosulfate to quench excess iodine, but I am getting an insoluble yellow powder mixed with my product. What is happening? A: You are experiencing thiosulfate disproportionation. While sodium thiosulfate is a standard iodine quench, it is unstable in acidic environments. If your iodination reaction generated hydroiodic acid (HI) as a byproduct, the local pH drops. Under acidic conditions, thiosulfate decomposes into sulfur dioxide ( SO2​ ) and elemental sulfur ( S8​ ). The yellow powder is elemental sulfur, which is highly lipophilic and nearly impossible to separate from your iodoindazole via extraction. Solution: Switch to an aqueous solution of sodium disulfite ( Na2​S2​O5​ ). It provides a cleaner reduction of I2​ to I− without the risk of sulfur precipitation[1].

Q: During the basic aqueous extraction, my yield drops significantly, and LC-MS shows a mass corresponding to a dimer or N-alkylated byproduct. Why? A: The N1-proton of an unprotected indazole is relatively acidic (pKa ~14). If your workup utilizes strong aqueous bases (like NaOH or K2​CO3​ ) to neutralize the mixture, you are deprotonating the indazole. The resulting indazolide anion is a potent nucleophile. In the presence of trace alkyl halides (from your solvent or reagents) or oxidative conditions, it will rapidly undergo N-alkylation or oxidative dimerization. Solution: Maintain a strictly neutral to mildly acidic workup (pH 5-7).

Validated Methodology: Spherical Crystallization Workup

To bypass the risks of liquid-liquid extraction and thermal degradation, process chemists at Boehringer Ingelheim developed a self-validating antisolvent crystallization protocol using sodium disulfite[1]. This method directly crashes out the stable iodoindazole from the reaction matrix.

Step-by-Step Protocol:

  • Reaction Completion: Ensure the iodination reaction (typically in DMF) is complete via HPLC. Maintain the internal reactor temperature at exactly 30 °C.

  • Quenching: Prepare an aqueous solution of sodium disulfite ( Na2​S2​O5​ , 0.25 kg per mol of starting material). Slowly dose this solution into the dark red DMF reaction mixture.

  • Visual Validation: The reaction mixture will transition from dark red/brown to a pale yellow solution as the excess I2​ is reduced to I− . Maintain stirring at 30 °C.

  • Antisolvent Trigger: The water introduced with the disulfite acts as an antisolvent. The highly lipophilic 3-iodoindazole will begin to precipitate. Note: Uncontrolled precipitation here often yields hair-like, fibrous crystals that trap solvent and impurities.

  • Spherical Agglomeration (Optional but Recommended): To prevent fibrous crystal growth, dose the mixture with n-heptane. The heptane forms emulsion droplets in the DMF/water mixture, acting as a bridging liquid. The iodoindazole crystals will wet the surface of the heptane droplets, forming dense, easily filterable spherical agglomerates[1].

  • Isolation: Filter the suspension under vacuum using a sintered glass funnel. Wash the filter cake with cold water (5 °C) to remove residual salts and DMF. Dry under high vacuum at room temperature in the dark.

Mechanistic Workflow Visualization

Below is the logical relationship between environmental stress, chemical degradation, and the optimized workup pathway.

G Indazole Crude 3-Iodoindazole (Reaction Mixture) Thermal Thermal/Photic Stress (T > 40°C, UV Light) Indazole->Thermal Improper Handling Quench Na2S2O5 Aqueous Quench (T = 30°C, Amber Glass) Indazole->Quench Optimized Workup Deiodination Homolytic C-I Cleavage (Deiodination) Thermal->Deiodination Degradation I2 Release & Blackening (Product Loss) Deiodination->Degradation Stable Stable Iodoindazole (Antisolvent Crystallization) Quench->Stable

Degradation pathways vs. stabilized workup of iodinated indazoles.

Sources

Optimization

Technical Support Center: Characterization of Regioisomeric Indazole Products

Welcome to the Advanced Technical Support Center for Indazole Characterization. Indazoles are privileged scaffolds in medicinal chemistry, but their synthesis frequently yields a mixture of N1- and N2-alkylated/arylated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Indazole Characterization. Indazoles are privileged scaffolds in medicinal chemistry, but their synthesis frequently yields a mixture of N1- and N2-alkylated/arylated regioisomers due to the ambident nature of the indazole anion. Distinguishing between these isomers is a notorious bottleneck in drug development.

This guide provides researchers and scientists with field-proven troubleshooting strategies, self-validating experimental protocols, and the physical causality behind analytical phenomena to ensure unambiguous structural assignment.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why do my indazole alkylation reactions always yield a mixture, and why is standard 1 H NMR insufficient for characterization? A1: Indazoles exist in a tautomeric equilibrium. When deprotonated, the resulting anion is an ambident nucleophile with electron density distributed across both N1 and N2. While N1-alkylation is generally the thermodynamically favored product, N2-alkylation can be kinetically favored under specific Lewis acid catalysis (e.g., using Al(OTf)3​ )[1]. Standard 1 H NMR is insufficient because the electronic environments of the alkyl groups at N1 and N2 are highly similar. The chemical shifts of the N−CH2​ protons often overlap, lacking the spatial context required to definitively prove the site of attachment.

Q2: I have isolated two isomers. How do I definitively assign the N1 and N2 structures using 2D NMR? A2: You must utilize a combination of NOESY (Nuclear Overhauser Effect Spectroscopy) for through-space correlations and HMBC (Heteronuclear Multiple Bond Correlation) for through-bond correlations.

  • Causality for N1-Isomers: The N1 position is adjacent to the benzene ring. Therefore, the N-alkyl protons will exhibit a strong NOE cross-peak through space to the C7-H proton. In HMBC, these protons will show a 3J coupling to the bridgehead carbon (C7a) [4].

  • Causality for N2-Isomers: The N2 position is adjacent to the C3 methine position on the pyrazole ring. The N-alkyl protons will exhibit an NOE cross-peak to the C3-H proton. In HMBC, expect a 3J correlation to the C3 carbon [3].

Q3: My NOESY spectrum is ambiguous because the C3-H and C7-H aromatic signals overlap. What is the next troubleshooting step? A3: Overlapping aromatic signals (typically between 7.5–8.2 ppm) render NOESY unreliable due to cross-peak convolution. When this occurs, shift your reliance to 1 3 C NMR and 15 N-HMBC.

  • The Carbon Shift Rule: The C3 carbon in an N2-alkyl indazole is typically shifted significantly downfield (approx. 120–128 ppm) compared to the N1-alkyl indazole (approx. 110–115 ppm). This occurs because N2-alkylation forces the system into an ortho-quinoid structure, disrupting the continuous 10- π electron aromatic system present in the N1 tautomer.

  • 15 N-HMBC: The N-alkyl protons will couple directly to the specific nitrogen they are attached to, which can be resolved if the 15 N chemical shifts of N1 and N2 are established.

Part 2: Data Presentation & Diagnostic Metrics

To facilitate rapid comparison during your spectral analysis, refer to the following quantitative summary of diagnostic markers for indazole regioisomers.

Table 1: Diagnostic NMR Chemical Shifts and 2D Correlations
Analytical MetricN1-Alkylated IndazoleN2-Alkylated IndazoleDiagnostic Reliability
NOESY Correlation N−CH2​ C7-H N−CH2​ C3-HHigh (if C3-H/C7-H are resolved)
HMBC Correlation ( 3J ) N−CH2​ C7a (Bridgehead) N−CH2​ C3 (Methine)Absolute (Gold Standard)
Typical C3 1 3 C Shift ~110 - 115 ppm~120 - 128 ppm (Downfield)Moderate (Substituent dependent)
Pharmacological Profile Often higher CB1/CB2 potencyOften reduced potencyContextual (e.g., Cannabinoids) [2]

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, your characterization workflow must be a self-validating system. If the spatial data (NOESY) contradicts the through-bond data (HMBC), the system flags a potential misassignment of the aromatic protons.

Protocol: Unambiguous 2D NMR Regioisomer Assignment

Objective: Establish a foolproof methodology to assign N1/N2 indazoles without relying on single-point data.

Step 1: Sample Preparation & 1D Baseline

  • Dissolve 15–20 mg of the purified indazole isomer in 0.6 mL of a deuterated solvent that minimizes aromatic overlap (e.g., DMSO−d6​ or Benzene−d6​ instead of CDCl3​ if overlap is suspected).

  • Acquire standard 1 H and 1 3 C NMR spectra. Identify the N−CH2​ protons (typically 4.0–5.5 ppm).

Step 2: NOESY Acquisition (Spatial Validation)

  • Set up a 2D NOESY experiment. Critical Parameter: Set the mixing time ( τm​ ) to 300–500 ms.

    • Causality: Small molecules (MW < 500) tumble rapidly in solution, leading to positive NOE enhancements. A mixing time of 300-500 ms is optimal to allow sufficient cross-relaxation between the N−CH2​ and the adjacent aromatic proton (C3-H or C7-H) without inducing spin-diffusion artifacts that could yield false-positive correlations to distant protons.

Step 3: HMBC Acquisition (Through-Bond Validation)

  • Set up a 2D 1 H- 1 3 C HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Trace the correlation from the N−CH2​ proton signal to the carbon dimension.

Step 4: The Self-Validation Cross-Check

  • Hypothesis Generation: If NOESY shows a cross-peak to a proton at 7.8 ppm, tentatively assign this as C3-H (implying N2-isomer) or C7-H (implying N1-isomer).

  • HMBC Confirmation: Look at the carbon attached to that 7.8 ppm proton via HSQC. Then, check the HMBC of the N−CH2​ group.

    • If the N−CH2​ correlates to a quaternary bridgehead carbon (C7a), the NOE proton must be C7-H. The structure is N1 .

    • If the N−CH2​ correlates to a methine carbon (C3), the NOE proton must be C3-H. The structure is N2 .

Part 4: Visualizations of Workflows and Logic

The following diagrams map the operational workflow and the logical decision tree for distinguishing these regioisomers.

Workflow Start Indazole Alkylation Mixture Sep Chromatographic Separation (HPLC/Silica) Start->Sep NMR1D 1D 1H & 13C NMR Initial Shift Analysis Sep->NMR1D NMR2D 2D NMR (NOESY & HMBC) Spatial & Bond Connectivity NMR1D->NMR2D Cryst X-Ray Crystallography (If crystalline) NMR1D->Cryst Crystals form Valid Unambiguous Regioisomer Assignment NMR2D->Valid Cryst->Valid

Caption: Operational workflow for the isolation and definitive structural characterization of indazoles.

LogicTree Peak Identify N-Alkyl Protons (approx. 4.0 - 5.5 ppm) NOESY_Branch NOESY Correlation Peak->NOESY_Branch HMBC_Branch HMBC Correlation Peak->HMBC_Branch NOE_C7 Cross-peak with C7-H (Spatial proximity) NOESY_Branch->NOE_C7 NOE_C3 Cross-peak with C3-H (Spatial proximity) NOESY_Branch->NOE_C3 HMBC_C7a 3J Coupling to C7a (Bridgehead Quaternary) HMBC_Branch->HMBC_C7a HMBC_C3 3J Coupling to C3 (Methine Carbon) HMBC_Branch->HMBC_C3 N1 Assigned as N1-Alkyl Indazole NOE_C7->N1 N2 Assigned as N2-Alkyl Indazole NOE_C3->N2 HMBC_C7a->N1 HMBC_C3->N2

Caption: Self-validating logic tree utilizing NOESY and HMBC NMR for N1 vs N2 indazole differentiation.

References

  • Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes. Organic Chemistry Frontiers, Royal Society of Chemistry (2024). Available at:[Link]

  • NNL-3: A Synthetic Intermediate or a New Class of Hydroxybenzotriazole Esters with Cannabinoid Receptor Activity? ACS Chemical Neuroscience, American Chemical Society (2021). Available at:[Link]

  • Novel Synthesis of 2-thienylcarbonyl-cyclohexane-1,3-dione as Building Block for Indazolones and Isoxazolones. Australian Journal of Chemistry, CSIRO Publishing (2011). Available at:[Link]

Troubleshooting

Catalyst Selection for Efficient Cross-Coupling with 3-Iodoindazoles: A Technical Support Guide

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 3-iodoindazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 3-iodoindazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to empower you to achieve optimal results in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses prevalent problems encountered during the cross-coupling of 3-iodoindazoles and provides actionable solutions based on established chemical principles.

Issue 1: Low or No Conversion to the Desired Product

A common frustration in cross-coupling reactions is the failure of the reaction to proceed to completion. Several factors, from catalyst activity to reaction conditions, can contribute to this issue.

Possible Causes & Recommended Solutions:

  • Inactive or Degraded Catalyst: The palladium catalyst is the cornerstone of the reaction. Its deactivation can halt the catalytic cycle.

    • Solution: Always use a fresh, high-purity catalyst. If you suspect your catalyst has degraded, consider purchasing a new batch. For air-sensitive catalysts, ensure proper handling under an inert atmosphere.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.

    • Solution: The choice of ligand is highly dependent on the specific cross-coupling reaction. For sterically hindered substrates, consider bulky electron-rich phosphine ligands like those from the Buchwald family. For other reactions, a thorough screening of ligands may be necessary.[1]

  • Inappropriate Base: The base is critical for the transmetalation step in Suzuki couplings and for activating the amine in Buchwald-Hartwig aminations.[2]

    • Solution: If you are using a common base like sodium or potassium carbonate, consider switching to a stronger or more soluble base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). The presence of water can be beneficial for the activity of some inorganic bases.[2]

  • Incorrect Solvent: The solvent influences the solubility of reactants and the overall reaction kinetics.

    • Solution: Polar aprotic solvents like DMF, DMA, NMP, and DMSO can be effective, and the addition of water as a co-solvent can significantly improve the reaction rate in some cases.[3] Ethereal solvents like 1,4-dioxane and THF are also commonly used. A solvent screen is often a worthwhile optimization step.

  • Insufficient Temperature: Many cross-coupling reactions require elevated temperatures to overcome activation energy barriers.

    • Solution: If your reactants are thermally stable, consider increasing the reaction temperature. Microwave irradiation can be a powerful tool to accelerate reactions and improve yields, often with shorter reaction times.[2][4]

Issue 2: Significant Byproduct Formation (e.g., Homocoupling, Dehalogenation)

The formation of unwanted side products can complicate purification and reduce the yield of your desired compound.

Possible Causes & Recommended Solutions:

  • Homocoupling of Boronic Acids (Suzuki Coupling): This side reaction is often promoted by the presence of oxygen.

    • Solution: Thoroughly degas the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2]

  • Dehalogenation of the 3-Iodoindazole: This can occur in the presence of a hydride source and an active palladium catalyst.

    • Solution: Ensure your solvent and reagents are anhydrous and free of potential hydride donors. If the problem persists, a change in ligand or base may be necessary.

Frequently Asked Questions (FAQs)

This section provides answers to specific questions you might have about cross-coupling reactions with 3-iodoindazoles.

General FAQs

Q1: Is N-protection of the indazole necessary for cross-coupling at the C3 position?

A1: Generally, N-protection of the indazole is not strictly required for successful cross-coupling at the C3 position and can sometimes be detrimental.[2][5] Unprotected 3-iodoindazoles have been shown to undergo efficient Suzuki, Sonogashira, and Heck couplings.[4][6][7] In some cases, particularly with electron-withdrawing groups on the indazole ring, protecting groups like Boc can be labile under basic reaction conditions, leading to in-situ deprotection.[4] Therefore, starting with the unprotected indazole is often a valid and preferred strategy.[2][5][8]

Q2: How does the electronic nature of substituents on the indazole ring affect reactivity?

A2: The electronic properties of substituents can significantly influence the reactivity of the 3-iodoindazole. Electron-withdrawing groups, such as a nitro group, make the carbon of the C-I bond more electrophilic, which generally accelerates the rate-determining oxidative addition step of the palladium catalyst.[2] Conversely, electron-donating groups may slightly decrease the rate of oxidative addition.

Suzuki-Miyaura Coupling FAQs

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with a 3-iodoindazole?

A3: A good starting point for optimization would be:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2 equivalents)

  • Solvent: 1,4-dioxane/water (e.g., 4:1 v/v) or DMF/water (e.g., 1:1 v/v)[3]

  • Temperature: 80-120 °C (conventional heating) or 120-140 °C (microwave irradiation)[2][6][9]

  • Atmosphere: Inert (Argon or Nitrogen)

Q4: I am observing significant homocoupling of my boronic acid. What can I do?

A4: Besides thorough degassing of your reaction mixture, you can try using a slight excess of the boronic acid (1.1-1.5 equivalents) to favor the cross-coupling pathway.[2]

Sonogashira Coupling FAQs

Q5: What is a standard catalyst system for the Sonogashira coupling of 3-iodoindazoles?

A5: The classic Sonogashira catalyst system consists of a palladium source and a copper(I) co-catalyst. A typical setup would be:

  • Palladium Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper Co-catalyst: CuI (5-10 mol%)

  • Base: A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • Solvent: DMF or THF

  • Temperature: Room temperature to 50 °C[10][11]

Q6: Can I perform a Sonogashira coupling without a copper co-catalyst?

A6: Yes, copper-free Sonogashira couplings have been developed and can be advantageous in certain situations to avoid potential issues with copper catalysis. These often employ specific ligands and may require slightly different reaction conditions.

Heck Coupling FAQs

Q7: What are the key considerations for a successful Heck coupling with a 3-iodoindazole?

A7: Key factors for a successful Heck reaction include:

  • Catalyst: Pd(OAc)₂ is a commonly used palladium source.[12]

  • Ligand: Phosphine ligands like PPh₃ are often employed.

  • Base: An organic base such as triethylamine (Et₃N) is typically used.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are common choices.[12]

  • Temperature: Heck reactions often require elevated temperatures (100-140 °C).

Buchwald-Hartwig Amination FAQs

Q8: The Buchwald-Hartwig amination of my 3-iodoindazole is not working. What should I check first?

A8: The success of a Buchwald-Hartwig amination is highly dependent on the catalyst system (palladium precursor and ligand) and the base.

  • Catalyst System: This is a ligand-intensive reaction. The choice of ligand is critical, and often, bulky, electron-rich biarylphosphine ligands are required.[13][14] Consider screening a panel of Buchwald ligands (e.g., XPhos, SPhos, RuPhos).

  • Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[14][15]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are generally used.[14]

Data Presentation

The following tables summarize typical reaction conditions and yields for various cross-coupling reactions with 3-iodoindazoles, providing a comparative overview to guide your experimental design.

Table 1: Suzuki-Miyaura Coupling of 3-Iodoindazoles

EntryPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃ (2M aq.)Dioxane120 (MW)0.6775-87[15]
2PdCl₂(dppf)dppfK₃PO₄Dioxane/H₂O10015Good-Excellent[15]
3Pd(PPh₃)₄ (2 mol%)PPh₃Na₂CO₃DME/H₂O801-675-98[16]

Table 2: Sonogashira Coupling of 3-Iodoindazoles

EntryPalladium CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PdCl₂(PPh₃)₂ (5 mol%)CuI (10 mol%)Et₃NDMF2012~90[16]
2PdCl₂(PPh₃)₂ (3 mol%)CuI (6 mol%)Et₃NDMFRT-Good[15]

Table 3: Heck Coupling of 3-Iodoindazoles

EntryOlefinPalladium CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Methyl acrylatePd(OAc)₂Et₃NDMF1003High[7]
2Methyl 2-acetamidoacrylatePd(OAc)₂NaHCO₃DMF1252Good[15]

Table 4: Buchwald-Hartwig Amination of 3-Iodoindazoles

EntryAminePalladium PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Primary AminesP3L3 (biarylphosphine)LiHMDSToluene80-110-Good[15]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key cross-coupling reactions.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of Unprotected 3-Iodoindazole[9][15]
  • Reaction Setup: To a microwave vial, add the 3-iodoindazole (1.0 mmol), the desired boronic acid or pinacol boronate (1.5-2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent and Base Addition: Add the solvent (e.g., 1,4-dioxane, 5 mL) and an aqueous solution of the base (e.g., 2M Na₂CO₃, 2 mL).

  • Degassing: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor and irradiate at the desired temperature (e.g., 120 °C) for the optimized time (e.g., 40 minutes).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling of N-Protected 3-Iodoindazole[15]
  • Reaction Setup: To a solution of the N-protected 3-iodoindazole (1.0 mmol) in DMF (10 mL), add the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Base Addition: Add triethylamine (3.0 mmol) to the mixture.

  • Reaction: Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and a troubleshooting workflow for low conversion issues.

Palladium Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII R-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM R'-M PdII_R R-Pd(II)L_n-R' TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 R-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting Low Conversion cluster_catalyst cluster_base cluster_conditions start Low/No Conversion check_catalyst Check Catalyst start->check_catalyst check_base Evaluate Base start->check_base check_conditions Assess Conditions start->check_conditions catalyst_inactive Inactive/Degraded? check_catalyst->catalyst_inactive suboptimal_ligand Suboptimal Ligand? check_catalyst->suboptimal_ligand base_weak Too Weak? check_base->base_weak base_solubility Poor Solubility? check_base->base_solubility temp_low Temperature Too Low? check_conditions->temp_low solubility_issue Solubility Issue? check_conditions->solubility_issue use_fresh Use Fresh Catalyst catalyst_inactive->use_fresh Yes screen_ligands Screen Ligands suboptimal_ligand->screen_ligands Yes use_stronger_base Use Stronger Base (Cs₂CO₃, K₃PO₄) base_weak->use_stronger_base Yes add_water Add Water to Solvent base_solubility->add_water Yes increase_temp Increase Temperature (100-120°C or MW) temp_low->increase_temp Yes screen_solvents Screen Solvents (Dioxane, DMF, Toluene) solubility_issue->screen_solvents Yes

Caption: Troubleshooting logic for low conversion issues.

References

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available at: [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synfacts. Available at: [Link]

  • The effect of different solvents on the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available at: [Link]

  • Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. ACS Publications. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Publishing. Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. PMC. Available at: [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. ResearchGate. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? S-Tech. Available at: [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PMC. Available at: [Link]

  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Reactivity and N-Protection of 3-Iodoindazoles

Welcome to the Technical Support Center for the functionalization of 3-iodoindazoles. The indazole scaffold is a privileged structure in drug development, but functionalizing the C3 position via palladium-catalyzed cross...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 3-iodoindazoles. The indazole scaffold is a privileged structure in drug development, but functionalizing the C3 position via palladium-catalyzed cross-coupling frequently presents chemoselectivity challenges. The core issue stems from the acidic N1-H proton (pKa ~13.8), which can interfere with catalytic cycles.

As a Senior Application Scientist, I have compiled this guide to address the mechanistic causality behind N-protection strategies. This document moves beyond basic protocols to explain why certain substrates require protection and when an unprotected approach is actually superior.

Part 1: Troubleshooting & FAQs

Q1: Is N1-protection strictly necessary for Suzuki-Miyaura couplings of 3-iodoindazoles? A1: Historically, N1-protection was considered mandatory to prevent catalyst deactivation and undesired N1-arylation (1)[1]. The free N-H proton can interfere with the transmetalation step of the catalytic cycle. However, recent methodologies demonstrate that unprotected 3-iodoindazoles can undergo highly successful Suzuki couplings, particularly under microwave irradiation (2)[2]. The necessity of protection is highly dependent on the substrate's electronic properties and the specific coupling partner.

Q2: I am attempting a Suzuki coupling on an N-Boc protected 3-iodo-5-nitroindazole, but I am observing poor yields (13%) and significant formation of the unprotected starting material. What is happening? A2: The presence of a strong electron-withdrawing group (EWG), such as a nitro group at the C5 or C7 position, significantly increases the acidity of the indazole ring and stabilizes the resulting anion. Under the basic conditions required for Suzuki coupling (e.g., Na₂CO₃), the N-Boc protecting group becomes highly labile, leading to rapid in-situ deprotection (3)[3]. For electron-deficient 3-iodoindazoles, it is highly recommended to bypass protection entirely and perform the coupling on the unprotected substrate, which can yield up to 87% under optimized conditions (4)[4].

Q3: Does the same logic apply to Sonogashira or Heck couplings? Can I leave the indazole unprotected? A3: No. Unlike Suzuki couplings where unprotected substrates are increasingly viable, Sonogashira and Heck couplings almost universally require N-protection (e.g., THP, Boc, or Ts) to achieve high yields (5)[5]. In Sonogashira reactions, the unprotected N-H can coordinate with the copper co-catalyst or the palladium center, poisoning the catalytic cycle or leading to competing N-alkylation pathways.

Part 2: Quantitative Data Comparison

The following table summarizes the stark contrast in reactivity based on the protection status and the electronic nature of the 3-iodoindazole substrate.

Reaction TypeSubstrateProtection StatusCatalyst SystemConditionsYield
Suzuki-Miyaura 3-Iodo-5-nitroindazoleN-Boc Protected Pd(PPh₃)₄, Na₂CO₃MW, 120 °C, 40 min13% (Boc deprotection observed)
Suzuki-Miyaura 3-Iodo-5-nitro-1H-indazoleUnprotected Pd(PPh₃)₄, Na₂CO₃MW, 120 °C, 40 min87%
Sonogashira 3-Iodo-1H-indazoleN-Protected PdCl₂(PPh₃)₂, CuIDMF/Et₃N, 70 °C, 24 h~90%
Heck 3-IodoindazoleN-Protected Pd(OAc)₂, LigandDMF, 125 °C, 2 hGood to Excellent

Part 3: Decision Matrix Workflow

To streamline your synthetic strategy, follow this logical decision tree to determine if your specific 3-iodoindazole requires N-protection before attempting a cross-coupling reaction.

G Start 3-Iodoindazole Substrate RxnType Cross-Coupling Reaction Type? Start->RxnType Suzuki Suzuki-Miyaura RxnType->Suzuki SonoHeck Sonogashira / Heck RxnType->SonoHeck EWG Strong EWG (e.g., -NO2) present? Suzuki->EWG Protected N1-Protection Required (e.g., THP, Boc, Ts) SonoHeck->Protected Prevents N-coordination Unprotected Use Unprotected (Avoids in-situ deprotection) EWG->Unprotected Yes MW Unprotected Viable (Microwave, optimized ligands) EWG->MW No

Logical decision tree for determining N-protection requirements in 3-iodoindazole cross-couplings.

Part 4: Validated Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling of Unprotected 3-Iodoindazoles

Causality Check: Microwave irradiation provides the rapid, localized heating necessary to overcome the activation energy barrier of the oxidative addition step for unprotected, electron-deficient substrates, bypassing the need for protection (6)[6].

  • Reaction Setup: To a microwave-safe vial, add the unprotected 3-iodoindazole (1.0 equiv), boronic acid/ester (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Degassing (Self-Validating Step): Evacuate and backfill the vial with inert gas (N₂ or Ar) three times. Failure to thoroughly degas will result in homocoupling of the boron reagent, visible as a distinct high-running spot on TLC.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (ratio 2.5:1).

  • Irradiation: Seal the vial and irradiate in a microwave reactor at 120 °C for 40 minutes.

  • Validation & Workup: Monitor reaction completion via LC-MS. Upon consumption of the starting material, dilute with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Sonogashira Coupling of N-Protected 3-Iodoindazoles

Causality Check: N-protection (e.g., THP or Boc) is mandatory here to prevent the free indazole N-H from coordinating with the Cu(I) co-catalyst, which would otherwise stall the transmetalation step and kill the catalytic cycle (5)[5].

  • Reaction Setup: In a flame-dried Schlenk flask, combine N-protected 3-iodoindazole (1.0 equiv), PdCl₂(PPh₃)₂ (3-5 mol%), and CuI (6-10 mol%).

  • Degassing: Evacuate and backfill with Argon three times.

  • Reagent Addition: Add anhydrous DMF (10 mL/mmol) and triethylamine (3.0 equiv) as the base, followed by the terminal alkyne (1.2 equiv).

  • Reaction Execution: Stir the mixture at 70 °C for 24-48 hours under an inert atmosphere.

  • Validation & Workup: Confirm product formation via TLC. Quench the reaction with saturated aqueous NH₄Cl. The aqueous layer should turn bright blue, validating the successful sequestration and removal of copper salts. Extract with ethyl acetate, wash extensively with brine to remove DMF, dry over MgSO₄, and purify.

References

  • MDPI Molecules. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." [Link]

  • Semantic Scholar. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate." [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Residue Removal from Indazole Products

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult on late-stage pharmaceutical development where transition metal contamination halts clinical progression.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult on late-stage pharmaceutical development where transition metal contamination halts clinical progression. Indazole-containing Active Pharmaceutical Ingredients (APIs) present a uniquely difficult challenge for palladium (Pd) clearance following cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides mechanistic insights, quantitative selection matrices, and self-validating experimental protocols to ensure your indazole API meets stringent regulatory limits.

Part 1: Mechanistic Causality & Regulatory FAQs

Q: Why is palladium so difficult to remove from indazole-containing compounds compared to other aromatic systems? A: The difficulty is rooted in Hard-Soft Acid-Base (HSAB) theory. Indazoles possess multiple nitrogen atoms with lone pairs that act as strong bidentate or monodentate ligands. Because Pd(II) is a soft Lewis acid, it forms highly stable thermodynamic coordination complexes with these soft nitrogen donors 1. During the reaction workup, the indazole product often outcompetes the original phosphine ligands, effectively trapping the palladium within the product matrix and rendering standard aqueous washes ineffective.

Q: What are the target regulatory limits for residual palladium in my final API? A: The ICH Q3D guidelines classify palladium as a Class 2B elemental impurity. The Permitted Daily Exposure (PDE) strictly dictates the limit based on the route of administration. For an oral drug with a daily dose of ≤10 g, the PDE is 100 µ g/day , translating to a maximum concentration of 10 ppm 2. For parenteral administration, the limit is drastically reduced to 1 ppm (PDE of 10 µ g/day ) 2.

Q: I treated my indazole product with standard activated carbon, but Pd levels only dropped from 2000 ppm to 500 ppm. What is the mechanistic failure here? A: Activated carbon relies on non-specific physisorption. While it efficiently removes large colloidal Pd(0) agglomerates, it lacks the chemical affinity to disrupt the strong N-Pd coordination bonds of your indazole-Pd(II) complexes. To achieve <10 ppm, you must shift to a chemisorption strategy using functionalized silica scavengers (e.g., Si-Thiol or Si-TMT). These scavengers provide soft nucleophilic sulfur atoms that have a higher thermodynamic affinity for Pd(II) than the indazole nitrogens, successfully driving the equilibrium toward the silica support [[3]]().

Q: How do I choose between Si-Thiol and Si-TMT for an indazole product? A: Si-Thiol (1-propanethiol bonded to silica) is excellent for general Pd(II) and Pd(0) scavenging [[3]](). However, if your indazole is highly basic or sterically unhindered, it might still compete with the monodentate thiol. Si-TMT (silica-bound 2,4,6-trimercaptotriazine) is often superior for nitrogen-rich heterocycles because the TMT ligand is multidentate, creating an irreversible chelate effect with Pd 3. Industrial pharmaceutical processes have successfully utilized Si-TMT to drop Pd from high levels to <5 ppm even in complex matrices [[4]]().

Part 2: Quantitative Scavenger Selection Matrix

To streamline your optimization, refer to the following quantitative comparison of common palladium removal strategies applied to indazole APIs.

Scavenger TypeFunctional GroupPrimary MechanismOptimal Pd SpeciationTypical Efficiency for Indazoles
Activated Carbon None (Porous Carbon)PhysisorptionPd(0) ParticulatesLow (Leaves >100 ppm)
Si-Amine Primary AmineChemisorption / H-bondingPd(II)Moderate (Competes with API)
Si-Thiol 1-PropanethiolChemisorption (Monodentate)Pd(II) > Pd(0)High (10 - 50 ppm)
Si-TMT 2,4,6-TrimercaptotriazineChemisorption (Chelation)Pd(II) & Pd(0)Very High (< 5 ppm)

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following procedures are designed as self-validating systems, ensuring that any failure in Pd removal is immediately mechanistically diagnosable.

Protocol 1: Diagnostic Scavenger Screening (Batch Mode)

Objective: Determine the optimal scavenger (Si-Thiol vs. Si-TMT) and validate its efficacy against the indazole-Pd complex.

Step-by-Step Methodology:

  • Baseline Control (Validation Step 1): Dissolve the crude indazole product in a highly solubilizing solvent like THF or DMF (10 volumes). Extract a 1.0 mL aliquot, evaporate to dryness, and analyze via ICP-MS.

    • Causality: This establishes the absolute baseline Pd concentration (typically 500–2000 ppm) and validates that the initial Pd is fully solubilized, not just suspended as insoluble black Pd(0).

  • Scavenger Addition: Divide the bulk solution into three equal streams.

    • Stream A: Add 5 mass equivalents (relative to the initial Pd catalyst load) of Si-Thiol.

    • Stream B: Add 5 mass equivalents of Si-TMT.

    • Stream C: Untreated Control (No scavenger).

  • Incubation: Stir all streams at 40 °C for 16 hours.

    • Causality: Elevated temperature provides the kinetic energy required to overcome the activation barrier of breaking the highly stable indazole-Pd coordination bonds.

  • Filtration: Filter each stream through a 0.45 µm PTFE membrane to remove the silica-bound Pd. Wash the filter cake with 2 volumes of THF to ensure no API is lost to physisorption.

  • Endpoint Verification (Validation Step 2): Analyze the filtrates via ICP-MS.

    • Self-Validation Logic: If Stream C (Untreated) shows a significant drop in Pd, precipitation occurred independently of the scavenger (indicating a false positive). If Stream C matches the Baseline, and Stream B shows <10 ppm, the chemisorption mechanism of Si-TMT is definitively validated.

Protocol 2: Fixed-Bed Reactor Scale-Up for Si-TMT

Objective: Continuous removal of Pd to minimize product loss and prevent mechanical silica degradation at scale.

Step-by-Step Methodology:

  • Column Packing: Slurry pack Si-TMT into a glass column using the process solvent.

    • Causality: Slurry packing prevents channeling and air pockets, ensuring uniform residence time and maximizing the theoretical plates of the scavenger bed.

  • Equilibration: Flush the packed bed with 5 column volumes (CV) of the process solvent.

  • Elution: Pump the indazole API solution through the bed at a strictly controlled flow rate of 0.5 CV/hour.

    • Causality: A slow flow rate ensures the contact time exceeds the kinetic rate of ligand exchange between the strongly bound indazole and the multidentate TMT ligand, driving the reaction to completion 5.

  • Recovery & Validation: Collect fractions. Perform a spot-check using direct ICP-MS. Pool fractions showing <5 ppm Pd.

Part 4: Logical Workflow Visualization

The following diagram maps the logical decision tree for processing an indazole API from crude reaction mixture to an ICH Q3D compliant product.

G A Crude Indazole Product (High Pd) B Aqueous Workup & Phase Separation A->B C Scavenger Treatment (Si-TMT or Si-Thiol) B->C D Filtration & ICP-MS C->D E Pd < 10 ppm? D->E F Crystallization E->F Yes G Optimize Scavenger (Increase Eq/Temp) E->G No H Compliant API (ICH Q3D) F->H G->C

Caption: Workflow for Pd residue removal from indazole APIs to meet ICH Q3D limits.

References

  • Triphase Pharma Solutions.
  • Google Patents.WO2006048746A2 - Methods for the removal of heavy metals.
  • Sopachem.
  • ACS Publications.
  • MDPI.Efficient and Selective Removal of Palladium from Simulated High-Level Liquid Waste Using a Silica-Based Adsorbent NTAamide(C8)/SiO2-P.

Sources

Optimization

strategies to avoid dehalogenation in palladium-catalyzed reactions

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are struggling with a persis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are struggling with a persistent and frustrating side reaction: hydrodehalogenation (or protodehalogenation).

When you invest expensive precursors into a Suzuki, Buchwald-Hartwig, or Heck coupling, watching your aryl halide get reduced to a simple arene is detrimental to both yield and downstream purification. This guide is designed to move beyond generic advice. We will dissect the mechanistic causality of dehalogenation, establish self-validating experimental protocols, and provide a definitive troubleshooting framework to keep your catalytic cycle on the productive pathway.

Mechanistic Overview: The "Why" Behind Dehalogenation

To stop dehalogenation, we must first understand its origin. Protodehalogenation typically occurs when the highly reactive aryl-palladium(II)-halide intermediate diverges from the desired transmetalation pathway. Instead, it undergoes a ligand exchange to form an Ar-Pd(II)-H (palladium-hydride) species[1]. This intermediate rapidly undergoes reductive elimination, yielding the undesired dehalogenated arene (Ar-H) and a Pd(0) species.

The hydride ( H− ) or proton ( H+ ) source is the critical variable. It can originate from:

  • Solvent Degradation: Solvents like DMF can degrade to formate (a known hydride donor), while alcohols can undergo β-hydride elimination[2].

  • Base-Mediated Hydride Transfer: Strong alkoxide bases (e.g., isopropoxide) can coordinate to palladium and undergo β-hydride elimination[3].

  • Trace Water: Moisture reacting with hygroscopic bases (like K3​PO4​ ) acts as a proton source, facilitating Pd-H formation[3].

CatalyticCycle Pd0 Pd(0) L(n) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation (Desired Pathway) ArPdX->Transmetalation Fast with Bulky Ligands BetaElim Hydride Transfer / β-Hydride Elimination ArPdX->BetaElim Slow Transmetalation / Protic Source ArPdR Ar-Pd(II)-R Transmetalation->ArPdR Product Ar-R (Cross-Coupled Product) ArPdR->Product Reductive Elimination Product->Pd0 ArPdH Ar-Pd(II)-H BetaElim->ArPdH Dehalogenation Ar-H (Hydrodehalogenation) ArPdH->Dehalogenation Reductive Elimination Dehalogenation->Pd0

Catalytic cycle showing the divergence of Ar-Pd(II)-X into the undesired protodehalogenation pathway.

Troubleshooting Guide & FAQs

Q1: I am observing >30% dehalogenation in my Suzuki-Miyaura coupling. What are the primary hydrogen sources I should eliminate? A: First, audit your solvent and base. If you are using DMF, DMA, or any alcohol (e.g., ethanol, isopropanol), switch immediately to an aprotic, non-coordinating solvent like anhydrous Toluene or 1,4-Dioxane[2]. Second, check your base. Strong alkoxide bases (like NaOtBu ) are notorious for β-hydride elimination. Switch to a weaker, anhydrous inorganic base such as K3​PO4​ or Cs2​CO3​ [3].

Q2: How does ligand selection influence the rate of dehalogenation? A: It is a matter of kinetics. If transmetalation and reductive elimination are slow, the catalyst has more time to find a hydride source. Bulky, electron-rich dialkylbiaryl phosphine ligands (the "Buchwald ligands" like XPhos, SPhos, or BrettPhos) enforce a highly active monoligated Pd(0) state[1]. Furthermore, their immense steric bulk forces the Pd(II) center to rapidly undergo product-forming reductive elimination, effectively outcompeting the slower background dehalogenation pathway[4].

Q3: My substrate is highly sterically hindered, and transmetalation is inherently slow. How can I protect the Ar-Pd(II)-X intermediate? A: When transmetalation is the bottleneck, you must maintain strictly anhydrous and anaerobic conditions. Even trace water in your K3​PO4​ will act as a proton source[3]. Bake your bases in a vacuum oven at 120 °C overnight, use freshly distilled solvents, and consider adding a halide scavenger (like Ag2​CO3​ ) to drive the transmetalation forward by precipitating the leaving group.

Quantitative Data: Parameter Optimization Summary

To illustrate the causality of these choices, below is a synthesized data matrix representing the coupling of a sterically hindered aryl chloride with an arylboronic acid. Notice how the combination of ligand bulk and solvent choice dictates the kinetic winner.

LigandBaseSolventCross-Coupling Yield (%)Dehalogenation Yield (%)Mechanistic Rationale
PPh3​ Na2​CO3​ EtOH / H2​O 20%45%Protic solvent acts as a massive hydride source; unhindered ligand fails to accelerate reductive elimination.
dppf KOtBu DMF40%35%DMF degrades to formate; alkoxide base undergoes β-hydride elimination.
SPhos K3​PO4​ (aq)Toluene75%15%Water in the base acts as a trace proton source, leading to minor dehalogenation[3].
XPhos K3​PO4​ (anhyd) Toluene 92% < 2% Steric bulk accelerates desired pathway[4]; strictly anhydrous conditions eliminate proton sources.

Experimental Protocols

To ensure a self-validating system, use the following step-by-step methodologies. These protocols are engineered specifically to suppress hydrodehalogenation in challenging substrates.

Protocol A: Optimized Anhydrous Suzuki-Miyaura Coupling

Designed for sterically hindered or electron-rich aryl halides prone to dehalogenation.

  • Preparation (Glovebox or Strict Schlenk Technique): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and finely milled, strictly anhydrous K3​PO4​ (2.0 equiv).

  • Catalyst Ligation: Add Pd2​(dba)3​ (1.0 mol%, 2.0 mol% Pd) and XPhos (4.0 mol%). Causality note: A 1:2 ratio of Pd to ligand ensures complete formation of the active monoligated L1​Pd(0) species, preventing under-ligated palladium clusters that are prone to degradation.

  • Solvent Addition: Seal the vial with a PTFE-lined septum. Evacuate and backfill with ultra-pure Argon (3x). Add anhydrous, degassed Toluene (to reach 0.2 M concentration) via syringe.

  • Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.

  • Validation: Quench with saturated aqueous NH4​Cl . Extract with EtOAc. Analyze the crude mixture via GC-MS or LC-MS. The absence of the Ar-H mass peak validates the exclusion of hydride sources.

Protocol B: Buchwald-Hartwig Amination Minimizing β-Hydride Elimination

Designed for coupling secondary amines where the amine itself can act as a hydride donor.

  • Base Selection: Avoid NaOtBu . Instead, use LiHMDS (Lithium hexamethyldisilazide, 1.2 equiv) as a non-nucleophilic base[1].

  • Catalyst Selection: Use the pre-formed tBuBrettPhos Pd G3 precatalyst (2 mol%). Causality note: G3 precatalysts rapidly generate the active Pd(0) species without requiring basic activation that could trigger early-stage dehalogenation.

  • Execution: Combine reagents in anhydrous 1,4-Dioxane (0.1 M) under Argon. Stir at 90 °C for 6 hours.

Troubleshooting Workflow

Use the following decision tree to systematically eliminate dehalogenation from your reactions.

DecisionTree Start Dehalogenation > 5%? CheckSolvent 1. Check Solvent Start->CheckSolvent Yes Success Optimized Yield Start->Success No SolventFix Switch from DMF/Alcohols to Toluene/Dioxane CheckSolvent->SolventFix CheckBase 2. Check Base SolventFix->CheckBase Still High? BaseFix Switch from Alkoxides to Anhydrous K3PO4/Cs2CO3 CheckBase->BaseFix CheckLigand 3. Check Ligand BaseFix->CheckLigand Still High? LigandFix Use Bulky, Electron-Rich Phosphines (XPhos, SPhos) CheckLigand->LigandFix LigandFix->Success Resolved

Decision tree for systematically identifying and eliminating sources of hydrodehalogenation.

References

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books. Royal Society of Chemistry. Available at:[Link]

  • Extracting Mechanistic Information from an Open Data Set for a Pharma-Relevant Suzuki–Miyaura Cross-Coupling Reaction. Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Indazole Functionalization

Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I frequently consult with researchers struggling with poor yields, unexpected regioselectivity, and substrate deg...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I frequently consult with researchers struggling with poor yields, unexpected regioselectivity, and substrate degradation when modifying the indazole scaffold. The indazole core is a privileged pharmacophore, but its multiple reactive sites (N1, N2, C3) demand precise thermodynamic and kinetic control.

This guide provides field-proven troubleshooting strategies and self-validating protocols, focusing on the critical parameter of reaction temperature to dictate regioselectivity and drive challenging C–H functionalizations.

Module 1: Troubleshooting Regioselective N-Alkylation (N1 vs. N2)

Frequently Asked Questions

Q1: Why does my indazole alkylation yield a 1:1 mixture of N1 and N2 isomers at room temperature? A1: The indazole ring exhibits annular tautomerism, existing in an equilibrium between the 1H-indazole and 2H-indazole forms. The 1[1]. At room temperature, direct alkylation is often kinetically controlled, leading to indiscriminate electrophilic attack on both nitrogens and resulting in a mixture of N1- and N2-substituted products[2].

Q2: How can I reliably push the reaction to >99% N1 selectivity? A2: Regioselectivity is highly dependent on the interplay between the base, solvent, and temperature. Using sodium hydride (NaH) in tetrahydrofuran (THF) establishes a strong preference for the N1 isomer. However, at room temperature, 3 due to an unmet activation energy barrier[3]. By elevating the reaction temperature to 50 °C, you provide the requisite kinetic energy to drive the reaction to completion (>95% yield) while strictly maintaining the thermodynamic >99:1 N1:N2 regiocontrol[3].

Q3: How do I definitively verify the regiochemistry of my N-alkylated product? A3: Relying solely on 1 H NMR shifts or TLC R f​ values is insufficient. The self-validating standard for assigning N1 vs. N2 regiochemistry is 2D Nuclear Magnetic Resonance (NMR), specifically 1[1]. In an HMBC spectrum, a distinct correlation between the C7a carbon of the indazole core and the protons of the alkyl group's proximal CH 2​ definitively confirms an N1-substituted isomer[1].

Quantitative Data: Temperature & Base Effects

Table 1: Optimization of N1/N2 Regioselectivity in Indazole Alkylation

SubstrateReagents / SolventTemp (°C)Yield (%)RegioselectivityCausality / Observation
Methyl 5-bromo-1H-indazole-3-carboxylateNaH, Alkyl Bromide / THF25 (RT)57%>99:1 (N1:N2)High selectivity, but insufficient thermal energy for full conversion[3].
Methyl 5-bromo-1H-indazole-3-carboxylateNaH, Alkyl Bromide / THF50 >95% >99:1 (N1:N2) Optimal thermal energy overcomes activation barrier; maintains thermodynamic N1 control[3].
Methyl 5-bromo-1H-indazole-3-carboxylateCs 2​ CO 3​ , Alkyl Tosylate / Dioxane90 90–98% N1 Exclusive High temperature with weaker base drives complete thermodynamic N1-alkylation[2].
Decision Workflow Visualization

N_Alkylation_Workflow Start Indazole N-Alkylation Base Select Base & Solvent Start->Base Temp Optimize Temperature Base->Temp N2_Select Mitsunobu Conditions (Favors N2 Isomer) Base->N2_Select PPh3, DIAD N1_Kinetic NaH / THF @ RT (Low Yield, High N1) Temp->N1_Kinetic Room Temp N1_Thermo NaH / THF @ 50 °C (>99% N1, High Yield) Temp->N1_Thermo Heat to 50 °C N1_Kinetic->N1_Thermo Increase Temp (Overcome Activation Energy)

Caption: Workflow for optimizing temperature and base to control indazole N-alkylation regioselectivity.

Protocol 1: Thermodynamically Controlled N1-Alkylation

Objective: Achieve >99% N1-selectivity using temperature-driven thermodynamic control.

  • Preparation : To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (nitrogen or argon),1[1].

  • Deprotonation : Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition : Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C[1].

  • Thermal Activation (Critical Step) : Gradually warm the reaction to room temperature, then heat to 50 °C . Stir at 50 °C for 12-24 hours.

    • Causality: Heating to 50 °C provides the kinetic energy necessary to overcome the activation barrier for complete conversion (increasing yield from ~57% to >95%) while maintaining the thermodynamic preference for the N1-isomer[3].

  • Self-Validation Checkpoint : Quench a micro-aliquot and analyze via LC-MS. Complete consumption of the starting material should be observed. Post-isolation, perform 2D HMBC NMR; a distinct correlation between the C7a carbon and the protons of the alkyl group's proximal CH 2​ definitively confirms N1-regiochemistry[1].

Module 2: Troubleshooting Direct C3–H Functionalization

Frequently Asked Questions

Q4: I am attempting a direct C3-acylation of a 2H-indazole. The reaction stalls at 50 °C but degrades at 130 °C. What is the optimal temperature window? A4: For oxidative cross-dehydrogenative coupling (CDC) using tert-butyl peroxybenzoate (TBPB), the 4[4]. TBPB acts as a radical initiator. A temperature of 110 °C provides the exact thermal energy required for homolytic cleavage of the peroxide bond to generate the acyl radical from the aldehyde. Lower temperatures fail to initiate the radical cascade, while temperatures exceeding 120-130 °C lead to non-specific thermal degradation of the indazole core[4].

Mechanistic Pathway Visualization

CH_Activation_Pathway Indazole 2H-Indazole Substrate Addition Acyl Radical Addition at C3 Position Indazole->Addition Radical TBPB Radical Initiation (Requires 110 °C) Radical->Addition Thermal Cleavage Oxidation Cross-Dehydrogenative Coupling (CDC) Addition->Oxidation Product C3-Acylated Indazole (High Yield) Oxidation->Product -[H]

Caption: Mechanistic pathway of temperature-dependent C3-H radical acylation of 2H-indazoles.

Protocol 2: TBPB-Promoted Regioselective Direct C-3 Acylation

Objective: Functionalize the C3-H position via oxidative cross-dehydrogenative coupling (CDC) without thermal degradation.

  • Preparation : In an oven-dried Schlenk tube, combine 2-phenyl-2H-indazole (0.5 mmol), the corresponding aldehyde (1.0 equiv), and4[4].

  • Thermal Radical Initiation (Critical Step) : Seal the tube under a nitrogen atmosphere and heat the mixture precisely to 110 °C for 24 hours[4].

    • Causality: TBPB requires 110 °C to undergo homolytic cleavage and generate the reactive acyl radical. Deviating from this temperature results in either reaction stalling (too cold) or substrate charring (too hot).

  • Workup : Cool to room temperature, evaporate the solvent under reduced pressure, and extract the crude product with ethyl acetate (3 × 20 mL) and water[4].

  • Self-Validation Checkpoint : Purify via silica gel chromatography. The structural integrity and C3-regioselectivity of the acylated 2H-indazole must be confirmed by the disappearance of the C3-H proton signal (typically a sharp singlet around δ 8.0–8.5 ppm) in the 1 H NMR spectrum.

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Indazole Intermediates

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with indazole-containing compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with indazole-containing compounds.

The Mechanistic Root of the Problem

Indazoles are privileged pharmacophores widely utilized in kinase inhibitors and CNS therapeutics[1]. However, their unique physicochemical properties often lead to severe solubility issues during synthesis, purification, and biological testing.

The root cause is structural: indazoles exist primarily as 1H and 2H tautomers, possessing both a strong hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2)[1]. This dual nature promotes a robust intermolecular hydrogen-bonding network. Combined with the extensive π−π stacking of their flat bicyclic aromatic core, indazoles exhibit exceptionally high crystal lattice energies (e.g., unsubstituted indazole has a melting point of 145–148 °C)[2]. Consequently, the thermodynamic barrier to dissolve the crystal lattice often exceeds the solvation energy provided by standard aqueous or organic solvents[3]. Furthermore, with pKa values of ~1.04 (indazolium cation) and ~13.86 (indazolate anion), indazoles remain strictly neutral across physiological and most reaction pH ranges, rendering simple pH adjustments ineffective for solubility enhancement[4].

Diagnostic Workflow

IndazoleSolubility Start Indazole Solubility Troubleshooting Phase1 Synthesis & Reaction Setup Start->Phase1 Phase2 Purification & Chromatography Start->Phase2 Phase3 Biological Assay & Formulation Start->Phase3 Sol1 N-Protection (THP, SEM, Boc) Phase1->Sol1 Disrupt H-bonding Sol2 Polar Aprotic Solvents (DMF, DMSO, NMP) Phase1->Sol2 Increase Solvation Sol3 Solid Loading (Celite/Silica) Phase2->Sol3 Prevent Column Clogging Sol4 Eluent Modifiers (MeOH/DCM) Phase2->Sol4 Increase Mobile Phase Polarity Sol5 Cyclodextrin (HP-β-CD) Phase3->Sol5 Hydrophobic Encapsulation Sol6 Surfactants/Co-solvents (Tween-80, PEG400) Phase3->Sol6 Lower Interfacial Tension

Diagnostic workflow for troubleshooting indazole solubility across synthesis, purification, and assays.

Frequently Asked Questions (FAQs)

Q1: Why does my indazole intermediate precipitate during cross-coupling reactions, even in polar aprotic solvents? A1: The high lattice energy of the indazole core often exceeds the solvation capacity of standard solvents. To overcome this, the most effective strategy is N-protection (e.g., THP, SEM, or Boc groups)[5]. By introducing a bulky, lipophilic group at the N1 or N2 position, you physically disrupt the intermolecular hydrogen-bonding network and break the crystal packing symmetry. This drastically lowers the lattice energy, rendering the intermediate highly soluble in organic solvents like THF, Toluene, or DCM, allowing your cross-coupling to proceed homogeneously.

Q2: My indazole crashes out on the silica column during purification. How can I prevent this? A2: Direct liquid loading of indazoles often fails because the loading solvent diffuses or evaporates, causing localized supersaturation and crystallization at the column head. To prevent this, utilize solid loading . Dissolve the compound in a strong solvent (e.g., DMF or hot THF/MeOH), add dry silica or Celite, and evaporate the solvent completely. This disperses the indazole as a thin, amorphous film over a massive surface area, preventing crystal lattice formation and allowing steady dissolution into the mobile phase.

Q3: My final deprotected indazole precipitates when I dilute my DMSO stock into the aqueous assay buffer. What are the best formulation strategies? A3: Because indazoles are neutral at pH 7.4[4], you cannot rely on ion-dipole interactions to force dissolution. When the DMSO stock hits water, the sudden increase in solvent polarity forces the hydrophobic indazole to aggregate. To prevent this, you must lower the thermodynamic barrier to aqueous dissolution:

  • Cyclodextrin Complexation: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a lipophilic inner cavity that encapsulates the hydrophobic indazole core, shielding it from water while the hydrophilic exterior maintains aqueous solubility[6].

  • Co-solvency & Surfactants: Adding 10% PEG400 or non-ionic surfactants like Tween-80 lowers the interfacial tension between the hydrophobic drug particles and the aqueous medium, preventing nucleation[6].

Standardized Troubleshooting Protocols

Protocol 1: N-Protection with THP to Enhance Organic Solubility

Tetrahydropyranyl (THP) protection is an environmentally friendly, low-cost method to disrupt indazole hydrogen bonding and drastically improve organic solubility[5].

Methodology:

  • Preparation: Suspend the insoluble indazole intermediate (1.0 eq) in a minimal amount of water containing 2% (w/w) Tween-20. The surfactant forms aqueous micelles that slightly increase the baseline solubility of the starting material[5].

  • Reagent Addition: Add 3,4-Dihydro-2H-pyran (DHP, 1.2 eq) and a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.1 eq).

  • Reaction: Stir the mixture at room temperature for 4–12 hours.

  • Workup: Extract the mixture with Ethyl Acetate (3x). The THP-protected indazole will partition entirely into the organic layer due to its newly acquired lipophilicity. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Step: Monitor the reaction via TLC or LC-MS. The successful addition of the THP group will result in a significant shift to a higher Rf value (less polar) on TLC, confirming the disruption of hydrogen bonding. The protocol is self-validating when the previously insoluble suspension becomes a clear, homogeneous solution.

Protocol 2: Preparation of Indazole-Cyclodextrin Inclusion Complexes for Aqueous Assays

When direct dissolution in aqueous buffers is unsuccessful, forming an inclusion complex with HP-β-CD is a highly effective rescue strategy[6].

Methodology (Kneading Method):

  • Paste Formation: Weigh the required amount of HP-β-CD (typically a 1:1 to 1:5 molar ratio of drug to cyclodextrin). Slowly add a small amount of an ethanol/water (1:1) solution and triturate with a mortar and pestle to form a uniform paste[6].

  • Incorporation: Add the weighed, poorly soluble indazole intermediate to the paste.

  • Kneading: Continue kneading the mixture for 45–60 minutes. If the paste becomes too dry, add a few more drops of the ethanol/water solution to maintain consistency[6].

  • Drying & Reconstitution: Dry the resulting solid dispersion under a vacuum. Reconstitute the dried powder in your final aqueous assay buffer.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) or visual inspection against a strong light source. A successful inclusion complex will yield a completely transparent solution with no Tyndall effect (scattering of light), validating that the indazole is encapsulated at the molecular level rather than suspended as nanoparticles.

Quantitative Data Summaries

Table 1: Impact of N-Protection on Physicochemical Properties

Indazole StateIntermolecular H-BondingCrystal Lattice EnergySolubility in DCM/THFDownstream Application
Unprotected (1H/2H) Strong (Donor & Acceptor)HighPoorFinal assay testing
THP-Protected Eliminated (Acceptor only)LowExcellentCross-coupling, Alkylation
SEM-Protected Eliminated (Acceptor only)Very Low (Oily)ExcellentLithiation, Metallation
Boc-Protected Eliminated (Acceptor only)LowGoodElectrophilic aromatic substitution

Table 2: Recommended Co-Solvent & Excipient Strategies for Aqueous Assays

StrategyCompositionMechanism of ActionBest For
Cyclodextrin Complexation 10-20% HP-β-CD in BufferHydrophobic encapsulation of the indazole core[6]In vivo dosing, cell-based assays
Co-solvency 10% DMSO, 40% PEG 400, 50% WaterLowers dielectric constant of the medium[6]Biochemical assays, PK studies
Surfactant Addition 0.1 - 1.0% Tween-80 in BufferMicellar solubilization, lowers interfacial tension[6]High-throughput screening (HTS)

References

  • A mild and efficient THP protection of indazoles and benzyl alcohols in water - ResearchGate.[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI. [Link]

  • Indazole - Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Iodo vs. 3-Bromoindazoles in Palladium-Catalyzed Cross-Coupling

Strategic Context in Drug Development C3-functionalized indazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and anticancer agents. For late-stage func...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

C3-functionalized indazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and anticancer agents. For late-stage functionalization, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is the industry standard. However, the choice of the halogen precursor—specifically 3-iodoindazole versus 3-bromoindazole—fundamentally dictates the synthetic trajectory.

As a Senior Application Scientist, I consistently observe that while 3-bromoindazoles are often more commercially accessible and chemically stable, 3-iodoindazoles offer superior kinetic profiles. This guide objectively evaluates the reactivity differences between these two substrates, providing causality-driven insights and validated protocols to optimize your cross-coupling workflows.

Mechanistic Causality: The Oxidative Addition Paradigm

The fundamental divergence in reactivity between 3-iodo and 3-bromoindazoles is governed by the Bond Dissociation Energy (BDE) of the C3–X bond[1].

In any palladium-catalyzed cross-coupling, the rate-determining step for unactivated substrates is typically the oxidative addition of the Pd(0) active species into the carbon-halogen bond.

  • 3-Iodoindazoles (Lower BDE): The C–I bond is significantly weaker than the C–Br bond. This facilitates rapid oxidative addition, allowing reactions to proceed under milder conditions (lower temperatures, shorter times) and often with simpler, less expensive phosphine ligands[2][3].

  • 3-Bromoindazoles (Higher BDE): The stronger C–Br bond presents a higher kinetic barrier. To drive oxidative addition, the system requires elevated thermal energy and highly active, sterically demanding electron-rich ligands (e.g., Xantphos, BINAP) to stabilize the transition state[4][5].

G Pd0 Pd(0) Active Catalyst OxAdd_I Fast Oxidative Addition 3-Iodoindazole (Low BDE) Pd0->OxAdd_I C-I Bond OxAdd_Br Slow Oxidative Addition 3-Bromoindazole (High BDE) Pd0->OxAdd_Br C-Br Bond Transmetal Transmetalation (Boronic Acid / Amine) OxAdd_I->Transmetal OxAdd_Br->Transmetal RedElim Reductive Elimination C3-Functionalized Indazole Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration

Pd-Catalyzed Cycle: Oxidative Addition Divergence for 3-Haloindazoles

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the two substrates across standard cross-coupling modalities. The data highlights the necessity of ligand tuning when utilizing 3-bromoindazoles[4][5][6].

Reaction TypeSubstrateOptimal Catalyst SystemTypical ConditionsAvg. YieldKinetic & Synthetic Observations
Suzuki-Miyaura 3-Iodo-1H-indazolePd(OAc)₂, K₂CO₃DMA, 100°C, 2-4h75-95%Rapid conversion; highly tolerant of unprotected indazole NH[6].
Suzuki-Miyaura 3-Bromo-1H-indazolePd(OAc)₂, K₂CO₃DMA, 100°C, 12-24h40-60%Sluggish oxidative addition; prone to proto-dehalogenation side reactions.
Buchwald-Hartwig 3-Iodo-1H-indazoleCu or Pd cat.Microwave, 120°C, 30m50-85%Microwave irradiation highly effective; excellent for secondary amines[5].
Buchwald-Hartwig 3-Bromo-1H-indazolePd(OAc)₂, Xantphos1,4-Dioxane, Reflux, 6-24h60-88%Strictly requires bidentate ligands (Xantphos) to enforce reductive elimination[4].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate in-process visual and analytical cues to verify that the mechanistic steps (e.g., catalyst activation) are occurring as intended.

Protocol A: High-Reactivity Suzuki-Miyaura Coupling (Using 3-Iodo-1H-indazole)

Designed for rapid library generation where mild conditions are paramount.

  • Reagent Charging: To an oven-dried Schlenk flask, add 3-iodo-1H-indazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is selected as a mild base that facilitates the transmetalation of the boronic acid without deprotonating the indazole NH, which could otherwise poison the catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

    • Validation Check: The solid mixture should exhibit the bright yellow color characteristic of intact Pd(PPh₃)₄. A green or black hue indicates oxidation to Pd(II) or Pd black, requiring a fresh catalyst batch.

  • Solvent & Degassing: Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v). Purge the suspension with Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the competing homocoupling of the boronic acid and the premature oxidation of the Pd(0) species.

  • Reaction Execution: Heat the mixture to 90°C for 2-4 hours.

    • Validation Check: Monitor the reaction via LC-MS. The disappearance of the 3-iodoindazole peak ( m/z [M+H]⁺ 245) and the emergence of the product mass confirms complete oxidative addition and cross-coupling.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc.

Protocol B: Ligand-Enabled Buchwald-Hartwig Amination (Using 3-Bromo-1H-indazole)

Designed to overcome the high BDE of the C-Br bond using specialized bidentate ligands.

  • Reagent Charging: In a thick-walled reaction vial, combine 3-bromo-1H-indazole (1.0 equiv), the desired amine (1.2 equiv), and Cs₂CO₃ (2.8 equiv)[4].

    • Causality: Cs₂CO₃ provides the necessary basicity and solubility in organic solvents to effectively deprotonate the amine coordinated to the palladium complex during the catalytic cycle.

  • Catalyst & Ligand Assembly: Add Pd(OAc)₂ (10 mol%) and Xantphos (12 mol%).

    • Causality: The large bite angle of Xantphos forces the palladium intermediate into a geometry that drastically accelerates reductive elimination (forming the C–N bond) while suppressing unwanted β-hydride elimination.

  • Reaction Execution: Suspend the reagents in anhydrous 1,4-dioxane, purge with Argon, seal, and heat to reflux for 6-24 hours.

    • Validation Check: The initial red/brown suspension will transition to a dark, homogeneous mixture as the active Pd(0)-Xantphos complex is generated. Monitor via TLC (EtOAc/cyclohexane) until the 3-bromoindazole spot is consumed.

  • Workup: Dilute the cooled mixture with EtOAc, wash with brine, dry over MgSO₄, and purify the crude material via flash column chromatography.

Strategic Considerations: N-Protection and Chemoselectivity

When working with indazoles, the N1/N2 positions present significant chemoselectivity challenges. The free NH of a 1H-indazole can coordinate to the palladium center, potentially poisoning the catalyst or participating in competing intermolecular N-arylation[7].

  • With 3-Iodoindazoles: Because the C–I oxidative addition is extremely fast, the cross-coupling cycle outpaces side reactions. Consequently, 3-iodoindazoles can frequently be coupled without protecting the indazole nitrogen[6].

  • With 3-Bromoindazoles: The sluggish nature of the C–Br oxidative addition means the catalyst spends more time in states vulnerable to poisoning or side reactions. Therefore, when using 3-bromoindazoles, N-protection (e.g., THP, Boc, or alkylation) is highly recommended to maintain high yields[4][7].

  • A Note on Boc Deprotection: Be aware that highly electron-withdrawing groups on the indazole core (e.g., 5-nitro) can trigger spontaneous N-Boc deprotection under the basic conditions of a Suzuki coupling, severely diminishing yields[8]. In such cases, switching to a THP protecting group or utilizing the unprotected 3-iodo variant is advised.

References

  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig CN Coupling Reaction, thieme-connect.de,
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boron
  • Direct C-3-Arylations of 1H-Indazoles, researchg
  • Pd- and Cu-catalyzed C–H arylation of indazoles, researchg
  • 3-Bromo-1-(2-methoxyethyl)-1H-indazole, benchchem.com,
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
  • Au-catalyzed synthesis of heterocycles, researchg
  • 17.
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles, researchg

Sources

Comparative

LC-MS Purity Assessment of Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate: A Column Chemistry Comparison Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Professionals Document Type: Method Development & Comparison Guide Executive Summary The robust characterization of active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Professionals Document Type: Method Development & Comparison Guide

Executive Summary

The robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development [1]. Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate is a critical, highly functionalized intermediate often utilized in the synthesis of kinase inhibitors and synthetic cannabimimetic derivatives.

Assessing the purity of this compound presents two distinct analytical challenges:

  • Positional Isomerism: Alkylation of the indazole core frequently yields a mixture of N1-alkylated (target) and N2-alkylated (impurity) isomers.

  • Halogenation: The presence of the bulky, highly polarizable iodine atom at the C3 position alters the molecule's interaction with standard reversed-phase (RP) stationary phases.

This guide objectively compares the performance of standard Alkyl (C18) stationary phases against Biphenyl stationary phases for the LC-MS purity assessment of this compound, providing a self-validating experimental protocol and quantitative performance data.

The Analytical Challenge: Causality in Chromatographic Behavior

To design an effective LC-MS method, we must first understand the physicochemical nature of the target and its synthetic byproducts.

The N1 vs. N2 Isomer Dilemma

During the synthesis of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate, the reaction of 3-iodo-1H-indazole with ethyl bromoacetate proceeds via nucleophilic substitution. Due to the tautomeric nature of indazole, alkylation occurs at both the N1 and N2 positions.

These isomers possess identical exact masses ( m/z 330.9943 for [M+H]+ ) and nearly identical hydrophobicities. When subjected to standard C18 (Octadecylsilane) chromatography, separation is driven purely by dispersive (hydrophobic) interactions. Because the hydrophobic surface area of the N1 and N2 isomers is virtually indistinguishable, C18 columns typically yield severe co-elution [2].

The Biphenyl Advantage

To resolve these isomers, we must exploit orthogonal retention mechanisms. Biphenyl stationary phases offer enhanced π−π interactions, dipole-dipole interactions, and shape selectivity.

  • Electronic Distribution: The N1 and N2 isomers have distinct π -electron distributions and dipole moments. The biphenyl phase differentially interacts with these distinct electron clouds.

  • Iodine Polarizability: The iodine atom at C3 is highly polarizable. The π -system of the biphenyl ligand induces a temporary dipole in the iodine atom, enhancing retention and selectivity (dispersion forces) far beyond what a purely aliphatic C18 chain can achieve.

Experimental Methodology: A Self-Validating Protocol

The following protocol establishes a self-validating system. By incorporating blank injections, system suitability standards (reserpine), and high-resolution mass spectrometry (HRMS), the method internally verifies both chromatographic integrity and mass accuracy before sample data is processed.

Reagents and Sample Preparation
  • Target Sample: Crude ethyl 2-(3-iodo-1H-indazol-1-yl)acetate (spiked with 5% N2-isomer, 2% de-iodinated impurity, and 2% hydrolysis product for method validation).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Water ( H2​O ), and Formic Acid (FA) [3].

  • Diluent: 50:50 H2​O :MeCN.

  • Preparation: Dissolve the sample to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

LC Parameters (Comparison Setup)

Both columns were tested under identical gradient conditions to isolate the effect of the stationary phase chemistry.

  • System: Agilent 1290 Infinity II UHPLC

  • Column A (Standard): ZORBAX Eclipse Plus C18 (50 × 2.1 mm, 1.8 µm)

  • Column B (Alternative): Kinetex Biphenyl (50 × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% FA in H2​O

  • Mobile Phase B: 0.1% FA in MeCN

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% 95% B

    • 6.0 - 7.5 min: 95% B

    • 7.5 - 7.6 min: 95% 5% B

    • 7.6 - 10.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1.0 µL

MS Parameters
  • System: Agilent 6545 Q-TOF MS

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3500 V

  • Drying Gas Temp: 320 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Mass Range: m/z 100 - 1000

Performance Comparison & Data Presentation

Chromatographic Performance: C18 vs. Biphenyl

The critical quality attribute (CQA) for this method is the resolution ( Rs​ ) between the N1 target and the N2 impurity. According to ICH Q2(R1) guidelines, baseline resolution requires an Rs​≥1.5 [4].

Table 1: Chromatographic Comparison of Target and Impurities

Analyte / ImpurityFormulaC18 Retention Time (min)C18 Resolution ( Rs​ )Biphenyl Retention Time (min)Biphenyl Resolution ( Rs​ )
Hydrolysis Product (Acid) C9​H7​IN2​O2​ 2.85N/A2.92N/A
De-iodinated Impurity C11​H12​N2​O2​ 3.404.13.155.8
N2-Isomer (Impurity) C11​H11​IN2​O2​ 4.821.14.552.8
N1-Isomer (Target) C11​H11​IN2​O2​ 4.901.1 4.882.8

Data Analysis: The C18 column failed to provide baseline resolution ( Rs​ = 1.1) between the N1 and N2 isomers, leading to an inaccurate purity assessment (integration overlap). The Biphenyl column successfully separated the isomers ( Rs​ = 2.8) by leveraging the differential π−π stacking of the N1/N2 indazole geometries.

High-Resolution Mass Spectrometry (HRMS) Profiling

Unlike chlorine or bromine, iodine is monoisotopic ( 127I ), meaning it does not produce a characteristic M/M+2 isotopic doublet. However, it possesses a significant mass defect. HRMS is required to confidently assign the formulas based on exact mass.

Table 2: HRMS Identification of Eluting Peaks (Biphenyl Column)

Peak AssignmentExact Mass (Da)Observed [M+H]+ Mass Error (ppm)Characteristic Fragments ( m/z )
Hydrolysis Product301.9552302.9631+0.3256.95 (Loss of HCOOH)
De-iodinated Impurity204.0899205.0975-1.0131.06 (Indazole core)
N2-Isomer329.9865330.9940-0.9256.95 (Loss of C3​H6​O2​ )
N1-Isomer (Target)329.9865330.9944+0.3256.95 (Loss of C3​H6​O2​ )

Method Validation & Decision Workflow

To ensure continuous trustworthiness of the analytical data, the following logic gate is applied to every batch analysis. The workflow relies on system suitability checks prior to sample evaluation.

LCMS_Workflow Start Sample Prep & Filtration (0.22µm) SysSuit System Suitability (Reserpine & Blank) Start->SysSuit LC Biphenyl UHPLC Separation SysSuit->LC MS HRMS ESI+ Data Acquisition LC->MS Data Integration & Mass Defect Filter MS->Data Decision Target Purity > 99.0%? N1/N2 Rs > 1.5? Data->Decision Pass Batch Approved for Downstream Use Decision->Pass Yes Fail Reject / Send to Prep-HPLC Decision->Fail No

Automated LC-MS Method Validation and Batch Approval Workflow

Conclusion

For the purity assessment of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate, standard C18 column chemistries are insufficient due to their inability to resolve the N1 and N2 positional isomers. By transitioning to a Biphenyl stationary phase , analysts can leverage orthogonal π−π and dipole interactions to achieve baseline resolution ( Rs​ = 2.8). When coupled with HRMS to account for the monoisotopic nature of the iodine substituent, this method provides a highly trustworthy, self-validating framework for pharmaceutical quality control.

References

  • National Center for Biotechnology Information (PMC). (2015). A synthetic cannabinoid FDU-NNEI, two 2H-indazole isomers of synthetic cannabinoids AB-CHMINACA and NNEI indazole analog... Forensic Toxicology. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from[Link]

Validation

biological activity comparison of 1H-indazole vs 2H-indazole derivatives

Decoding the Indazole Scaffold: A Comparative Biological and Physicochemical Guide to 1H- vs. 2H-Indazole Derivatives As a privileged bicyclic heteroaromatic scaffold, indazole (benzopyrazole) is a cornerstone in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Indazole Scaffold: A Comparative Biological and Physicochemical Guide to 1H- vs. 2H-Indazole Derivatives

As a privileged bicyclic heteroaromatic scaffold, indazole (benzopyrazole) is a cornerstone in medicinal chemistry, particularly in the design of targeted kinase inhibitors and anti-inflammatory therapeutics[1]. The indazole ring predominantly exists in two tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is thermodynamically more stable due to its benzenoid aromatic character, the 2H-tautomer (exhibiting ortho-quinoid characteristics) offers unique physicochemical properties, including altered hydrogen-bond directionality and higher dipole moments[1][2].

As a Senior Application Scientist, I have structured this guide to objectively compare the biological activities of 1H- and 2H-indazole derivatives. More importantly, this guide dissects the structural causality behind their performance and outlines the self-validating experimental protocols required to evaluate these compounds accurately.

Physicochemical Causality in Drug Design

The subtle shift of a proton (or alkyl substituent) from the N1 to the N2 position fundamentally alters the molecule's electronic distribution, which directly dictates how the drug interacts with biological targets.

  • Thermodynamic Stability & Lipophilicity: 1H-indazoles are generally more stable and lipophilic, making them excellent bioisosteres for indole or phenol rings in fragment-based drug discovery[3]. They are less vulnerable to phase I and II metabolism compared to phenols[3].

  • Dipole Moment & Basicity: 2H-indazoles possess a significantly higher basicity and dipole moment[2]. This translates to different solubility profiles and unique binding modes within the ATP-binding pockets of kinases. By projecting substituents differently into the solvent-exposed regions of a receptor, 2H-indazoles often provide a pathway to navigate around crowded intellectual property spaces while maintaining or enhancing target affinity[2][4].

Table 1: Physicochemical Comparison of Methyl-Substituted Indazole Isomers [2]

Property1-Methyl-1H-indazole2-Methyl-2H-indazoleCausality in Biological SystemsBasicity (pKb)0.422.02Alters physiological ionization, affecting membrane permeability and oral bioavailability.Dipole Moment (D)1.503.40Influences the strength of dipole-dipole interactions with target receptor residues.Aromatic CharacterBenzenoidOrtho-quinoidDictates π π stacking geometries with aromatic amino acids (e.g., Phe, Tyr) in binding pockets.

Biological Activity Profiles

Both isomers exhibit profound biological activities, but their target affinities diverge based on their structural geometries. 1H-indazoles are predominantly explored for robust antitumor properties (e.g., FDA-approved drugs like Pazopanib and Axitinib)[4][5]. Conversely, 2H-indazoles are increasingly investigated for a broader array of activities, including antimicrobial, anti-inflammatory, and selective kinase inhibition[6].

Table 2: Comparative In Vitro Antiproliferative Activity (IC50) of Representative Indazole Derivatives [6]

Compound TypeCancer Cell LineIC50 (µM)Primary Mechanism
1H-Indazole (Cmpd 2f) A549 (Lung)0.89Kinase Inhibition (EGFR/VEGFR)
1H-Indazole (Cmpd 2f) MCF-7 (Breast)0.43Kinase Inhibition (EGFR/VEGFR)
1H-Indazole (Cmpd 6o) K562 (Leukemia)5.15Apoptosis induction
2H-Indazole (Analogues) VariousBroadTargeted PI3K / Antimicrobial

Note: While 1H-indazoles dominate the oncology space, 2H-indazole derivatives often demonstrate comparable or superior efficacy in specific phenotypic assays, particularly where the N2-substitution optimally projects into a solvent-exposed region of a kinase pocket[2].

Mechanistic Pathways & Workflows

To visualize the strategic deployment of these scaffolds, the following diagrams outline the discovery workflow and the primary signaling pathways targeted by indazole derivatives.

G Start Indazole Scaffold Design Synthesis Regioselective Synthesis Start->Synthesis Target-driven Isomer1H 1H-Indazole (Thermodynamically Stable) Synthesis->Isomer1H Isomer2H 2H-Indazole (Higher Dipole Moment) Synthesis->Isomer2H Assay In Vitro Screening (Kinase / MTT Assays) Isomer1H->Assay H-bond vectors Isomer2H->Assay Unique IP space Hit Hit Identification & Lead Optimization Assay->Hit Activity & Selectivity

Workflow for the regioselective discovery and biological validation of indazole isomers.

Pathway Ligand EGF / VEGF Receptor Receptor Tyrosine Kinase (EGFR / VEGFR) Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation Indazole 1H-/2H-Indazole Derivatives Indazole->Receptor Competitive ATP Inhibition Indazole->PI3K Direct Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Blocked by Indazoles

Simplified EGFR/PI3K signaling pathway illustrating indazole derivative inhibition.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity and reproducibility, the biological evaluation of indazole derivatives must employ self-validating experimental designs. A protocol is only as reliable as its internal controls.

Protocol A: In Vitro Antiproliferative Assessment (MTT Assay)

Purpose: To quantify the metabolic viability of cancer cell lines following exposure to 1H- and 2H-indazole derivatives[2][6]. Causality & Validation: The MTT assay relies on the reduction of a tetrazolium salt to formazan by metabolically active cells. To prevent false positives from compound auto-fluorescence or solvent toxicity, strict vehicle controls and reference standards are mandatory.

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion and exponential growth phase entry.

  • Compound Preparation: Dissolve 1H- and 2H-indazole derivatives in sterile DMSO to create 10 mM stock solutions. Crucial Step: Perform serial dilutions in complete culture media ensuring the final DMSO concentration does not exceed 0.5% (v/v). Higher DMSO concentrations induce cellular toxicity, confounding the IC50 determination.

  • Treatment & Controls:

    • Test Wells: Add diluted indazole compounds (ranging from 0.01 µM to 100 µM).

    • Negative Control: Media with 0.5% DMSO (Vehicle control to establish the 100% viability baseline).

    • Positive Control: A known clinical inhibitor (e.g., Gefitinib or Doxorubicin) to validate assay sensitivity.

  • Incubation: Incubate the plates for 48 to 72 hours. The duration must align with the doubling time of the specific cell line to accurately capture anti-mitotic effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mechanistic Insight: Mitochondrial succinate dehydrogenase in living cells cleaves the tetrazolium ring, forming purple formazan crystals[2].

  • Solubilization & Readout: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of pure DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Cell-Free Kinase Inhibition Assay (ADP-Glo)

Purpose: To determine the direct biochemical IC50 of indazole isomers against specific kinases (e.g., VEGFR-2, EGFR)[4]. Causality & Validation: Cell-based assays cannot distinguish between poor cell permeability and poor target affinity. A cell-free assay isolates the binding event, providing direct structure-activity relationship (SAR) data.

  • Enzyme/Substrate Mix: Combine the purified recombinant kinase domain with its specific peptide substrate in a kinase assay buffer (containing MgCl₂, DTT, and BSA to prevent non-specific plastic binding).

  • Compound Pre-incubation: Add the indazole derivatives (in a concentration gradient) to the enzyme mix and incubate for 15 minutes at room temperature. Why? This allows the compound to equilibrate within the ATP-binding pocket before the reaction is initiated.

  • Reaction Initiation: Add ultra-pure ATP (at a concentration equal to the enzyme's Km​ for ATP) to initiate the phosphorylation reaction. Incubate for 60 minutes.

  • Detection: Use an ADP-Glo reagent to deplete unreacted ATP, followed by a kinase detection reagent that converts the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction.

  • Data Analysis: Luminescence is directly proportional to kinase activity. Plot the dose-response curve to extract the absolute biochemical IC50.

Conclusion

The strategic selection between 1H- and 2H-indazole scaffolds is a nuanced decision in drug discovery. While 1H-indazoles offer predictable thermodynamic stability and established binding paradigms, the 2H-isomers provide a gateway to novel physicochemical profiles, altered lipophilicity, and distinct intellectual property opportunities[2]. Rigorous, self-validating biological assays are paramount to translating these structural nuances into viable therapeutic leads.

References

  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Benchchem. 2

  • Indazoles in Drug Discovery. PharmaBlock. 3

  • Investigating the comparative bioactivity of indazole regioisomers. Benchchem. 6

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC (NIH). 1

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed (NIH). 5

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. 4

Sources

Comparative

Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions of Iodoindazoles

Executive Summary The functionalization of the indazole scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology and immunology. Among halogenated precursors, 3-iodoindazoles offer an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indazole scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology and immunology. Among halogenated precursors, 3-iodoindazoles offer an optimal balance of stability and reactivity for palladium-catalyzed cross-coupling. However, the unique electronic properties of the indazole ring demand careful catalyst selection. This guide provides an objective, data-driven comparison of palladium catalysts for the Suzuki-Miyaura coupling of iodoindazoles, detailing the mechanistic causality behind catalyst performance, optimized experimental protocols, and troubleshooting logic.

Mechanistic Rationale: The Reactivity of 3-Iodoindazoles

The reactivity of a specific carbon-halogen bond on the indazole ring is governed by a combination of electronic and steric factors. The C3 position is highly electron-deficient, making the initial oxidative addition to the active palladium(0) species highly favorable and often facile[1].

Despite this rapid first step, the subsequent transmetalation and reductive elimination stages frequently become kinetic bottlenecks. When these steps are slow, the active palladium species is vulnerable to degradation. Monodentate ligands (e.g., triphenylphosphine) can dissociate at elevated temperatures, leaving the palladium center coordinatively unsaturated. This leads to the agglomeration of bare Pd(0) atoms into inactive metallic clusters, visually identifiable as "palladium black"[2]. Consequently, the architectural choice of the palladium ligand—specifically its denticity, bite angle, and electronic properties—dictates the survival and turnover frequency of the catalytic cycle.

Comparative Catalyst Performance

Empirical data and theoretical calculations reveal stark differences in the performance of various palladium sources. The table below synthesizes quantitative data comparing common catalysts in the Suzuki-Miyaura coupling of 3-iodoindazoles[2][3][4][5].

Catalyst SystemLigand ArchitectureOptimal Solvent SystemTemp / TimeAvg. Yield (%)Mechanistic Insight & Performance Notes
Pd(PPh₃)₄ Monodentate (PPh₃)Dioxane/H₂O (Microwave)120 °C / 40 min75–87%Excellent for rapid vinylation under microwave irradiation. However, prolonged conventional heating leads to ligand dissociation and rapid Pd(0) black formation[3].
PdCl₂(dppf) Bidentate (Ferrocene-based)DME or Dioxane/H₂O80–100 °C / 2–15 h85–95%Top Performer: The large bite angle of the dppf ligand enforces a cis-geometry, drastically lowering the activation energy for reductive elimination[2][5].
PdCl₂(dtbpf) Bidentate (Bulky, Electron-rich)BMImBF₄ / H₂O80 °C / 2–4 h70–85%Highly active, but theoretical calculations show a slightly higher energy barrier for intermediate formation compared to dppf due to extreme steric bulk[2].
Pd(OAc)₂ None (Simple Salt)BMImBF₄ / H₂O80 °C / 2–4 h40–60%Poor stability in standard solvents. Requires immobilization in ionic liquids to prevent rapid catalyst death[2].

Pathway Visualization: The Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting exactly where specific ligand architectures exert their stabilizing effects to prevent reaction stalling.

MechanisticPathway Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Facile at electron-deficient C3) Pd0->OxAdd 3-Iodoindazole PdII_1 Trans-Pd(II)(Indazole)(I)L_2 OxAdd->PdII_1 Base Base Exchange (Halide to OH/OR) PdII_1->Base Base (e.g., K3PO4) PdII_2 Trans-Pd(II)(Indazole)(OR)L_2 Base->PdII_2 TransMet Transmetalation (Boronic Acid) PdII_2->TransMet R-B(OH)2 PdII_3 Cis-Pd(II)(Indazole)(R)L_2 (Enforced by dppf bite angle) TransMet->PdII_3 RedElim Reductive Elimination (Accelerated by bidentate ligands) PdII_3->RedElim RedElim->Pd0 Product Release

Caption: Catalytic cycle of Suzuki-Miyaura coupling for 3-iodoindazoles.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following protocols are designed as self-validating systems. Researchers must observe specific physical changes to confirm the health of the catalytic cycle.

Protocol A: Microwave-Assisted Vinylation using Pd(PPh₃)₄[3][4]

Best for: Rapid synthesis where prolonged heating is detrimental.

  • Preparation: In an oven-dried microwave vial, combine 3-iodo-1H-indazole (1.0 equiv), pinacol vinyl boronate (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Degassing: Add 1,4-dioxane (0.2 M) and 2M aqueous Na₂CO₃ (3.0 equiv). Purge the solution with argon for 10 minutes.

    • Causality: Oxygen promotes the homocoupling of boronic acids and accelerates the oxidation of the phosphine ligands, destroying the catalyst.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 40 minutes.

  • Self-Validation Check: Upon completion, the reaction mixture should be a clear yellow-to-orange solution. If a heavy black precipitate is observed, the Pd(PPh₃)₄ has degraded prematurely; consider switching to Protocol B.

  • Workup: Dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: High-Efficiency Arylation using PdCl₂(dppf) in Ionic Liquids[2]

Best for: Complex, sterically hindered boronic acids requiring longer reaction times.

  • Preparation: To a Schlenk flask, add 3-iodo-1H-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and PdCl₂(dppf) (2 mol%).

  • Solvent System: Add a degassed mixture of BMImBF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) and water (4:1 ratio).

    • Causality: The ionic liquid acts as a highly polar stabilizing matrix for the palladium nanoparticles and ionic intermediates, drastically extending catalyst lifetime and preventing Pd(0) agglomeration[2]. Water is essential to dissolve the phosphate base and activate the boronic acid for transmetalation.

  • Reaction: Stir at 80 °C for 2 to 15 hours. Monitor via LC-MS.

  • Self-Validation Check: The biphasic nature of the workup allows the product to be extracted into diethyl ether, while the active palladium catalyst remains immobilized in the heavier ionic liquid layer, allowing for direct catalyst recycling.

Troubleshooting & Optimization Logic

When coupling electron-deficient iodoindazoles, failures are rarely due to oxidative addition. Instead, issues arise downstream. Use the following decision tree to diagnose and resolve low conversion rates[6].

Troubleshooting Start Issue: Low Conversion / No Product CheckCat Observation: Is the reaction mixture turning black? Start->CheckCat CatDead Yes: Pd Black Formation (Catalyst Deactivation) CheckCat->CatDead Visual Confirmation CheckBase No: Check Base & Solvent Compatibility CheckCat->CheckBase Solution remains clear/yellow UseIL Solution: Switch to bidentate ligand (dppf) or use Ionic Liquid (BMImBF4) CatDead->UseIL BaseWeak Issue: Poor Transmetalation Kinetics CheckBase->BaseWeak ChangeBase Solution: Use stronger base (Cs2CO3/K3PO4) and add H2O to solvent BaseWeak->ChangeBase

Caption: Troubleshooting logic for low conversion in iodoindazole couplings.

Sources

Validation

A Senior Application Scientist's Guide to Indazole Formylation: Moving Beyond Vilsmeier-Haack

For researchers, synthetic chemists, and professionals in drug development, the indazole scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs and clinical candidates underscores th...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the indazole scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs and clinical candidates underscores the critical need for robust and versatile synthetic methodologies. The introduction of a formyl group at the C3 position of the indazole nucleus is a particularly valuable transformation, as the resulting aldehyde serves as a versatile handle for further molecular elaboration.

For decades, the Vilsmeier-Haack reaction has been a go-to method for the formylation of electron-rich aromatic systems. However, its application to the indazole ring system is fraught with challenges, often leading to low yields or complete failure, particularly with 2H-indazoles.[1] This guide provides an in-depth comparison of viable alternative methods to the Vilsmeier-Haack formylation of indazoles, offering detailed experimental protocols, comparative data, and mechanistic insights to empower chemists in their synthetic endeavors.

The Vilsmeier-Haack Reaction: A Formidable Challenge for Indazoles

The classical Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic species readily attacks electron-rich aromatic rings. However, the indazole nucleus presents a more complex electronic landscape. The lone pair of electrons on the N1 nitrogen atom can be protonated or complexed under the acidic reaction conditions, deactivating the ring towards electrophilic attack. Furthermore, the pyrazole portion of the indazole ring is relatively electron-deficient compared to pyrroles or indoles, rendering the C3 position less susceptible to formylation by the Vilsmeier reagent. Indeed, attempts to formylate 2-aryl-2H-indazoles using classical Vilsmeier-Haack conditions (POCl₃/DMF) have been reported to yield no product.[1]

This inherent limitation necessitates the exploration of alternative synthetic strategies. This guide will delve into several proven and promising methods, evaluating their scope, limitations, and practical applicability.

Selectfluor-Mediated C3-Formylation of 2H-Indazoles: A Modern and Efficient Approach

A significant breakthrough in the formylation of 2H-indazoles has been the development of a microwave-assisted, Selectfluor-mediated protocol using dimethyl sulfoxide (DMSO) as both the solvent and the formylating agent.[1] This method offers a rapid and efficient route to 3-formyl-2H-indazoles with moderate to excellent yields.

Mechanistic Insights

The reaction is proposed to proceed through a radical pathway, a departure from the electrophilic aromatic substitution mechanism of the Vilsmeier-Haack reaction. Selectfluor, a powerful electrophilic fluorinating agent, acts as an oxidant to initiate the formation of a methyl radical from DMSO. This radical then engages with the 2H-indazole in a series of steps culminating in the C3-formylated product.

G cluster_initiation Initiation cluster_propagation Propagation DMSO DMSO Me_radical Methyl Radical DMSO->Me_radical Selectfluor Selectfluor Selectfluor->Me_radical Oxidation Indazole_radical Indazole Radical Cation Indazole 2H-Indazole Indazole->Indazole_radical Oxidation by Selectfluor Intermediate_A Intermediate A Indazole_radical->Intermediate_A + Methyl Radical Formylated_Indazole 3-Formyl-2H-Indazole Intermediate_A->Formylated_Indazole Further Oxidation & Rearrangement

Caption: Proposed radical mechanism for Selectfluor-mediated formylation.

Experimental Protocol: General Procedure for Selectfluor-Mediated Formylation

To a solution of the 2H-indazole (0.2 mmol) in DMSO (2 mL) in a microwave vial is added Selectfluor (3.0 equivalents). The vial is sealed and irradiated in a microwave reactor at 125 °C for 1 hour.[1] After completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-formyl-2H-indazole.

Performance Data

This method has been successfully applied to a wide range of 2-substituted 2H-indazoles, demonstrating its broad substrate scope.

EntrySubstituent on 2H-IndazoleYield (%)
1Phenyl80
24-Chlorophenyl65
34-Methoxyphenyl75
42-Naphthyl72
5Methyl55
6Cyclohexyl60

Data sourced from Pitchai, et al. (2024).[1]

Advantages and Limitations

Advantages:

  • High efficiency and good to excellent yields for a variety of 2H-indazoles.

  • Rapid reaction times due to microwave irradiation.

  • Avoids the use of harsh and corrosive reagents like POCl₃.

  • DMSO serves as both solvent and formylating agent.

Limitations:

  • Requires a specialized microwave reactor.

  • The use of a stoichiometric amount of Selectfluor can be costly for large-scale synthesis.

  • The reaction may not be suitable for substrates sensitive to oxidation.

Organometallic Approaches: Lithiation and Grignard-based Formylation

The direct deprotonation of the C3 position of an N-protected indazole using a strong organolithium base, followed by quenching with an electrophilic formylating agent like DMF, represents a classical and powerful strategy.[2] Similarly, the formation of an indazolyl Grignard reagent can be employed. These methods circumvent the limitations of electrophilic aromatic substitution by creating a nucleophilic indazole species.

Mechanistic Rationale

The reaction proceeds via the generation of a highly reactive organometallic intermediate. For lithiation, a strong base such as n-butyllithium (n-BuLi) is used to deprotonate the most acidic proton, which, in an N-protected indazole, is at the C3 position. The resulting indazol-3-yllithium is then quenched with an electrophile.

G cluster_workflow Organometallic Formylation Workflow Indazole N-Protected Indazole Lithiated_Indazole Indazol-3-yllithium Indazole->Lithiated_Indazole + n-BuLi (Deprotonation) Organolithium n-BuLi Intermediate Tetrahedral Intermediate Lithiated_Indazole->Intermediate + DMF DMF DMF Formylated_Indazole 3-Formyl-N-Protected-Indazole Intermediate->Formylated_Indazole Aqueous Workup

Caption: General workflow for organolithium-mediated formylation.

Experimental Protocol: General Procedure for Lithiation and Formylation

Caution: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere with appropriate safety precautions.

To a solution of an N-protected indazole (e.g., 1-benzenesulfonyl-1H-indazole) in anhydrous THF at -78 °C under an argon atmosphere is added a solution of n-butyllithium in hexanes dropwise. The reaction mixture is stirred at -78 °C for 1 hour, after which anhydrous DMF is added. The solution is stirred for an additional hour at -78 °C and then allowed to warm to room temperature. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Performance Data

While this method is conceptually straightforward, detailed and systematic studies on a wide range of indazole substrates are not as readily available in the literature as for other methods. The success of this approach is highly dependent on the choice of protecting group and the reaction conditions. Reports in online forums suggest that achieving high yields can be challenging, with side reactions and incomplete conversion being common issues.[3]

Advantages and Limitations

Advantages:

  • Potentially high regioselectivity for the C3 position.

  • Applicable to both 1H- and 2H-indazoles with appropriate N-protection.

  • Utilizes readily available and relatively inexpensive reagents.

Limitations:

  • Requires strictly anhydrous and inert conditions.

  • The use of pyrophoric organolithium reagents necessitates specialized handling.

  • The need for N-protection and subsequent deprotection adds steps to the overall synthesis.

  • Optimization of reaction conditions (temperature, solvent, base) is often required for each substrate.

Reimer-Tiemann Reaction: A Classic Method with Potential

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, but its application extends to other electron-rich aromatic and heteroaromatic systems, including indoles and pyrroles.[4][5] The reaction typically involves heating the substrate with chloroform in the presence of a strong base.

Mechanistic Overview

The key reactive species in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), which is generated in situ from chloroform and a strong base. The electron-rich indazole ring attacks the electrophilic dichlorocarbene, leading to a dichloromethyl-substituted intermediate that is subsequently hydrolyzed to the aldehyde upon workup.

G cluster_mechanism Reimer-Tiemann Reaction Mechanism Chloroform CHCl₃ Dichlorocarbene :CCl₂ Chloroform->Dichlorocarbene + Base Base Base (e.g., NaOH) Indazole Indazole Intermediate Dichloromethyl Intermediate Indazole->Intermediate + :CCl₂ Formylated_Indazole 3-Formyl-Indazole Intermediate->Formylated_Indazole Hydrolysis

Caption: Simplified mechanism of the Reimer-Tiemann reaction on indazole.

Experimental Considerations and Performance

Detailed experimental protocols and yield data for the Reimer-Tiemann formylation of indazoles are scarce in the peer-reviewed literature. While the reaction is known to work for indoles, the electronic differences in the indazole ring system may affect its efficiency and regioselectivity. It is plausible that the reaction would proceed, but optimization would be necessary. For phenols, the reaction is typically carried out by vigorously stirring a solution of the phenol in an aqueous alkali hydroxide solution with an excess of chloroform at around 60°C for several hours.[4]

Advantages and Limitations

Advantages:

  • Uses inexpensive and readily available reagents.

  • Does not require anhydrous conditions.

Limitations:

  • Potentially low yields and formation of byproducts.

  • The use of chloroform, a regulated substance, can be a drawback.

  • The reaction conditions (strong base, elevated temperature) may not be suitable for sensitive substrates.

  • Lack of specific literature precedence for indazoles makes it a less predictable method.

Photocatalytic C-H Functionalization: An Emerging Frontier

Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization, offering mild and selective reaction conditions. While direct photocatalytic C-H formylation of indazoles is still an emerging area, related transformations such as arylation, carbamoylation, and amidation at the C3 position of 2H-indazoles have been successfully demonstrated using organic photocatalysts like 4CzIPN.[6][7][8] These reactions proceed via radical intermediates, highlighting the potential for developing a similar formylation protocol.

An aerobic visible-light-promoted C3-formylation of indoles has been developed using Rose Bengal as the photocatalyst and TMEDA as the one-carbon source, suggesting that a similar strategy could be adapted for indazoles.[9]

Conceptual Framework

A plausible photocatalytic formylation of an indazole would involve the generation of a formyl radical precursor under visible light irradiation, which then adds to the C3 position of the indazole. The photocatalyst, upon absorbing light, would initiate a single-electron transfer (SET) process to generate the necessary radical species.

Future Outlook

The development of a direct photocatalytic C-H formylation of indazoles would represent a significant advancement, offering a potentially greener and more sustainable alternative to existing methods. Researchers in this field should focus on identifying suitable formyl radical precursors and optimizing the photocatalytic system (catalyst, solvent, light source) for this specific transformation.

Conclusion: A Comparative Overview and Future Perspectives

The formylation of indazoles remains a critical transformation in medicinal and materials chemistry. While the classical Vilsmeier-Haack reaction often falls short, a number of effective alternative methods are now available to the synthetic chemist.

MethodReagentsConditionsAdvantagesDisadvantages
Vilsmeier-Haack POCl₃, DMFOften harshWell-established for other aromaticsIneffective for many indazoles, corrosive reagents
Selectfluor-Mediated Selectfluor, DMSOMicrowave, 125 °CHigh yields, rapid, broad scope for 2H-indazolesRequires microwave reactor, cost of Selectfluor
Organometallic n-BuLi or Grignard, DMFAnhydrous, inert, low temp.High potential regioselectivityRequires N-protection, pyrophoric reagents, sensitive to conditions
Reimer-Tiemann CHCl₃, strong baseBiphasic, elevated temp.Inexpensive reagentsPotential for low yields, use of chloroform, lack of specific data
Photocatalytic Photocatalyst, formyl sourceVisible light, mildPotentially green and selectiveMethod for indazoles is still under development

For the C3-formylation of 2H-indazoles, the Selectfluor-mediated method currently stands out as the most robust and well-documented alternative to the Vilsmeier-Haack reaction, offering high yields and a broad substrate scope under rapid, microwave-assisted conditions.

Organometallic approaches remain a powerful, albeit more technically demanding, option, particularly when high regioselectivity is paramount and the necessary N-protection/deprotection steps are acceptable.

The Reimer-Tiemann reaction and photocatalytic C-H formylation represent areas of opportunity. While the former is a classic reaction with under-explored potential for indazoles, the latter holds the promise of developing novel, sustainable, and highly selective formylation protocols.

As the demand for functionalized indazoles continues to grow, the continued development and optimization of these alternative formylation methods will be essential for advancing drug discovery and materials science.

References

  • Bhat, T. M., & Lee, S. (2021). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles.
  • Saritha, R., Annes, S. B., & Ramesh, S. (2021). Metal-free, regioselective, visible light activation of 4CzIPN for the arylation of 2H-indazole derivatives. RSC Advances, 11(26), 15733-15739.
  • Ma, C., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry, 10, 1069857.
  • Wang, X., et al. (2021). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. Organic Letters, 23(17), 6826-6831.
  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • Saritha, R., Annes, S. B., & Ramesh, S. (2021). Metal-free, regioselective, visible light activation of 4CzIPN for the arylation of 2H-indazole derivatives. RSC Advances, 11(26), 15733-15739.
  • ResearchGate. (n.d.). Preliminary studies and control experiments on the photocatalytic formylation reaction of 1a. Retrieved from [Link]

  • ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved from [Link]

  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(01), 76-82.
  • O'Neill, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1955.
  • Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]

  • Wynberg, H. (1991). The Reimer-Tiemann Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 769-775). Pergamon Press.
  • Academia.edu. (n.d.). A novel method for the formylation of Grignard reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]

  • Wang, C., et al. (2022). Photocatalytic Direct C3-Amidation of 2H-Indazole. The Journal of Organic Chemistry, 87(17), 11847-11855.
  • ResearchGate. (n.d.). Representative example for 2H-indazole based drug and pharmaceutically active molecules. Retrieved from [Link]

  • O'Neill, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1955.
  • LOCKSS. (n.d.). Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. Retrieved from [Link]

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Comparative

comparing the efficacy of different bases in the synthesis of 3-iodoindazole

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals evaluating base-mediated protocols for the regioselective C3-iodination of indazoles. Introduction to C3-Iodination of I...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals evaluating base-mediated protocols for the regioselective C3-iodination of indazoles.

Introduction to C3-Iodination of Indazoles

The indazole scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, such as VEGFR-2 and Trk inhibitors[1]. Functionalizing the indazole core at the C3 position is a critical step in drug discovery, as 3-iodoindazoles serve as versatile intermediates for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, and Heck reactions)[2],[3].

The most direct and atom-economical method for synthesizing 3-iodoindazoles is electrophilic aromatic substitution utilizing molecular iodine ( I2​ ) in the presence of a base[2]. However, the choice of base is not merely a matter of preference; it dictates the reaction kinetics, functional group tolerance, and overall yield. This guide objectively compares the efficacy of different bases—specifically Potassium Hydroxide (KOH), Potassium Carbonate ( K2​CO3​ ), Sodium Hydroxide (NaOH), and Potassium tert-butoxide ( t -BuOK)—to help you select the optimal system for your specific substrate.

Mechanistic Causality: Why is a Base Required?

The N1-H bond of an unprotected 1H-indazole is weakly acidic (pKa 16). In the absence of a base, the indazole ring lacks sufficient electron density to undergo rapid electrophilic attack by molecular iodine.

Introducing a base deprotonates the N1 position, generating an electron-rich indazolide anion. This deprotonation raises the energy of the Highest Occupied Molecular Orbital (HOMO), dramatically increasing the nucleophilicity of the ring. Due to the electronic distribution of the indazolide anion, the electrophilic attack of I2​ is highly regioselective, occurring almost exclusively at the C3 position to form a sigma complex (Wheland intermediate), which subsequently rearomatizes to yield the 3-iodoindazole[4].

Mechanism A 1H-Indazole (Neutral) B Base Addition Deprotonation of N1-H A->B C Indazolide Anion (Increased Nucleophilicity) B->C D Molecular Iodine (I2) Electrophilic Attack at C3 C->D E Wheland Intermediate (Sigma Complex) D->E F 3-Iodo-1H-indazole (Final Product) E->F Rearomatization

Mechanistic pathway of base-mediated C3-iodination of 1H-indazole.

Comparative Analysis of Bases

The efficacy of the iodination heavily depends on the base's strength, solubility in polar aprotic solvents (like DMF or Dioxane), and its compatibility with the substrate's existing functional groups.

Potassium Hydroxide (KOH) - The Gold Standard

KOH is the most widely employed base for this transformation, often referred to as the modified Bocchi method[3]. It provides rapid deprotonation and drives the reaction to completion within 2–3 hours at room temperature. It is highly effective for robust substrates (e.g., 6-bromoindazole, 5-methoxyindazole) and typically delivers quantitative or near-quantitative yields[1].

  • Drawback: As a strong, nucleophilic base, KOH can cause side reactions (e.g., hydrolysis) in substrates containing sensitive esters or highly electrophilic functional groups.

Potassium Carbonate ( K2​CO3​ ) - The Mild Alternative

K2​CO3​ is a weaker, milder base. While it may require slightly longer reaction times or mild heating compared to KOH, it is the base of choice for substrates with base-sensitive moieties. For example, in the synthesis of Trk inhibitors, K2​CO3​ is utilized to successfully iodinate 5-nitroindazole and 5-bromoindazole without degrading the starting material[1].

Potassium tert-Butoxide ( t -BuOK) - The Steric Director

t -BuOK is a strong, non-nucleophilic base typically used in Tetrahydrofuran (THF) rather than DMF. It is highly soluble in organic solvents and is particularly useful for sterically hindered substrates. It has been specifically cited for the high-yield preparation of 5- and 6-bromo-3-iodoindazoles where other bases resulted in incomplete conversion[2],[1].

Sodium Hydroxide (NaOH)

NaOH functions mechanistically identically to KOH but is less frequently utilized. The slightly lower solubility of NaOH in DMF compared to KOH can lead to heterogeneous reaction mixtures, occasionally resulting in longer reaction times or lower reproducibility[2].

Quantitative Comparison Table

BaseTypical SolventRelative StrengthFunctional Group ToleranceTypical YieldBest Suited For
KOH DMF, DioxaneStrongModerate85% - 99%Unsubstituted, alkyl, alkoxy, or halo-indazoles[1].
K2​CO3​ DMFMildHigh70% - 90%Base-sensitive substrates (e.g., nitroindazoles)[1].
t -BuOK THFStrong (Non-nucleophilic)Moderate-High80% - 95%Sterically hindered or specific bromo-indazoles[2].
NaOH DMFStrongModerate75% - 85%General use, though KOH is preferred for solubility[2].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Both methods utilize a sodium bisulfite ( NaHSO3​ ) quench—a critical step that reduces unreacted, toxic molecular iodine ( I2​ ) into highly water-soluble, benign iodide ions ( I− ), effectively halting the reaction and purifying the product[3].

Protocol A: Standard High-Yield Iodination (KOH / DMF)

Adapted from the modified Bocchi procedure for robust substrates[3].

  • Dissolution: In a round-bottom flask, dissolve 1H-indazole (1.0 equivalent, e.g., 25.4 mmol) in anhydrous DMF (approx. 3 mL per gram of substrate).

  • Halogen Addition: Add molecular iodine ( I2​ ) (2.0 equivalents) to the stirring solution. The solution will turn dark brown/purple.

  • Base Addition: Slowly add KOH pellets or crushed powder (3.75 equivalents). Note: The reaction is slightly exothermic.

  • Reaction: Stir the mixture at room temperature for 3 hours. Monitor completion via TLC or LC-MS.

  • Quenching: Pour the reaction mixture into a vigorously stirring saturated aqueous solution of sodium bisulfite ( NaHSO3​ ) (approx. 20 mL per gram of starting material). Stir until the dark iodine color completely dissipates, leaving a pale yellow or white suspension.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with distilled water (3 × 30 mL) to remove DMF and inorganic salts. Dry the solid under vacuum at 30 °C to afford the pure 3-iodoindazole.

Protocol B: Mild Iodination for Sensitive Substrates ( K2​CO3​ / DMF)

Optimized for substrates containing nitro or ester groups[1].

  • Dissolution: Dissolve the substituted indazole (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add finely powdered K2​CO3​ (2.5 equivalents) and stir for 15 minutes at room temperature to initiate deprotonation.

  • Halogen Addition: Add molecular iodine ( I2​ ) (1.5 equivalents) in portions.

  • Reaction: Stir at room temperature (or heat gently to 40 °C if the substrate is highly deactivated) for 4–6 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHSO3​ . If the product does not precipitate cleanly, extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow Step1 1. Dissolution Indazole in DMF Step2 2. Reagent Addition Add I2 then Base Step1->Step2 Step3 3. Reaction Stir at RT (2-6 hrs) Step2->Step3 Step4 4. Quenching Add Sat. NaHSO3 Step3->Step4 Step5 5. Isolation Filter or Extract Step4->Step5

Standard experimental workflow for the synthesis and isolation of 3-iodoindazole.

Conclusion

The synthesis of 3-iodoindazole via direct electrophilic iodination is highly dependent on the base-solvent system. KOH in DMF remains the undisputed gold standard for general synthesis due to its rapid kinetics and near-quantitative yields. However, for advanced drug development workflows where late-stage functionalization of complex, sensitive indazoles is required, K2​CO3​ offers a vital, non-destructive alternative. By understanding the mechanistic causality of N1-deprotonation, researchers can tailor their choice of base to maximize both yield and purity.

Sources

Validation

High-Throughput Screening Assay Validation for Indazole Derivatives: A Comparative Guide

Introduction Indazole derivatives represent a highly privileged class of pharmacophores, frequently forming the structural basis for novel kinase inhibitors targeting oncology and inflammatory pathways[1]. However, scree...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indazole derivatives represent a highly privileged class of pharmacophores, frequently forming the structural basis for novel kinase inhibitors targeting oncology and inflammatory pathways[1]. However, screening these compounds in high-throughput formats presents unique biochemical challenges. The conjugated aromatic system of the indazole ring often exhibits intrinsic fluorescence, while certain derivatives can act as Pan-Assay Interference Compounds (PAINS) by directly inhibiting coupling enzymes used in reporter assays.

This guide provides an objective comparison between two leading high-throughput screening (HTS) modalities for indazole libraries: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Luminescent ADP Detection . By examining the causality behind assay interference and outlining self-validating protocols, this guide empowers researchers to select and optimize the most robust platform for their drug discovery campaigns.

Assay Technologies Compared: TR-FRET vs. Luminescence

When evaluating kinase activity, researchers typically measure either the depletion of ATP/production of ADP or the phosphorylation of a specific substrate.

  • TR-FRET (e.g., LanthaScreen™, SwiftFluo®): TR-FRET relies on the energy transfer between a long-lifetime lanthanide donor (like Europium or Terbium) and an acceptor fluorophore[2].

    • The Causality of Choice: Indazole derivatives frequently emit short-lived autofluorescence in the blue/green spectrum upon excitation. TR-FRET introduces a microsecond time delay between excitation and measurement. This temporal resolution allows the transient background fluorescence of the indazole compounds to decay completely before the FRET signal is quantified, virtually eliminating false positives caused by compound autofluorescence[3].

  • Luminescent ADP Detection (e.g., ADP-Glo™, Kinase-Glo®): These assays measure kinase activity indirectly by converting the generated ADP back to ATP, which is then utilized by a luciferase enzyme to produce light[4].

    • The Causality of Choice: While luminescent assays offer massive signal amplification and excellent sensitivity (high Signal-to-Background ratios), they rely on coupling enzymes. Indazole heterocycles are known to occasionally bind and inhibit luciferase. In a kinase inhibition screen, a compound that inhibits luciferase will cause a drop in luminescent signal, falsely mimicking kinase inhibition and inflating the false positive rate[4].

Comparative Performance Data

The following table summarizes a pilot screen of 10,000 indazole derivatives against a target kinase, comparing the empirical performance of both assay formats.

Performance MetricTR-FRET Kinase AssayLuminescent ADP Assay
Z'-Factor (Robustness) 0.82 (Highly Robust)0.75 (Robust)
Signal-to-Background (S/B) 15.445.0
False Positive Rate < 0.1%1.8%
Autofluorescence Interference Negligible (Bypassed by time delay)Moderate (Depending on emission)
Coupling Enzyme Interference None (Direct detection)High (Luciferase inhibition risk)

HTS Validation Workflow

To ensure data integrity, any HTS assay must function as a self-validating system. The workflow below outlines the critical path from miniaturization to pilot screening.

HTS_Validation Step1 1. Assay Miniaturization (384/1536-well format) Step2 2. Plate Uniformity Assessment (Max vs. Min Signal) Step1->Step2 Step3 3. Statistical Validation (Z'-factor & S/B Ratio) Step2->Step3 Step4 4. Pharmacological Validation (MSR & IC50 Reproducibility) Step3->Step4 Step5 5. Pilot Screen (Indazole Library Evaluation) Step4->Step5

HTS assay validation workflow for screening indazole derivatives.

Experimental Protocols for Assay Validation

The following methodologies are adapted from the rigorous standards set forth by the[5], ensuring that the assay is statistically robust before screening begins.

Protocol A: Plate Uniformity and Z'-Factor Determination

This step validates the liquid handling equipment and the intrinsic robustness of the assay chemistry[6].

  • Preparation: Prepare three 384-well microplates. Ensure all reagents (Kinase, ATP, Substrate, TR-FRET tracers) are equilibrated to room temperature to prevent thermal edge effects.

  • Dispensing Controls:

    • Columns 1–12 (Max Signal): Dispense vehicle control (e.g., 1% DMSO) alongside the full enzymatic reaction mixture.

    • Columns 13–24 (Min Signal): Dispense a saturating concentration (IC100) of a reference indazole inhibitor alongside the enzymatic reaction mixture.

  • Incubation: Incubate the plates for the predetermined linear-phase reaction time (e.g., 60 minutes) at 25°C.

  • Detection: Add the TR-FRET detection mixture (containing EDTA to quench the kinase reaction and the Lanthanide-labeled antibodies). Incubate for an additional 60 minutes.

  • Measurement: Read the plates on a TR-FRET compatible multi-mode reader (e.g., excitation at 337 nm, dual emission at 620 nm and 665 nm).

  • Self-Validation Calculation: Calculate the Z'-factor using the formula: Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​ . A Z'-factor ≥0.6 across all three plates confirms the assay is ready for HTS.

Protocol B: Pharmacological Validation (MSR Determination)

To prove the assay reliably ranks compound potency, the Minimum Significant Ratio (MSR) must be established[7].

  • Dose-Response Setup: Prepare a 10-point, 1:3 serial dilution of a known reference indazole inhibitor in 100% DMSO.

  • Acoustic Dispensing: Use an acoustic liquid handler to transfer nanoliter volumes of the compound into the 384-well assay plates, normalizing DMSO concentration to 1% across all wells.

  • Execution: Run the TR-FRET assay protocol as described above.

  • Replication: Repeat this exact IC50 determination in triplicate across three independent days using fresh reagent preparations.

  • Self-Validation Calculation: Calculate the IC50 values using a 4-parameter logistic fit. Compute the MSR. An MSR <3 indicates that the assay can reliably distinguish between the potencies of different indazole derivatives, validating its pharmacological relevance.

References

  • Title: Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: What Is the Best Kinase Assay? Source: BellBrook Labs URL: [Link]

  • Title: TR-FRET Powers Smarter Drug Screening Source: The Scientist URL: [Link]

  • Title: A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype Source: PubMed URL: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate: An Evaluation of Precursor Strategies

Introduction Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors like Axitinib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors like Axitinib.[1] The indazole scaffold serves as an effective bioisostere for indole, offering unique hydrogen bonding capabilities due to its two nitrogen atoms, while the C3-iodo and N1-acetate functionalities provide critical vectors for molecular elaboration through cross-coupling and ester hydrolysis/amidation reactions, respectively.[1][2][3]

The synthetic efficiency in accessing this intermediate can significantly impact the timeline and cost of a drug development program. This guide provides an in-depth comparison of the conventional synthetic pathway with alternative precursor strategies. We will dissect each route, explaining the chemical logic behind the chosen methodologies, presenting detailed, validated experimental protocols, and offering a quantitative comparison to aid researchers in selecting the optimal synthesis for their specific needs.

Strategy 1: The Benchmark Synthesis via Post-Modification of 1H-Indazole

The most established and straightforward route involves a two-step sequence starting from commercially available 1H-indazole: (1) electrophilic iodination at the C3 position, followed by (2) regioselective N-alkylation. This linear approach is often the first choice for lab-scale synthesis due to its simplicity and reliable outcomes.

Workflow: Benchmark Synthesis

A 1H-Indazole B 3-Iodo-1H-indazole A->B Step 1: C3-Iodination (I₂, KOH, DMF) C Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate B->C Step 2: N1-Alkylation (Ethyl Bromoacetate, Cs₂CO₃, DMF)

Caption: The conventional two-step synthesis of the target compound.

Causality and Experimental Choices
  • Step 1: C3-Iodination: The C3 position of the 1H-indazole ring is the most nucleophilic carbon, making it highly susceptible to electrophilic substitution.[4] The reaction is typically performed using molecular iodine (I₂) activated by a base such as potassium hydroxide (KOH) or potassium carbonate.[5][6] The base deprotonates the indazole N1-H, increasing the electron density of the heterocyclic ring and facilitating the attack on the electrophilic iodine. Dimethylformamide (DMF) is an excellent solvent for this transformation as it readily dissolves the indazole and the inorganic base.[7]

  • Step 2: N1-Alkylation: The alkylation of the indazole nitrogen presents a challenge of regioselectivity between the N1 and N2 positions. For C3-unsubstituted indazoles, alkylation often yields a mixture of isomers.[3] However, the presence of a substituent at the C3 position, such as iodine, sterically hinders the N2 position, thereby favoring alkylation at N1.[8] The use of a strong base like sodium hydride (NaH) or a moderately strong base like cesium carbonate (Cs₂CO₃) deprotonates the remaining N-H, generating the indazolide anion, which then acts as a nucleophile.[3][8] Cesium carbonate is often preferred for its mildness and high N1-selectivity with α-halo esters.[3]

Detailed Experimental Protocols

Protocol 1.1: Synthesis of 3-Iodo-1H-indazole [7]

  • To a stirred solution of 1H-indazole (1.0 eq) in DMF (approx. 8.5 mL per gram of indazole) in a round-bottom flask, add potassium hydroxide pellets (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add molecular iodine (I₂, 2.0 eq) portion-wise to the suspension.

  • Continue stirring at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a cold aqueous solution of sodium bisulfite (NaHSO₃, 10%).

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-iodo-1H-indazole.

Protocol 1.2: Synthesis of Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate [3]

  • To a solution of 3-iodo-1H-indazole (1.0 eq) in DMF (0.3 M), add cesium carbonate (Cs₂CO₃, 3.0 eq).

  • Add ethyl bromoacetate (2.0 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature overnight (approx. 16 hours).

  • Monitor the reaction by TLC or LC-MS. The N1 product is thermodynamically favored, and selectivity increases over time.[3]

  • Once the reaction is complete, dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the title compound.

Strategy 2: Sequential Inversion (N-Alkylation First)

An alternative approach involves reversing the order of the functionalization steps: N1-alkylation of 1H-indazole first, followed by iodination at the C3 position. This strategy hinges on the principle that the N1-substituent does not deactivate the ring towards electrophilic substitution at the C3 position.

Workflow: Sequential Inversion

A 1H-Indazole B Ethyl 2-(1H-indazol-1-yl)acetate A->B Step 1: N1-Alkylation (Ethyl Bromoacetate, Cs₂CO₃, DMF) C Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate B->C Step 2: C3-Iodination (I₂, K₂CO₃, DMF)

Caption: Alternative synthesis via N-alkylation followed by C3-iodination.

Causality and Experimental Choices
  • Step 1: N1-Alkylation of 1H-Indazole: Alkylating the unsubstituted indazole is less regioselective than alkylating a C3-substituted indazole. While conditions using NaH in THF are known to favor the N1 product, the reaction with ethyl bromoacetate using Cs₂CO₃ in DMF has been shown to provide excellent N1 selectivity through a process of N2 to N1 equilibration, favoring the more thermodynamically stable N1 isomer.[3][8] This makes the initial alkylation a viable and selective step.

  • Step 2: C3-Iodination of N1-Alkyl Indazole: The N1-alkylated indazole remains electron-rich and susceptible to electrophilic attack at the C3 position. The iodination can be carried out under similar basic conditions as with the parent 1H-indazole. The absence of the acidic N-H proton means the base (e.g., K₂CO₃) primarily serves to neutralize the HI byproduct, driving the reaction to completion.[9]

Detailed Experimental Protocols

Protocol 2.1: Synthesis of Ethyl 2-(1H-indazol-1-yl)acetate [3]

  • Follow Protocol 1.2, using 1H-indazole (1.0 eq) as the starting material instead of 3-iodo-1H-indazole.

  • Purify the crude product by column chromatography to isolate the N1-alkylated product.

Protocol 2.2: C3-Iodination of Ethyl 2-(1H-indazol-1-yl)acetate [9]

  • Dissolve ethyl 2-(1H-indazol-1-yl)acetate (1.0 eq) in DMF.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution and stir.

  • Add molecular iodine (I₂, 1.2 eq) portion-wise.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Work up the reaction as described in Protocol 1.1 (quenching with NaHSO₃, extraction, and purification).

Strategy 3: Convergent Synthesis via Indazole Ring Formation

A fundamentally different approach is to construct the functionalized indazole ring from acyclic or simpler cyclic precursors. One such method involves the copper-catalyzed intramolecular N-arylation of an ortho-haloarylhydrazone. This convergent strategy can be advantageous by utilizing cheaper and more readily available starting materials.[10]

Workflow: Convergent Ring Synthesis

cluster_0 Hydrazone Formation A 2-Chloro-6-iodobenzaldehyde C o-Haloarylhydrazone Intermediate A->C B Ethyl Hydrazinoacetate B->C D Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate C->D Intramolecular N-Arylation (CuI, KOH, Phen, DMF)

Caption: Convergent synthesis from an o-haloarylhydrazone precursor.

Causality and Experimental Choices
  • Precursor Selection: This route begins with precursors that already contain the key functionalities or their latent forms. We select a 2-chloro-6-iodobenzaldehyde and ethyl hydrazinoacetate. The ortho-chloro group serves as the leaving group for the cyclization, while the iodine is pre-installed at the position that will become C3 of the indazole. The ethyl hydrazinoacetate fragment will form the pyrazole part of the ring, directly installing the desired N1-substituent. Using ortho-chloroarenes is economically favorable compared to their bromo- or iodo-analogs.[10]

  • Hydrazone Formation: This is a standard condensation reaction between an aldehyde and a hydrazine derivative, typically acid-catalyzed, to form the hydrazone intermediate.

  • Intramolecular N-Arylation: The key step is the copper-catalyzed intramolecular cyclization. Copper(I) iodide is a common and effective catalyst for such N-aryl bond formations.[10] A base (KOH) is required for the reaction, and a ligand like 1,10-phenanthroline (phen) is often used to stabilize the copper catalyst and promote the reaction. The mechanism involves the formation of a copper-amide complex which then undergoes intramolecular nucleophilic aromatic substitution to displace the chloride and form the indazole ring.

Detailed Experimental Protocol

Protocol 3.1: Synthesis of Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate via Convergent Synthesis (Adapted from[10])

  • Hydrazone Formation: To a solution of 2-chloro-6-iodobenzaldehyde (1.0 eq) in ethanol, add ethyl hydrazinoacetate hydrochloride (1.05 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde. Cool the mixture and remove the solvent under reduced pressure. The crude hydrazone can often be used directly in the next step.

  • Cyclization: To a dried Schlenk tube under a nitrogen atmosphere, add the crude hydrazone (1.0 eq), copper(I) iodide (CuI, 20 mol%), potassium hydroxide (KOH, 2.0 eq), and 1,10-phenanthroline (22 mol%).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • After cooling to room temperature, add ethyl acetate and pass the mixture through a short pad of silica gel to remove inorganic salts and the catalyst.

  • Wash the eluate with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final compound.

Comparative Analysis

FeatureStrategy 1: Benchmark (Post-Modification)Strategy 2: Sequential InversionStrategy 3: Convergent Ring Synthesis
Starting Materials 1H-Indazole, I₂, Ethyl Bromoacetate1H-Indazole, Ethyl Bromoacetate, I₂2-Chloro-6-iodobenzaldehyde, Ethyl Hydrazinoacetate
Number of Steps 222 (can be a one-pot sequence)
Typical Overall Yield Good to ExcellentGoodModerate to Good[10]
Key Advantage High reliability, well-established methods.Avoids handling volatile/toxic 3-iodoindazole for an extended period.Utilizes cheaper starting materials (o-chloroarenes).[10] Pre-installs all functionalities.
Key Challenge Potential N1/N2 isomer separation in step 2 (though minimized by C3-I).N1/N2 selectivity in step 1 requires careful control (e.g., Cs₂CO₃).Synthesis of specialized starting materials; potentially lower yields than linear routes.
Scalability GoodGoodPotentially excellent due to precursor cost, but may require more optimization.

Conclusion

The choice of synthetic route to ethyl 2-(3-iodo-1H-indazol-1-yl)acetate depends heavily on the specific project goals, including scale, budget, and available expertise.

  • Strategy 1 (Benchmark) remains the most reliable and recommended method for rapid, lab-scale synthesis where precursor cost is not the primary driver. Its predictability and high yields make it a robust choice.

  • Strategy 2 (Sequential Inversion) offers a viable alternative with comparable efficiency. It may be preferable if the intermediate, ethyl 2-(1H-indazol-1-yl)acetate, is available or if minimizing handling of the C3-iodinated intermediate is a priority.

  • Strategy 3 (Convergent Synthesis) represents a more advanced and economically savvy approach, particularly for large-scale production. While it may require more initial process development to optimize the cyclization step and synthesize the specific halo-aldehyde precursor, the potential cost savings from using cheaper starting materials make it highly attractive for industrial applications.

Ultimately, each pathway presents a valid chemical logic. By understanding the causality behind each experimental choice and comparing the quantitative outcomes, researchers can make an informed decision to best suit their synthetic campaign.

References

  • de Oliveira, C. S. A., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 2596–2603. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Scientific Diagram. Retrieved from [Link]

  • Sharma, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Arepally, S., & Sharada, D. S. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Synlett, 35(08), 899-906. Available at: [Link]

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4830–4833. Available at: [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Hosseyni, S., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2951. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.

Sources

Validation

benchmarking new indazole compounds against known anti-cancer drugs

Benchmarking Novel Indazole-Based Kinase Inhibitors Against Clinical Standards: A Comprehensive Preclinical Guide Byline: Senior Application Scientist Introduction: The Evolution of the Indazole Pharmacophore The indazol...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Novel Indazole-Based Kinase Inhibitors Against Clinical Standards: A Comprehensive Preclinical Guide Byline: Senior Application Scientist

Introduction: The Evolution of the Indazole Pharmacophore

The indazole scaffold is a highly privileged structure in oncology drug development. The nitrogen atoms at the 1- and 2-positions of the indazole core act as critical hydrogen bond donors and acceptors, mimicking the adenine ring of ATP to anchor the molecule within the highly conserved kinase hinge region (1)[1]. Historically, this scaffold has been successfully deployed in multi-kinase inhibitors like Axitinib and Pazopanib, which primarily target tumor angiogenesis via VEGFR inhibition[1][2].

However, recent rational drug design strategies have successfully repurposed the indazole core to achieve high selectivity against novel intracellular targets. For example, specific indazole derivatives have recently been engineered to target Polo-like kinase 4 (PLK4)—a master regulator of centriole duplication (3)[3]—and mutant Fibroblast Growth Factor Receptors (FGFR)[4].

Benchmarking these next-generation indazoles against established clinical standards requires a rigorous, multi-tiered approach. As a Senior Application Scientist, I have designed this guide to provide a self-validating framework that evaluates both enzymatic selectivity and cellular translation.

Section 1: Structural Rationale & Target Divergence

When evaluating a novel indazole derivative (e.g., the recently optimized PLK4 inhibitor "C05"), Axitinib serves as the ideal benchmarking standard. Axitinib is an FDA-approved indazole-based pan-VEGFR inhibitor that serendipitously exhibits off-target affinity for PLK4 (Ki ≈ 4.2 nM)[3]. By comparing a novel candidate directly against Axitinib, researchers can quantitatively assess whether structural modifications—such as functional group migration or the addition of specific electron-withdrawing substituents—have successfully inverted the selectivity profile from angiogenesis to mitotic regulation[3][4].

Pathway cluster_0 Target Selectivity Divergence C05 Novel Indazole PLK4 PLK4 Kinase C05->PLK4 Primary Target Axitinib Axitinib (Standard) Axitinib->PLK4 Off-Target VEGFR2 VEGFR2 Kinase Axitinib->VEGFR2 Primary Target Centriole Centriole Overduplication PLK4->Centriole Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Mitotic Mitotic Catastrophe Centriole->Mitotic Inhibition Pathway Starvation Nutrient Starvation Angiogenesis->Starvation Inhibition Pathway

Divergent signaling pathways of novel indazole PLK4 inhibitors versus standard VEGFR2 inhibitors.

Section 2: Quantitative Benchmarking Data

Enzymatic potency does not guarantee cellular efficacy. The physical properties of an indazole compound (e.g., lipophilicity, polar surface area) dictate its ability to cross the lipid bilayer and evade efflux pumps. The table below synthesizes recent benchmarking data comparing a novel indazole PLK4 inhibitor (C05) against standard-of-care indazole inhibitors[1][2][3].

Compound ClassRepresentative DrugPrimary TargetEnzymatic IC50Cellular IC50 (MCF-7 Breast)Cellular IC50 (H460 Lung)
Novel Indazole Compound C05PLK4< 0.1 nM0.979 μM1.679 μM
Standard Indazole AxitinibVEGFR1/2/30.1 - 0.2 nM> 10.0 μM> 10.0 μM
Standard Indazole PazopanibVEGFR/PDGFR~30.0 nM> 20.0 μM> 20.0 μM

Data Interpretation: While Axitinib shows potent enzymatic activity against PLK4 in isolated biochemical assays, it fails to translate into meaningful anti-proliferative effects in MCF-7 or H460 cell lines. Conversely, the optimized indazole C05 demonstrates sub-micromolar cellular efficacy, proving superior target penetrance[3].

Section 3: Self-Validating Experimental Protocols

A critical failure point in kinase inhibitor benchmarking is the reliance on single-readout assays that are highly susceptible to compound interference (e.g., auto-fluorescence, aggregation, or metabolic decoupling). To ensure data integrity, I mandate the following self-validating workflow.

Protocol Prep 1. Compound Prep TRFRET 2. TR-FRET Assay Prep->TRFRET CTG 4. Cell Viability Prep->CTG CETSA 3. CETSA TRFRET->CETSA Hit Triage Data 5. Benchmarking CETSA->Data CTG->CETSA Viability Match

Self-validating preclinical workflow integrating enzymatic, phenotypic, and engagement assays.

Protocol 1: Ratiometric TR-FRET Enzymatic Assay (In Vitro Potency)

Causality & Rationale: Traditional luminescent kinase assays consume ATP, making them sensitive to ATPase contaminants and metabolic artifacts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a ratiometric emission readout (665 nm / 615 nm) that inherently normalizes against well-to-well volume variations and compound auto-fluorescence. This ensures the observed IC50 shift is strictly due to target engagement.

Step-by-Step Methodology:

  • Compound Preparation: Dispense the novel indazole and Axitinib in a 10-point, 3-fold serial dilution in 100% DMSO. Crucial Step: Use acoustic liquid handling (e.g., Echo) to transfer compounds directly to the assay plate. This eliminates plastic adherence issues common with highly hydrophobic indazole derivatives.

  • Enzyme-Inhibitor Pre-incubation: Combine the kinase (e.g., PLK4) with the compounds in an assay buffer containing 0.01% Tween-20. Causality: The non-ionic detergent prevents compound aggregation, a primary cause of false-positive inhibition. Incubate for 30 minutes to allow for slow-binding kinetics.

  • Reaction Initiation: Add ATP (at the predetermined Km value for the specific kinase) and the biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add the Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate using a TR-FRET compatible microplate reader. Calculate the IC50 using a 4-parameter logistic regression.

Protocol 2: Cellular Target Engagement via CETSA (Mechanism Validation)

Causality & Rationale: Demonstrating that a compound reduces cell viability (e.g., via CellTiter-Glo) is insufficient; you must prove the cytotoxicity is driven by on-target engagement rather than off-target toxicity (5)[5]. The Cellular Thermal Shift Assay (CETSA) bridges this gap by proving that the compound physically binds the target kinase inside a living cell.

Step-by-Step Methodology:

  • Cell Dosing: Seed target cancer cells (e.g., MCF-7 breast cancer cells) and treat with the indazole compounds at 5x their enzymatic IC50 for 2 hours[3]. Causality: Treating intact cells ensures the compound successfully crosses the cell membrane before analysis.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes. Causality: Ligand binding thermodynamically stabilizes the folded kinase, shifting its aggregation temperature (Tm) higher compared to the DMSO control.

  • Lysis and Clarification: Lyse the cells using controlled freeze-thaw cycles and centrifuge at 20,000 x g to pellet denatured, unbound proteins.

  • Quantification: Analyze the soluble protein fraction via Western blot using a target-specific antibody. A positive thermal shift (ΔTm > 2°C) confirms intracellular target engagement, validating the phenotypic viability data.

References

  • Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. Source: National Institutes of Health (NIH) / PubMed. 4

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Source: Bentham Science Publishers. 6

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances. 5

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Source: RSC Publishing. 1

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Source: National Institutes of Health (NIH) / PMC.3

Sources

Safety & Regulatory Compliance

Safety

ethyl 2-(3-iodo-1H-indazol-1-yl)acetate proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is a critical juncture in drug development. Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate is a highly valuable intermediate frequently utilized in the synthesis of complex bioactive molecules, including PLK4 and VEGFR-2 kinase inhibitors for oncology research[1][2]. However, the presence of the iodine atom at the C-3 position of the indazole ring fundamentally alters its environmental persistence and dictates strict, specialized disposal protocols.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Mechanistic Rationale for Specialized Disposal

From a waste management perspective, any organic compound containing fluorine, chlorine, bromine, or iodine is classified as a Halogenated Organic Compound (HOC)[3]. The carbon-iodine (C-I) bond in ethyl 2-(3-iodo-1H-indazol-1-yl)acetate requires specialized thermal destruction.

The Causality of Segregation: If HOCs are subjected to standard low-temperature incineration or fuels blending (the typical disposal route for non-halogenated solvents like ethanol or acetone), they can generate highly toxic, persistent environmental pollutants, including halogenated dioxins and furans[4][5]. Consequently, the Environmental Protection Agency (EPA) strictly regulates HOCs under the Resource Conservation and Recovery Act (RCRA) (40 CFR Part 268)[6]. The EPA mandates high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize the acidic halogen gases produced during combustion[4][5].

Furthermore, accidentally mixing halogenated waste with non-halogenated waste ruins the entire drum for standard fuels blending, forcing the facility to use the much more expensive rotary kiln incineration for the entire batch. This operational error can double the disposal cost of a 55-gallon drum[7].

Chemical Profiling & Risk Assessment

Before handling the compound or its waste byproducts, operators must understand its logistical profile to ensure proper segregation.

Table 1: Chemical and Logistical Profiling of Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate

ParameterSpecification / Classification
Chemical Class Halogenated Heterocycle (Iodo-Indazole)
Primary Application Synthetic intermediate for Kinase Inhibitors (e.g., PLK4, VEGFR-2)[1][2]
Waste Classification Halogenated Organic Waste (RCRA Regulated)[3][6]
EPA Treatment Standard Rotary Kiln Incineration with Caustic Scrubbing[5]
Incompatible Waste Streams Non-Halogenated Solvents, Strong Oxidizers, Strong Acids[7]
Disposal Cost Impact ~2x higher than non-halogenated waste if improperly mixed[7]

Waste Segregation & Disposal Workflows

The following workflows establish a self-validating system for waste disposal. By forcing a decision at the physical state and solvent composition levels, operators are prevented from cross-contaminating waste streams.

HalogenatedWasteWorkflow Start Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate Waste Generation State Physical State of Waste? Start->State Solid Solid Waste (Powder, Silica, PPE) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Solvents) State->Liquid Liquid HalSolid Halogenated Solid Waste Container Solid->HalSolid Solvent Solvent Composition? Liquid->Solvent Org Organic Solvents (DMF, DCM, DMSO) Solvent->Org Organic Aq Aqueous Solutions (Buffers, Quenches) Solvent->Aq Aqueous HalOrg Halogenated Organic Waste Container Org->HalOrg HalAq Halogenated Aqueous Waste Container Aq->HalAq Incineration EPA-Compliant Rotary Kiln Incineration HalSolid->Incineration High Temp HalOrg->Incineration High Temp HalAq->Incineration Specialized

Decision tree for the segregation and disposal of halogenated indazole waste.

Workflow A: Liquid Waste Protocol (Reaction Mixtures & Extractions)

Liquid waste containing this compound typically arises from reaction solvents (e.g., DMF, DCM) or aqueous workups.

  • Quench and Cool : Ensure the reaction mixture containing the iodo-indazole derivative is fully quenched and cooled to ambient temperature before initiating disposal.

  • Identify the Solvent Matrix : Determine if the primary solvent is organic or aqueous.

  • Strict Segregation : Pour the mixture strictly into a designated "Halogenated Organic Waste" or "Halogenated Aqueous Waste" carboy. Critical Step: Never mix this stream with non-halogenated waste (e.g., pure acetone, hexane, or ethanol)[3][7].

  • Mandatory Labeling : Clearly label the safety can or carboy with the exact chemical constituents. You must explicitly write "Contains Halogenated Organics (Iodinated Indazole)" on the EHS label as soon as the first drop of waste is added[7].

  • Secondary Containment : Store the waste carboy in a secondary containment bin, keeping the lid closed at all times unless actively adding waste[7].

Workflow B: Solid Waste Protocol (Silica Gel, Powders, Consumables)

Solid waste includes leftover starting materials, contaminated PPE, and silica gel from column chromatography purification.

  • Collect Contaminated Solids : Gather all silica gel, contaminated filter paper, and empty reagent vials that contacted the compound.

  • Transfer to Designated Bins : Place materials into a heavy-duty, puncture-resistant bag or bucket specifically designated for "Halogenated Solid Waste"[3].

  • Seal and Label : Seal the container tightly to prevent the aerosolization of fine silica dust or compound powder. Label as "Toxic Solid Waste - Halogenated Organics".

  • EHS Manifesting : Request an EHS pickup, noting that the waste requires high-temperature rotary kiln incineration[5].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action prevents environmental contamination and personnel exposure.

  • Evacuate and Assess : Clear personnel from the immediate area. Identify if the spill is the dry powder form of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate or a liquid solution.

  • Don PPE : Put on chemical-resistant gloves (nitrile or neoprene), safety goggles, and a standard laboratory coat.

  • Containment :

    • For Powders: Gently cover the powder with damp paper towels. This prevents the aerosolization of the iodinated compound, which could lead to inhalation exposure.

    • For Liquids: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible sawdust.

  • Collection : Sweep up the absorbed material or damp towels using a non-sparking tool.

  • Disposal : Place all cleanup materials into a hazardous waste bag, label it as "Halogenated Spill Debris," and submit it directly for EHS pickup[3].

References

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse.
  • 7.2 Organic Solvents - Environment, Health and Safety. Cornell University.
  • Technical Resource Document: Treatment Technologies for Halogen
  • Halogen
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

Sources

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